Tomatine hydrochloride
Description
Properties
CAS No. |
17605-83-3 |
|---|---|
Molecular Formula |
C50H84ClNO21 |
Molecular Weight |
1070.6 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'S,6S,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-yl]oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrochloride |
InChI |
InChI=1S/C50H83NO21.ClH/c1-20-7-12-50(51-15-20)21(2)32-28(72-50)14-26-24-6-5-22-13-23(8-10-48(22,3)25(24)9-11-49(26,32)4)65-45-40(63)37(60)41(31(18-54)68-45)69-47-43(71-46-39(62)36(59)34(57)29(16-52)66-46)42(35(58)30(17-53)67-47)70-44-38(61)33(56)27(55)19-64-44;/h20-47,51-63H,5-19H2,1-4H3;1H/t20-,21-,22-,23-,24+,25-,26-,27+,28-,29+,30+,31+,32-,33-,34+,35+,36-,37+,38+,39+,40+,41-,42-,43+,44-,45+,46-,47-,48-,49-,50-;/m0./s1 |
InChI Key |
AHDNQVYAFYPIOB-PYJACAFUSA-N |
Isomeric SMILES |
C[C@H]1CC[C@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)C)C)C)NC1.Cl |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)C)C)C)NC1.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Tomatine hydrochloride |
Origin of Product |
United States |
Foundational & Exploratory
Tomatine Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tomatine hydrochloride, a glycoalkaloid found predominantly in tomatoes, has garnered significant scientific interest for its diverse biological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning its action. The primary modes of action are twofold: disruption of cellular membranes through cholesterol complexation and inhibition of acetylcholinesterase. Furthermore, this document elucidates the compound's potent anti-cancer properties, which are mediated through the modulation of critical signaling pathways, including PI3K/Akt/mTOR, NF-κB, and p53, leading to the induction of apoptosis and inhibition of cell proliferation. This guide consolidates quantitative data, details key experimental protocols, and presents visual representations of the involved signaling cascades to serve as a comprehensive resource for the scientific community.
Core Mechanisms of Action
This compound's biological effects are primarily attributed to two fundamental mechanisms:
-
Membrane Disruption via Cholesterol Sequestration: this compound avidly binds to cholesterol, a critical component of eukaryotic cell membranes. This interaction leads to the formation of tomatine-cholesterol complexes, which disrupt the integrity of the lipid bilayer.[1] This disruption results in increased membrane permeability, leakage of cellular contents, and ultimately, cell death.[2] The process is pH-dependent, with the unprotonated form of tomatine being more effective at complexing with sterols.[1][3]
-
Inhibition of Acetylcholinesterase (AChE): this compound acts as an inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors. This mechanism is the basis for its neurotoxic effects and is a mode of action shared with many pesticides.
Anti-Cancer Activity
This compound has demonstrated significant anti-cancer potential across a range of human cancer cell lines. Its cytotoxic and anti-proliferative effects are multifaceted, involving the induction of apoptosis and the modulation of key intracellular signaling pathways.
Cytotoxicity in Cancer Cell Lines
The cytotoxic efficacy of α-tomatine, the primary active component of commercial tomatine, has been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of exposure.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| PC-3 | Prostate Cancer | 1.67 ± 0.3 | Not Specified | [4] |
| PC3 | Prostate Cancer | ~3.0 (as µg/mL) | 48 | [5] |
| MDA-MB-231 | Breast Cancer | Not Specified | 48 | [5] |
| KATO III | Gastric Cancer | Not Specified | 48 | [5] |
| HBL | Metastatic Melanoma | 0.53 ± 0.04 | 24 | [6] |
| hmel-1 | Metastatic Melanoma | 0.72 ± 0.06 | 24 | [6] |
| M3 | Metastatic Melanoma | 1.03 ± 0.04 | 24 | [6] |
| CT-26 | Colon Cancer | ~3.5 | 24 | [7] |
| HL-60 | Human Myeloid Leukemia | Not Specified | Not Specified | [8] |
Induction of Apoptosis
This compound induces programmed cell death, or apoptosis, in cancer cells through both caspase-dependent and caspase-independent pathways.
-
Caspase-Dependent Apoptosis: In many cancer cell lines, this compound treatment leads to the activation of initiator caspases (caspase-8 and caspase-9) and effector caspases (caspase-3).[4] This cascade ultimately results in the cleavage of cellular proteins and the orderly dismantling of the cell.
-
Caspase-Independent Apoptosis: Evidence also points to a caspase-independent mechanism of apoptosis induction. This pathway involves the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus, where it triggers chromatin condensation and DNA fragmentation.[9]
Modulation of Signaling Pathways
The anti-cancer effects of this compound are intricately linked to its ability to interfere with key signaling pathways that regulate cell survival, proliferation, and inflammation.
Inhibition of the PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a critical regulator of cell growth and survival, and its aberrant activation is a hallmark of many cancers. This compound has been shown to inhibit the phosphorylation of Akt and extracellular signal-regulated kinase 1 and 2 (ERK1/2), key components of this pathway.[10] This inhibition disrupts downstream signaling, leading to decreased cell proliferation and survival.
Suppression of the NF-κB Pathway
Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation and cancer by promoting the expression of genes involved in cell survival and proliferation. This compound has been demonstrated to inhibit the activation of NF-κB.[11] It achieves this by preventing the nuclear translocation of the p50 and p65 subunits of the NF-κB complex.[4]
References
- 1. Tomatine - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of growth inhibition of Phytomonas serpens by the alkaloids tomatine and tomatidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on the mode of action of tomatine as a fungitoxic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha-Tomatine Induces Apoptosis and Inhibits Nuclear Factor-Kappa B Activation on Human Prostatic Adenocarcinoma PC-3 Cells | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Tomatine Displays Antitumor Potential in In Vitro Models of Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. α-tomatine inhibits growth and induces apoptosis in HL-60 human myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. α-Tomatine-mediated anti-cancer activity in vitro and in vivo through cell cycle- and caspase-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alpha-tomatine inactivates PI3K/Akt and ERK signaling pathways in human lung adenocarcinoma A549 cells: effect on metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alpha-Tomatine Exhibits Anti-inflammatory Activity in Lipopolysaccharide-Activated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
The α-Tomatine Biosynthesis Pathway in Tomato: A Technical Guide for Researchers
An In-depth Examination of the Genetic, Enzymatic, and Regulatory Mechanisms of Steroidal Glycoalkaloid Production in Solanum lycopersicum
Abstract
This technical guide provides a comprehensive overview of the α-tomatine biosynthesis pathway in tomato (Solanum lycopersicum), intended for researchers in plant biology, biochemistry, and drug development. α-Tomatine is a steroidal glycoalkaloid (SGA) that plays a crucial role in plant defense and possesses potential pharmacological properties. This document details the core biosynthetic pathway from cholesterol to α-tomatine, identifies the key enzymes and their corresponding genes within the GLYCOALKALOID METABOLISM (GAME) cluster, presents quantitative data on metabolite accumulation and gene expression, and outlines the regulatory networks governing this pathway. Furthermore, detailed experimental protocols for the quantification of α-tomatine, gene silencing via Virus-Induced Gene Silencing (VIGS), and gene expression analysis through quantitative Real-Time PCR (qRT-PCR) are provided to facilitate further research.
The Core Biosynthetic Pathway
Key Genes and Enzymes
| Gene Name | Enzyme Type | Function in Pathway | Chromosome Location |
| GAME6 | Cytochrome P450 | Hydroxylation of cholesterol skeleton | 7 |
| GAME8 | Cytochrome P450 | Hydroxylation of cholesterol skeleton | 7 |
| GAME11 | 2-Oxoglutarate-dependent Dioxygenase | C-16 hydroxylation to form furostanol intermediate | 7 |
| GAME4 | Cytochrome P450 (CYP88B family) | Oxidation of furostanol intermediate | 12 |
| GAME12 | Aminotransferase | Transamination to incorporate nitrogen atom | 12 |
| SlS5αR2 | Steroid 5α-reductase | C5α reduction step in tomatidine formation | Not specified |
| GAME1 | UDP-Galactose:Tomatidine Galactosyltransferase | Adds the first galactose moiety to tomatidine | 7 |
| GAME17 | Glucosyltransferase | Adds a glucose moiety to the sugar chain | 7 |
| GAME18 | Glucosyltransferase | Adds a glucose moiety to the sugar chain | 7 |
| GAME2 | Xylosyltransferase | Adds the terminal xylose moiety | 7 |
Quantitative Data
Metabolite Concentrations
The concentration of α-tomatine and its precursor dehydrotomatine varies significantly across different tissues and developmental stages of the tomato plant. Levels are highest in green, immature tissues, which aligns with their proposed role in defending the plant against pathogens and herbivores.[6]
Table 1: Concentration of α-Tomatine and Dehydrotomatine in Various Tomato Tissues
| Tissue | α-Tomatine (μg/g fresh weight) | Dehydrotomatine (μg/g fresh weight) | α-Tomatine to Dehydrotomatine Ratio |
| Leaves | 16,285 | 2,088 | 7.8 |
| Stems | 11,215 | 2,157 | 5.2 |
| Roots | 3,742 | 1,627 | 2.3 |
| Flowers | 5,521 | 1,175 | 4.7 |
| Calyxes | 10,891 | 1,846 | 5.9 |
| Immature Green Fruit | 4,812 | 441 | 10.9 |
| Mature Green Fruit | 521 | 42 | 12.4 |
| Red Ripe Fruit | ~50 | Not specified | Not applicable |
References: Data compiled from[4][7][8][9].
Gene Expression Data
The expression of GAME genes is tightly regulated. Overexpression of the transcription factor GAME9 leads to a significant increase in α-tomatine content, while its silencing causes a decrease.[10] For example, in one study, GAME9-overexpressing tomato lines showed a roughly 2- to 3-fold increase in α-tomatine levels in leaves compared to wild-type plants. Conversely, GAME9-RNAi lines exhibited a significant reduction in α-tomatine in green fruit.[11]
Table 2: Relative Expression of GAME Genes in Transgenic Tomato Lines
| Gene | Transgenic Line | Tissue | Fold Change vs. Wild-Type |
| GAME9 | GAME9-Ox | Leaf | ~15-25 fold increase |
| GAME17 | GAME17-Ox | Leaf | ~4.4-4.7 fold increase |
References: Data compiled from[11][12].
Enzyme Kinetics
Detailed kinetic parameters for the enzymes in the α-tomatine pathway are not extensively reported in the literature. However, functional assays have been performed. For example, recombinant GAME1, a galactosyltransferase, shows activity with its substrate tomatidine. In leaf extracts, the tomatidine-galactosyltransferase activity in wild-type plants was measured to be approximately 0.018 nmol·mg fresh weight⁻¹·min⁻¹, which was reduced by nearly 90% in GAME1-silenced plants.[4] The kinetic constants (Km and Vmax) for most GAME enzymes require further characterization.
Regulatory Control of the Pathway
The biosynthesis of α-tomatine is regulated by a complex network of transcription factors and phytohormones, with the jasmonate (JA) signaling pathway playing a central role.[10]
Upon wounding or herbivore attack, JA levels rise, leading to the degradation of JASMONATE-ZIM DOMAIN (JAZ) repressor proteins. This degradation is mediated by the F-box protein CORONATINE INSENSITIVE 1 (COI1).[10][13] The removal of JAZ repressors liberates transcription factors such as MYC2 and GAME9 (also known as JRE4, a JA-responsive ERF).[1][10] GAME9, in concert with MYC2, then binds to the promoters of core GAME genes, activating their transcription and leading to the production of α-tomatine.[10][14] Recent evidence also points to the involvement of a distal enhancer element, GE1, which recruits the MYC2-GAME9 complex to regulate the expression of the GAME gene cluster.[15]
Experimental Protocols
Quantification of α-Tomatine by UHPLC-MS/MS
This protocol provides a method for the extraction and quantification of α-tomatine from tomato tissue.
Methodology:
-
Sample Preparation: Harvest tomato tissue (e.g., leaves, green fruit), immediately freeze in liquid nitrogen, and lyophilize (freeze-dry). Grind the dried tissue to a fine powder using a mortar and pestle or a ball mill.
-
Extraction:
-
Weigh approximately 50-100 mg of powdered tissue into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of extraction solvent (e.g., 80% methanol with 0.1% formic acid). An internal standard can be added at this stage for absolute quantification.[16]
-
Vortex vigorously for 1 minute to ensure thorough mixing.
-
-
Cell Lysis: Place the tubes in an ultrasonic bath for 15-20 minutes to aid in cell disruption and extraction.
-
Clarification: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cell debris.
-
Filtration: Carefully transfer the supernatant to a new tube. Filter the supernatant through a 0.22 µm syringe filter (e.g., PTFE) into an HPLC vial.
-
UHPLC-MS/MS Analysis:
-
Inject the filtered extract onto a C18 reverse-phase column.
-
Use a gradient elution program with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Detect and quantify α-tomatine using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The transition for α-tomatine is typically m/z 1034.7 -> 578 (protonated molecule to the aglycone after loss of the sugar moiety).[17]
-
Quantify by comparing the peak area to a standard curve prepared with a pure α-tomatine standard.
-
References: This protocol is a synthesis of methods described in[16][17].
Virus-Induced Gene Silencing (VIGS) in Tomato
Methodology:
-
Vector Construction: Clone a 200-400 bp fragment of the target gene (e.g., GAME9) into the pTRV2 vector. Ensure the fragment is from a unique region of the gene to avoid off-target silencing.
-
Agrobacterium Transformation: Transform the pTRV2-target gene construct and the pTRV1 vector separately into Agrobacterium tumefaciens (e.g., strain GV3101).
-
Culture Preparation (Day 1-4):
-
Grow single colonies of each Agrobacterium strain on LB agar plates with appropriate antibiotics (e.g., kanamycin and rifampicin) for 2 days at 28-30°C.[2]
-
Inoculate liquid LB media with the antibiotics and grow overnight at 28-30°C with shaking.
-
The next day, inoculate a secondary induction media (containing MES, MgCl₂, and acetosyringone) with the overnight culture and grow for another 20-24 hours.[2]
-
-
Infiltration (Day 5):
-
Harvest the Agrobacterium cells by centrifugation and resuspend them in an infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, 200 µM acetosyringone) to a final OD₆₀₀ of ~1.0-1.5.
-
Mix the pTRV1 and pTRV2-target gene cultures in a 1:1 ratio. A pTRV2 construct targeting the Phytoene Desaturase (PDS) gene should be used as a positive control for silencing, as it results in a visible photobleaching phenotype.[2]
-
Incubate the mixed culture at room temperature for 3-4 hours in the dark.
-
-
Plant Inoculation:
-
Use young tomato seedlings, typically 7-10 days post-emergence when the cotyledons are fully expanded.[2]
-
Use a 1 mL needleless syringe to gently infiltrate the Agrobacterium suspension into the abaxial side of both cotyledons.
-
-
Post-Infiltration Care and Analysis:
-
Maintain the plants in a growth chamber at 20-22°C with a 16-hour photoperiod for 3-4 weeks.[5]
-
Observe the PDS-silenced plants for photobleaching to confirm silencing efficiency.
-
After 3-4 weeks, harvest tissue from the newly emerged leaves of the target gene-silenced plants for analysis (e.g., qRT-PCR to confirm gene knockdown and HPLC-MS to measure changes in α-tomatine levels).
-
Gene Expression Analysis by qRT-PCR
This protocol details the measurement of target gene transcript levels relative to a stably expressed reference gene.
Methodology:
-
RNA Extraction:
-
Harvest ~100 mg of tomato tissue and immediately grind to a fine powder in liquid nitrogen.
-
Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit) or a TRIzol-based method, following the manufacturer's instructions.[16]
-
-
RNA Quality Control and DNase Treatment:
-
Assess RNA concentration and purity using a spectrophotometer (A₂₆₀/A₂₈₀ ratio should be ~2.0).
-
Verify RNA integrity via gel electrophoresis.
-
Treat 1-2 µg of total RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the DNase-treated RNA using a reverse transcription kit with random hexamer or oligo(dT) primers.[16]
-
-
Primer Design and Validation:
-
Design gene-specific primers for the target genes (GAME genes) and selected reference genes (e.g., Actin, EF1α, CAC). Primers should amplify a product of 100-250 bp.
-
Validate primer efficiency by running a standard curve with a serial dilution of cDNA. The efficiency should be between 90-110%.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing: cDNA template (diluted), forward and reverse primers, and a SYBR Green-based master mix.
-
Run the reaction on a real-time PCR cycler with a typical program: initial denaturation (e.g., 95°C for 5 min), followed by 40 cycles of denaturation (95°C for 15s) and annealing/extension (60°C for 1 min).
-
Include a melt curve analysis at the end to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each reaction.
-
Calculate the relative expression of the target gene using the 2-ΔΔCt method. This involves normalizing the Ct value of the target gene to the geometric mean of the reference gene(s) and comparing the treated/transgenic sample to a control sample.
-
References: This protocol is a synthesis of methods described in[16].
References
- 1. Current Advances in the Biosynthesis, Metabolism, and Transcriptional Regulation of α-Tomatine in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of steroid 5α-reductase involved in α-tomatine biosynthesis in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GLYCOALKALOID METABOLISM1 Is Required for Steroidal Alkaloid Glycosylation and Prevention of Phytotoxicity in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. A High-Throughput Extraction and Analysis Method for Steroidal Glycoalkaloids in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Khan Academy [khanacademy.org]
- 14. Khan Academy [khanacademy.org]
- 15. researchgate.net [researchgate.net]
- 16. Remarkable Reproducibility of Enzyme Activity Profiles in Tomato Fruits Grown under Contrasting Environments Provides a Roadmap for Studies of Fruit Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enzymatic twists evolved stereo-divergent alkaloids in the Solanaceae family - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tomatine Hydrochloride: Structure and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and properties of tomatine hydrochloride. The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and methodologies to support advanced research and application.
Chemical Structure and Identification
This compound is the hydrochloride salt of α-tomatine, a glycoalkaloid found in the stems and leaves of tomato plants (Solanum lycopersicum)[1][2]. The aglycone portion of tomatine is tomatidine, a steroid alkaloid, which is connected to a tetrasaccharide chain called lycotetraose. This sugar chain consists of two D-glucose units, one D-galactose unit, and one D-xylose unit[3]. The hydrochloride salt is formed by the protonation of the nitrogen atom in the tomatidine structure.
IUPAC Name: (3β,5α,22β,25S)-spirosolan-3-yl-O-β-D-glucopyranosyl-(1→2)-O-[β-D-xylopyranosyl-(1→3)]-O-β-D-glucopyranosyl-(1→4)-β-D-galactopyranoside hydrochloride[1]
CAS Number: 17605-83-3[1]
Chemical Formula: C₅₀H₈₄ClNO₂₁[1]
Molecular Weight: 1070.66 g/mol [1]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline solid | [3][4] |
| Melting Point | 263-268 °C (for α-tomatine) | [3][4] |
| Solubility | Soluble in methanol and DMSO. Insoluble in water, ethanol, ether, and petroleum ether. | [3][4][5][6] |
| Stability | Stable for several weeks at ambient temperature during shipping. For long-term storage, it should be kept at -20°C. Stock solutions can be stored at -80°C for up to 6 months. | [7] |
| Optical Rotation | [α]²²_D_ -18° (c = 0.55 in pyridine) (for α-tomatine) | [3][5] |
Experimental Protocols
Detailed methodologies for the determination of key chemical properties of this compound are outlined below. These protocols are based on standard laboratory practices and available data for tomatine and related compounds.
Determination of Melting Point
Objective: To determine the melting point range of this compound.
Methodology:
-
A small, dry sample of this compound is finely powdered.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a rate of 10-20 °C/min initially, and then the rate is reduced to 1-2 °C/min as the temperature approaches the expected melting point.
-
The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid phase has liquefied (T₂) are recorded.
-
The melting point is reported as the range T₁ - T₂.
Determination of Solubility
Objective: To determine the solubility of this compound in various solvents.
Methodology:
-
A series of vials containing a fixed volume (e.g., 1 mL) of the selected solvent (e.g., water, methanol, DMSO) is prepared.
-
Increasing amounts of this compound are added to each vial.
-
The vials are sealed and agitated at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
The solutions are then centrifuged to pellet any undissolved solid.
-
A known volume of the supernatant is carefully removed and diluted.
-
The concentration of this compound in the diluted supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection at 205 nm[8][9].
-
The solubility is expressed as mg/mL or mol/L.
Stability Assessment
Objective: To evaluate the stability of this compound under specified storage conditions.
Methodology:
-
Samples of this compound are stored under various conditions of temperature and humidity (e.g., 25°C/60% RH, 40°C/75% RH, and -20°C).
-
At specified time intervals (e.g., 0, 1, 3, 6, and 12 months), a sample is withdrawn.
-
The sample is analyzed for purity and degradation products using a stability-indicating HPLC method.
-
Physical properties such as appearance and color are also noted.
-
A decrease in the concentration of this compound and the appearance of degradation peaks in the chromatogram indicate instability under the tested conditions.
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, including antifungal, antimicrobial, and neurotoxic effects[1][2]. Its primary mechanisms of action involve the disruption of cell membranes and the inhibition of acetylcholinesterase.
Membrane Disruption
This compound interacts with cholesterol in cell membranes, leading to the formation of complexes that disrupt membrane integrity and increase permeability. This disruption can lead to cell lysis and is a key mechanism for its antifungal and cytotoxic effects.
Signaling Pathways
Recent studies have indicated that this compound can induce neurotoxicity through a pathway independent of RIP1 kinase and caspases[2]. This process involves the upregulation of the nuclear Apoptosis Inducing Factor (AIF), which, upon translocation to the nucleus, triggers chromatin condensation and DNA fragmentation, leading to apoptosis.
Below is a diagram illustrating the proposed signaling pathway for this compound-induced neurotoxicity.
Experimental Workflow for Biological Activity Assessment
The following diagram outlines a general workflow for assessing the biological activity of this compound in a cellular model.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tomatine | C50H83NO21 | CID 28523 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tomatine - Wikipedia [en.wikipedia.org]
- 5. chembk.com [chembk.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Determination of tomatine in foods by liquid chromatography after derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A new method for quantification of tomatine-enriched extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Tomatine Hydrochloride: A Comprehensive Technical Guide to its Antifungal Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tomatine hydrochloride, a glycoalkaloid found in tomato plants (Solanum lycopersicum), has demonstrated significant potential as a natural antifungal agent. Its primary mechanism of action involves the disruption of fungal cell membrane integrity through complexation with essential sterols, leading to cell death. Recent studies have further elucidated its role in inducing programmed cell death via the generation of reactive oxygen species and modulation of key signaling pathways. This technical guide provides an in-depth overview of the antifungal activity of this compound, its mechanism of action, and detailed experimental protocols for its evaluation, intended to support further research and development in the field of natural antifungal therapeutics.
Introduction
The rising incidence of fungal infections, coupled with the emergence of drug-resistant strains, necessitates the exploration of novel antifungal agents from natural sources. Tomatine, a steroidal glycoalkaloid, and its hydrochloride salt, have been identified as promising candidates due to their potent fungitoxic properties. This document serves as a technical resource for researchers, providing a consolidated guide to the current understanding of this compound's antifungal capabilities.
Antifungal Activity of α-Tomatine
The antifungal efficacy of α-tomatine, the primary component of tomatine, has been quantified against a range of fungal species. The following table summarizes the 50% effective dose (ED50) values, representing the concentration of α-tomatine required to inhibit the radial growth of mycelial colonies by 50%.
| Fungal Species | Pathogenicity to Tomato | ED50 (µM) |
| Alternaria solani | Pathogen | >300 |
| Botrytis cinerea | Pathogen | >300 |
| Colletotrichum coccodes | Pathogen | >300 |
| Fusarium oxysporum f. sp. lycopersici | Pathogen | >300 |
| Septoria lycopersici | Pathogen | >300 |
| Stemphylium solani | Pathogen | 150 |
| Verticillium dahliae | Pathogen | 200 |
| Aspergillus nidulans | Non-pathogen | 50 |
| Neurospora crassa | Non-pathogen | 75 |
| Penicillium expansum | Non-pathogen | 100 |
| Phytophthora infestans | Non-pathogen | 25 |
| Pythium aphanidermatum | Non-pathogen | 20 |
Table 1: Antifungal Activity of α-Tomatine Against Various Fungal Species. Data extracted from Sandrock, R. W., and VanEtten, H. D. (1998). Fungal sensitivity to and enzymatic degradation of the phytoanticipin α-tomatine. Phytopathology, 88(2), 137-143.[1]
Mechanism of Action
The primary antifungal mechanism of this compound is attributed to its ability to complex with 3β-hydroxy sterols, such as ergosterol, which are essential components of fungal cell membranes. This interaction disrupts the membrane's structural integrity, leading to increased permeability and leakage of cellular contents, ultimately resulting in cell lysis.[2] The unprotonated form of α-tomatine is the active form that complexes with these sterols, and its efficacy is therefore greater at a higher pH.[2]
Signaling Pathways Involved in Tomatine-Induced Fungal Cell Death
Beyond direct membrane disruption, α-tomatine has been shown to induce programmed cell death (apoptosis) in the fungal pathogen Fusarium oxysporum. This process is mediated by the generation of reactive oxygen species (ROS) and involves the activation of specific signaling pathways.[3]
Key signaling events include:
-
Activation of Tyrosine Kinase and Monomeric G-protein Signaling: These pathways are believed to be initiated by α-tomatine, leading to a cascade of downstream events.
-
Increased Intracellular Calcium (Ca2+) Levels: The activation of the initial signaling pathways results in an elevation of cytosolic Ca2+ concentration.
-
Reactive Oxygen Species (ROS) Burst: The increase in intracellular Ca2+ contributes to a rapid generation of ROS.
-
Mitochondrial Dysfunction: The accumulation of ROS leads to depolarization of the mitochondrial transmembrane potential.[3]
-
Induction of Programmed Cell Death: The culmination of these events triggers the apoptotic cascade, leading to fungal cell death.[3]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts and can be modified for filamentous fungi.
4.1.1. Materials
-
This compound (or α-tomatine) stock solution (e.g., 1 mg/mL in DMSO)
-
Sterile 96-well flat-bottom microtiter plates
-
Appropriate sterile fungal growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)
-
Fungal inoculum, adjusted to the desired concentration (e.g., 0.5-2.5 x 10³ CFU/mL)
-
Sterile diluent (e.g., saline or growth medium)
-
Spectrophotometer
-
Incubator
4.1.2. Experimental Workflow
References
The Anticancer Potential of Tomatine Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticancer properties of tomatine hydrochloride, a glycoalkaloid found in tomatoes. It delves into the molecular mechanisms, summarizes quantitative data from preclinical studies, and provides detailed experimental protocols for key assays. This document is intended to serve as a valuable resource for researchers in oncology and drug development.
Introduction
This compound, the salt form of the steroidal alkaloid α-tomatine, has emerged as a promising natural compound with potent anticancer activities. Found predominantly in the stems, leaves, and green fruit of the tomato plant (Solanum lycopersicum), it has been shown to inhibit the proliferation of a wide range of cancer cell lines and suppress tumor growth in animal models.[1][2] Its multifaceted mechanism of action, targeting several key signaling pathways implicated in cancer progression, makes it a compelling candidate for further investigation and development as a therapeutic agent.
Mechanisms of Anticancer Activity
This compound exerts its anticancer effects through the modulation of several critical cellular processes, including the induction of apoptosis, inhibition of cell proliferation, and disruption of pro-survival signaling pathways.
Induction of Apoptosis
A primary mechanism by which this compound combats cancer is through the induction of programmed cell death, or apoptosis. This is achieved through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway: this compound treatment has been shown to alter the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[3] This event triggers a cascade of caspase activation, including caspase-9 and the executioner caspase-3, ultimately leading to apoptotic cell death.[3] The expression of Bcl-2 family proteins is also modulated, with an observed decrease in the anti-apoptotic proteins Bcl-2 and Bcl-xL and an increase in the pro-apoptotic protein BAD.[4] In some cancer cell lines, tomatine-induced apoptosis is caspase-independent and involves the translocation of Apoptosis-Inducing Factor (AIF) from the mitochondria to the nucleus.[5]
-
Extrinsic Pathway: Evidence suggests the involvement of the extrinsic pathway through the activation of caspase-8.[3]
Inhibition of Pro-Survival Signaling Pathways
This compound has been demonstrated to inhibit several key signaling pathways that are frequently dysregulated in cancer, promoting cell survival, proliferation, and metastasis.
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell growth and survival. This compound has been shown to inhibit the phosphorylation of Akt, a key kinase in this pathway, thereby downregulating downstream signaling.[4] This inhibition contributes to the suppression of cancer cell proliferation.
-
NF-κB Pathway: The transcription factor NF-κB plays a crucial role in inflammation, immunity, and cancer cell survival. This compound inhibits the activation of NF-κB by preventing the degradation of its inhibitor, IκBα.[6] This leads to the downregulation of NF-κB target genes involved in anti-apoptosis and proliferation.
-
Wnt/β-catenin Pathway: Aberrant activation of the Wnt/β-catenin pathway is a hallmark of many cancers. This compound has been shown to suppress this pathway by promoting the degradation of β-catenin, a key signaling molecule.[7] This inhibition leads to a decrease in the transcription of Wnt target genes that drive cancer cell proliferation.
Quantitative Data Summary
The following tables summarize the quantitative data on the anticancer effects of this compound from various preclinical studies.
Table 1: In Vitro Cytotoxicity (IC50 Values) of α-Tomatine
| Cancer Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| PC-3 | Prostate | 1.67 ± 0.3 | 24 | [3] |
| HBL | Metastatic Melanoma | 0.53 ± 0.04 | 24 | [8] |
| hmel-1 | Metastatic Melanoma | 0.72 ± 0.06 | 24 | [8] |
| M3 | Metastatic Melanoma | 1.03 ± 0.04 | 24 | [8] |
| HepG2 | Hepatocellular Carcinoma | ~3.6 ± 1.2 | 24 | [9] |
| HL60 | Promyelocytic Leukemia | 1.92 | 24 | [10] |
| K562 | Chronic Myeloid Leukemia | 1.51 | 24 | [10] |
| HT-29 | Colon | ~3.5 | 24 | [11] |
| AGS | Gastric | 2.0 | Not Specified | |
| SH-SY5Y | Neuroblastoma | 1.6 | Not Specified | |
| A549 | Non-small cell lung | 1.1 | Not Specified |
Table 2: Induction of Apoptosis by α-Tomatine
| Cancer Cell Line | Concentration (µM) | Incubation Time (h) | Apoptotic Cells (%) | Reference |
| PC-3 | 2.0 | 1 | 2.07 ± 0.12 (early) | [3] |
| PC-3 | 2.0 | 3 | 5.00 ± 0.97 (early) | [3] |
| PC-3 | 2.0 | 6 | 14.57 ± 1.55 (early) | [3] |
| PC-3 | 2.0 | 24 | 21.50 ± 2.48 (early) | [3] |
| PC-3 | 2.0 | 24 | 16.9 ± 1.92 (late) | [3] |
| HL-60 | 2.0 | 48 | ~30 | [5] |
| HL-60 | 5.0 | 48 | ~60 | [5] |
| HepG2 | 30 | 24 | 25.1 | [9] |
Table 3: In Vivo Tumor Growth Inhibition by α-Tomatine
| Cancer Model | Administration | Dosage | Treatment Schedule | Tumor Growth Inhibition (%) | Reference |
| HL-60 Xenograft | Intraperitoneal | 5 mg/kg | 3 times/week for 3 weeks | ~44.5 (vs. control growth) | [5] |
| PC-3 Xenograft | Intraperitoneal | 5 mg/kg | 3 times/week for 3 weeks | ~28 | [6] |
| PC-3 Xenograft | Intraperitoneal | 10 mg/kg | 3 times/week for 3 weeks | ~79 | [6] |
| CT-26 Allograft | Intraperitoneal | 5 mg/kg | Not Specified | 38 (after 2 weeks) | [11] |
| PC-3 Xenograft (with Curcumin) | Intraperitoneal | 5 mg/kg | 3 times/week for 30 days | ~45.5 (vs. control growth) | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound's anticancer properties.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions or vehicle control (medium with DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis in cancer cells treated with this compound using flow cytometry.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells (including floating cells in the supernatant) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blot Analysis
This protocol provides a general framework for analyzing the expression of key proteins in signaling pathways affected by this compound.
Materials:
-
Treated and untreated cancer cells
-
RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with freshly added protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-cleaved caspase-3, anti-p-Akt, anti-Akt, anti-IκBα, anti-β-catenin, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer, typically 1:1000) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer, typically 1:2000-1:5000) for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control like β-actin.
Conclusion
This compound demonstrates significant anticancer potential through its ability to induce apoptosis and inhibit key pro-survival signaling pathways in a variety of cancer types. The quantitative data from in vitro and in vivo studies underscore its efficacy as a potential therapeutic agent. The detailed experimental protocols provided in this guide offer a starting point for researchers to further investigate the anticancer properties of this promising natural compound. Further research is warranted to explore its full therapeutic potential, optimize delivery methods, and evaluate its efficacy in clinical settings.
References
- 1. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]
- 2. Combination of α-Tomatine and Curcumin Inhibits Growth and Induces Apoptosis in Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alpha-Tomatine Induces Apoptosis and Inhibits Nuclear Factor-Kappa B Activation on Human Prostatic Adenocarcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. α-tomatine inhibits growth and induces apoptosis in HL-60 human myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guide to Western Blot Reagents | Rockland [rockland.com]
- 7. bio-rad.com [bio-rad.com]
- 8. Tomatine Displays Antitumor Potential in In Vitro Models of Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo and in vitro antitumor activity of tomatine in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. α-Tomatine-Mediated Anti-Cancer Activity In Vitro and In Vivo through Cell Cycle- and Caspase-Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
In Vitro Neurotoxicity of Tomatine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro neurotoxicity of tomatine hydrochloride, a glycoalkaloid found in tomatoes. The document summarizes key quantitative data, details experimental protocols, and visualizes the molecular pathways involved.
Core Findings on this compound Neurotoxicity
This compound has been shown to induce neurotoxicity in vitro, primarily through mechanisms independent of classical apoptosis pathways. Research on the human neuroblastoma cell line SH-SY5Y has revealed that tomatine-induced cell death is not reliant on caspase or RIP1 kinase activity. Instead, the toxicity is linked to the induction of endoplasmic reticulum (ER) stress, disruption of calcium homeostasis, and inhibition of the proteasome.[1][2]
Conversely, some studies have suggested a neuroprotective role for tomatine under specific conditions. For instance, tomatine has been found to protect SH-SY5Y cells against hydrogen peroxide-induced oxidative stress, indicating a complex, context-dependent pharmacological profile.[3][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on the effects of tomatine on neuronal and other cell lines.
| Cell Line | Assay | Concentration | Result | Reference |
| SH-SY5Y | Cell Viability | Not specified | IC50 value not explicitly stated in abstracts | [1][2] |
| HepG2 (Hepatocellular Carcinoma) | Resazurin Assay | 24 hours | IC50: ~3.6 ± 1.2 µM | [6] |
| SH-SY5Y (H2O2-induced stress) | MTT Assay | 24 hours | Pre-treatment with tomatine (0.1, 1, 10 µM) significantly increased cell viability compared to H2O2 alone. | [3][4][5] |
| SH-SY5Y (H2O2-induced stress) | LDH Release Assay | 24 hours | Pre-treatment with tomatine (0.1, 1, 10 µM) significantly decreased LDH release compared to H2O2 alone. | [3][4][5] |
| Parameter | Cell Line | Method | Treatment | Result | Reference |
| Intracellular Calcium ([Ca2+]i) | SH-SY5Y | Fura-2/AM | Tomatine | Marked increase in cytosolic Ca2+ | [1][2] |
| PERK Phosphorylation | SH-SY5Y | Western Blot | Tomatine | Implicated as part of the required PERK/eIF2α branch of the UPR | [1][2] |
| eIF2α Phosphorylation | SH-SY5Y | Western Blot | Tomatine | Implicated as part of the required PERK/eIF2α branch of the UPR | [1][2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of this compound's neurotoxicity.
Cell Culture and Treatment
-
Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used model for neuronal studies.[1][2][3][4][5][7][8]
-
Culture Conditions: Cells are typically cultured in a 1:1 mixture of Ham’s F12 and DMEM, supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 1% non-essential amino acids, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Preparation: this compound is dissolved in a suitable solvent, such as DMSO, to create a stock solution. Serial dilutions are then made in the cell culture medium to achieve the desired final concentrations for treatment.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.[1][3][4][5][7][8][9]
-
Seeding: SH-SY5Y cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.[1][7]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound and incubated for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
Measurement of Intracellular Calcium ([Ca2+]i) using Fura-2/AM
Fura-2/AM is a ratiometric fluorescent dye used to measure intracellular calcium concentrations.[1][2][10][11][12][13]
-
Cell Preparation: SH-SY5Y cells are grown on glass coverslips.
-
Dye Loading: Cells are loaded with 3-5 µM Fura-2/AM in a buffered salt solution for 45-60 minutes at 37°C.[10][12]
-
Washing: After loading, the cells are washed with the buffer to remove extracellular dye.
-
Fluorescence Measurement: The coverslip is mounted on a fluorescence microscope. The cells are excited at 340 nm and 380 nm, and the emission is recorded at 510 nm.
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (340/380) is calculated to determine the intracellular calcium concentration. An increase in this ratio indicates a rise in cytosolic Ca2+.
Western Blot Analysis of PERK and eIF2α Phosphorylation
Western blotting is used to detect the phosphorylation status of key proteins in the ER stress pathway.[14][15][16][17]
-
Cell Lysis: After treatment with this compound, SH-SY5Y cells are washed with cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated PERK (p-PERK), total PERK, phosphorylated eIF2α (p-eIF2α), and total eIF2α.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the bands is quantified using image analysis software, and the ratio of phosphorylated protein to total protein is calculated to determine the change in phosphorylation levels.
Visualizations
Experimental Workflow for In Vitro Neurotoxicity Assessment
Caption: Workflow for assessing this compound neurotoxicity.
Signaling Pathway of Tomatine-Induced Neurotoxicity
Caption: Tomatine-induced neurotoxicity signaling cascade.
Logical Relationship of Experimental Findings
Caption: Interrelation of experimental evidence for neurotoxicity.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Depletion of intracellular calcium stores is toxic to SH-SY5Y neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective effect of tomatine against hydrogen peroxide-induced neurotoxicity in neuroblastoma (SH-SY5Y) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ionomycin induced changes in intracellular free calcium in SH-SY5Y human neuroblastoma cells: sources of calcium and effects on [3H]-noradrenaline release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo and in vitro antitumor activity of tomatine in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Acrylamide and Mycotoxins in SH-SY5Y Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cytotoxic and genotoxic evaluation of cotinine using human neuroblastoma cells (SH-SY5Y) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Anticancer activity of glycoalkaloids from Solanum plants: A review [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Refinement of a differentiation protocol using neuroblastoma SH-SY5Y cells for use in neurotoxicology research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Calcium channel currents in undifferentiated human neuroblastoma (SH-SY5Y) cells: actions and possible interactions of dihydropyridines and omega-conotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell-type-specific disruption of PERK-eIF2α signaling in dopaminergic neurons alters motor and cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PERK‐eIF2α‐ATF4‐CHOP Signaling Contributes to TNFα‐Induced Vascular Calcification - PMC [pmc.ncbi.nlm.nih.gov]
Tomatine Hydrochloride and Cholesterol Interaction: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Abstract: The steroidal glycoalkaloid α-tomatine, commonly found in tomatoes, exhibits a potent and specific interaction with cholesterol. This interaction, characterized by the formation of a stoichiometric 1:1 complex, serves as the foundation for its diverse biological activities, most notably the inhibition of intestinal cholesterol absorption. This technical guide provides an in-depth analysis of the molecular basis of this interaction, summarizes key quantitative data from in vivo and in vitro studies, details relevant experimental protocols, and explores the downstream effects on cellular signaling pathways.
Molecular Interaction Mechanism
The fundamental interaction between tomatine and cholesterol is a direct, high-affinity binding event that leads to the formation of an insoluble complex.[1][2][3] This process is governed by specific structural requirements of both molecules.
-
Stoichiometry and Structure: Tomatine and cholesterol form a stable 1:1 complex.[2][4] This interaction is critically dependent on the presence of the 3β-hydroxy group on the cholesterol molecule and the intact tetrasaccharide chain (lycotetraose) attached to the tomatine aglycone (tomatidine).[2][5] The aglycone alone, tomatidine, does not effectively form this complex, highlighting the essential role of the carbohydrate moiety in stabilizing the interaction.[5]
-
pH Dependency: The complexation is highly pH-dependent. The interaction is significantly more potent at neutral or slightly alkaline pH (pH 7-9) and is markedly reduced in acidic conditions (pH < 5).[6] This is because the unprotonated form of the tomatine alkaloid is required for effective binding to cholesterol.[5][6]
-
Membrane Disruption: In a biological membrane context, this interaction leads to significant perturbation and disruption. The proposed mechanism involves an initial reversible binding of tomatine's aglycone portion to cholesterol within the membrane, followed by an aggregation event where the glycosidic residues of adjacent tomatine molecules interact, forming an irreversible matrix of glycoalkaloid-sterol complexes.[2][5] This aggregation compromises membrane integrity, leading to increased permeability and leakage.[4][7]
Physiological Effects and Signaling
When administered orally, tomatine's primary effect is localized to the gastrointestinal tract, where it directly interferes with lipid absorption.
-
Inhibition of Cholesterol Absorption: Tomatine hydrochloride is poorly absorbed from the gut.[8] In the intestinal lumen (specifically the duodenum, where the pH is more favorable), it complexes with dietary and biliary cholesterol.[5] This insoluble tomatine-cholesterol complex cannot be absorbed by intestinal enterocytes and is subsequently eliminated in the feces.[1][5] This mechanism effectively reduces the total amount of cholesterol absorbed into the bloodstream.
-
Impact on Plasma Lipids: Studies in animal models have consistently shown that dietary tomatine supplementation leads to a significant reduction in plasma Low-Density Lipoprotein (LDL) cholesterol levels, while High-Density Lipoprotein (HDL) cholesterol levels remain largely unchanged.[1]
-
Compensatory Upregulation of Cholesterol Synthesis: The reduction in cholesterol absorption from the diet creates a state of lower cellular cholesterol. This depletion is sensed by the Sterol Regulatory Element-Binding Protein (SREBP) pathway, a central regulator of lipid homeostasis.[9][10] Specifically, low intracellular sterol levels cause the activation and nuclear translocation of SREBP-2.[11][12] In the nucleus, SREBP-2 upregulates the transcription of genes involved in cholesterol biosynthesis, such as HMG-CoA reductase. This results in a compensatory increase in endogenous cholesterol synthesis in the liver and intestine, as observed in tomatine-fed rats.[8]
Quantitative Data Summary
The following table summarizes key quantitative findings from studies investigating the effects of tomatine. While IC50 values for growth inhibition in cancer cells have been calculated, they are not consistently reported in abstracts; accessing full-text articles would be necessary for a complete compilation.[13]
| Parameter | Model System | Tomatine Concentration | Result | Citation(s) |
| Fecal Sterol Excretion | Hamsters | 0.05-0.2% in diet | 4 to 5-fold increase in excretion of labeled dietary cholesterol. | [1] |
| Plasma LDL Cholesterol | Hamsters | 0.05-0.2% in diet | Significant lowering of serum LDL cholesterol; no change in HDL. | [1] |
| Cholesterol Uptake | Rats | 1% in diet | Decreased uptake of dietary cholesterol by the liver. | [8] |
| Cholesterol Synthesis | Rats | 1% in diet | Increased rate of hepatic and intestinal cholesterol synthesis. | [8] |
| Membrane Permeability | Liposomes (50 mol% cholesterol) | 50 µM | Complete release of encapsulated dye within 5 minutes. | [2] |
| Fungitoxicity (MC100) | H. turcicum | 0.13 mM | Complete inhibition of mycelial growth. | [4][5] |
| Fungitoxicity (MC100) | S. linicola | 0.4 mM | Complete inhibition of mycelial growth. | [4][5] |
Experimental Protocols
The unique properties of the tomatine-cholesterol interaction lend themselves to several key experimental applications.
Protocol: Cholesterol Precipitation and Quantification
This protocol leverages the insolubility of the tomatine-cholesterol complex for analytical quantification.[14]
-
Objective: To quantify cholesterol in a sample by precipitating it with tomatine.
-
Methodology:
-
Sample Preparation: Extract lipids from the biological sample (e.g., tissue homogenate, serum) using a solvent system like hexane:isopropanol (3:2 v/v).[15] Evaporate the solvent to obtain the lipid extract.
-
Solubilization: Re-dissolve the lipid extract in a minimal volume of 96% ethanol.
-
Precipitation: Add a stoichiometric excess of α-tomatine solution (also in 96% ethanol) to the sample. Vortex thoroughly.
-
Incubation: Allow the mixture to incubate at room temperature for at least 30 minutes to ensure complete precipitation of the tomatine-cholesterol complex.
-
Separation: Centrifuge the sample at high speed (e.g., 10,000 x g for 10 minutes) to pellet the insoluble complex.
-
Quantification: Carefully collect the supernatant. The amount of cholesterol can be determined in one of two ways:
-
Indirectly: Measure the concentration of cholesterol remaining in the supernatant using a standard enzymatic or colorimetric assay (e.g., Liebermann-Burchard reaction).[16][17] The precipitated amount is the difference between the initial and final concentrations.
-
Directly: Wash the pellet with ethanol to remove any co-precipitated lipids. Dissolve the pellet in a suitable solvent (e.g., pyridine) and quantify the cholesterol content.
-
-
References
- 1. Lowering of plasma LDL cholesterol in hamsters by the tomato glycoalkaloid tomatine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Tomato juice decreases LDL cholesterol levels and increases LDL resistance to oxidation | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 4. Tomatine – a glycoalkaloid in tomato plants_Chemicalbook [chemicalbook.com]
- 5. Tomatine - Wikipedia [en.wikipedia.org]
- 6. Comparison of the interaction of tomatine with mixed monolayers containing phospholipid, egg sphingomyelin, and sterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glycoalkaloids selectively permeabilize cholesterol containing biomembranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of dietary tomatine on cholesterol metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sterol regulatory element-binding proteins (SREBPs): transcriptional regulators of lipid synthetic genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sterol regulatory element-binding protein - Wikipedia [en.wikipedia.org]
- 11. Regulation of sterol regulatory element binding proteins in livers of fasted and refed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A simple and sensitive enzymatic method for cholesterol quantification in macrophages and foam cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analytical methods for cholesterol quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Anti-inflammatory Effects of Tomatine Hydrochloride
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the anti-inflammatory properties of tomatine hydrochloride, a steroidal glycoalkaloid found predominantly in unripe tomatoes. The document synthesizes current research, detailing the compound's efficacy in both in vivo and in vitro models of inflammation. Quantitative data from key studies are presented in tabular format for comparative analysis. The core mechanisms of action are explored, focusing on the modulation of critical inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Detailed experimental protocols for foundational assays are provided to facilitate reproducibility and further investigation. This whitepaper aims to serve as a critical resource for professionals engaged in the research and development of novel anti-inflammatory therapeutics.
Introduction
Inflammation is a complex biological response essential for defending against harmful stimuli, such as pathogens and damaged cells. However, dysregulated or chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The pursuit of novel anti-inflammatory agents with high efficacy and favorable safety profiles is a cornerstone of modern drug discovery.
Tomatine (α-tomatine) is a steroidal glycoalkaloid naturally present in tomato plants (Solanum lycopersicum), where it functions as a defense compound against various pathogens.[1][2] Its hydrochloride salt, this compound, is often utilized in research settings for its improved solubility.[3][4] Emerging evidence indicates that tomatine possesses a range of pharmacological activities, including potent anti-inflammatory effects.[1][5] This guide consolidates the scientific data on the anti-inflammatory actions of tomatine, its mechanisms, and the experimental models used for its evaluation.
In Vivo Anti-inflammatory Activity
The anti-inflammatory efficacy of tomatine has been validated in several established animal models of inflammation. These studies demonstrate a significant, dose-dependent reduction in inflammatory responses, establishing tomatine as a compound of interest for further preclinical development.
Key In Vivo Models and Findings
Carrageenan-Induced Paw Edema: This is a classic model of acute inflammation. Tomatine has been shown to significantly inhibit paw edema in rats when administered through various routes.[6][7] The effect is dose-dependent and sustained, with a 10 mg/kg intramuscular dose showing inhibitory effects for more than 24 hours.[7] Notably, the anti-inflammatory effect was more pronounced in adrenalectomized rats, suggesting a mechanism that is not entirely dependent on the adrenal glands.[6][7]
Granulation Tissue Formation: In a model of chronic inflammation using subcutaneous implantation of carrageenan-impregnated cotton pellets, tomatine significantly inhibited the formation of granulation tissue, a hallmark of the proliferative phase of inflammation.[6][7]
Vascular Permeability: Tomatine has also been shown to reduce inflammation-induced increases in vascular permeability. In mice, a 10 mg/kg subcutaneous dose significantly decreased the leakage of protein-bound dye into the peritoneal cavity following an inflammatory challenge.[6][7]
Summary of In Vivo Quantitative Data
| Model | Species | Tomatine Dose & Route | Key Finding | Citation |
| Carrageenan-Induced Paw Edema | Intact Rats | 1-10 mg/kg (Intramuscular) | Significant, dose-dependent inhibition of edema. | [6][7] |
| Intact Rats | 15-30 mg/kg (Oral) | Significant, dose-dependent inhibition of edema. | [6][7] | |
| Adrenalectomized Rats | 0.5-10 mg/kg (Intramuscular) | Greater inhibition compared to intact animals. | [6][7] | |
| Granulation Tissue Formation | Intact Rats | 5 & 10 mg/kg (Subcutaneous, 7 days) | Significant, dose-dependent inhibition. | [6][7] |
| Acetic Acid-Induced Vascular Permeability | Intact Mice | 10 mg/kg (Subcutaneous) | Significantly decreased dye leakage. | [6][7] |
In Vitro Anti-inflammatory Mechanisms
In vitro studies using cell-based models, particularly lipopolysaccharide (LPS)-stimulated macrophages, have been instrumental in elucidating the molecular mechanisms underlying tomatine's anti-inflammatory effects. These studies pinpoint the modulation of key signaling pathways that orchestrate the inflammatory response.
Inhibition of Pro-inflammatory Mediators
Tomatine and its aglycone, tomatidine, have been shown to suppress the expression and production of critical pro-inflammatory mediators. In LPS-activated macrophages, α-tomatine significantly inhibits the production of pro-inflammatory cytokines.[5] Similarly, tomatidine has been reported to decrease the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes responsible for the production of nitric oxide and prostaglandins, respectively.[8]
Modulation of Key Signaling Pathways
The anti-inflammatory activity of tomatine is largely attributed to its ability to interfere with upstream signaling cascades that control the expression of inflammatory genes.
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as LPS, trigger the phosphorylation and degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Research shows that α-tomatine attenuates the LPS-mediated nuclear translocation of the NF-κB p65 subunit, effectively blocking this pro-inflammatory signaling.[5][9]
The Mitogen-Activated Protein Kinase (MAPK) family, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. Studies have demonstrated that α-tomatine can attenuate the LPS-mediated phosphorylation of ERK1/2 and JNK.[5][8][9] By inhibiting these kinases, tomatine prevents the activation of downstream transcription factors like AP-1, further contributing to the suppression of inflammatory gene expression.
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by activating caspase-1 and processing pro-inflammatory cytokines IL-1β and IL-18.[10][11] Its activation typically requires two signals: a priming signal, often mediated by NF-κB, which upregulates NLRP3 and pro-IL-1β expression, and an activation signal (e.g., ATP, nigericin) that triggers the assembly of the complex.[10][12] While direct inhibition of the NLRP3 inflammasome by tomatine has not been explicitly demonstrated, its known inhibitory effect on the NF-κB (priming) pathway suggests it could indirectly attenuate inflammasome activation. This remains a compelling area for future investigation.
Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key assays used to evaluate the anti-inflammatory effects of tomatine.
Carrageenan-Induced Paw Edema in Rats
This protocol outlines the standard procedure for inducing and measuring acute inflammation in a rodent model.
Materials:
-
Male Sprague-Dawley rats (180-220g)
-
Lambda carrageenan (1% w/v in sterile 0.9% saline)
-
This compound (dissolved in appropriate vehicle)
-
Positive control: Indomethacin (5 mg/kg)
-
Plethysmometer
-
Syringes (1 mL) with 27-gauge needles
Procedure:
-
Acclimatization: House animals under standard laboratory conditions for at least one week prior to the experiment.
-
Grouping: Randomly divide animals into groups (n=6-8 per group): Vehicle Control, Tomatine (various doses), Positive Control.
-
Baseline Measurement: Measure the volume of the right hind paw of each rat using a plethysmometer. This is the initial volume (V₀).
-
Compound Administration: Administer this compound, vehicle, or indomethacin via the desired route (e.g., intraperitoneal, oral) 30-60 minutes before the carrageenan injection.
-
Induction of Edema: Inject 100 µL of 1% carrageenan solution into the subplantar region of the right hind paw.[13][14]
-
Post-Induction Measurement: Measure the paw volume (Vₜ) at regular intervals, typically 1, 2, 3, 4, and 5 hours after the carrageenan injection.[13]
-
Data Analysis:
-
Calculate the edema volume (ΔV) at each time point: ΔV = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treatment group relative to the vehicle control group: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] * 100.
-
Analysis of Inflammatory Markers in LPS-Stimulated Macrophages
This protocol details the in vitro assessment of tomatine's effect on inflammatory signaling and cytokine production.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Lipopolysaccharide (LPS) from E. coli.
-
This compound (dissolved in DMSO, then diluted in media).
-
Reagents for analysis: ELISA kits (for TNF-α, IL-6), cell lysis buffer, antibodies for Western blot (e.g., anti-p-ERK, anti-ERK, anti-p-p65, anti-p65, anti-β-actin).
Procedure:
-
Cell Seeding: Seed macrophages in appropriate culture plates (e.g., 24-well for ELISA, 6-well for Western blot) and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO). Incubate for 1-2 hours.
-
Stimulation: Add LPS (e.g., 1 µg/mL final concentration) to the wells and incubate for the desired time (e.g., 6 hours for cytokine mRNA, 24 hours for cytokine protein, 15-60 minutes for signaling protein phosphorylation).
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for cytokine analysis by ELISA.
-
Cell Lysate: Wash the cells with cold PBS and lyse them with an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
-
Analysis:
-
ELISA: Quantify the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant according to the manufacturer's instructions.
-
Western Blot: Determine the protein concentration of the cell lysates. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phosphorylated and total signaling proteins (e.g., p-ERK, ERK, p-p65). Use a loading control like β-actin to ensure equal protein loading.
-
Structure-Activity Relationship: Tomatine vs. Tomatidine
Tomatidine is the aglycone of tomatine, meaning it is the core steroidal structure without the tetrasaccharide sugar moiety. Comparative studies have shown that tomatidine is significantly less effective than tomatine in the in vivo carrageenan paw edema and vascular permeability assays, failing to show significant activity at doses of 10-20 mg/kg.[6][7] This suggests that the glycoside portion of the tomatine molecule is crucial for its potent in vivo anti-inflammatory effects, possibly by influencing its bioavailability, solubility, or interaction with molecular targets. However, other studies have shown that tomatidine itself can inhibit NF-κB and JNK pathways in vitro, indicating it retains some intrinsic anti-inflammatory activity.[8][15]
Conclusion and Future Directions
This compound has demonstrated significant anti-inflammatory properties across a range of preclinical models. Its mechanism of action involves the potent suppression of key pro-inflammatory signaling pathways, namely NF-κB and MAPK. The quantitative data from in vivo studies underscore its potential as a therapeutic candidate.
Future research should focus on several key areas:
-
Expanded Mechanistic Studies: Investigate the effect of tomatine on other inflammatory platforms, such as the NLRP3 inflammasome, to build a more complete picture of its mechanism.
-
Pharmacokinetics and Safety: Conduct thorough pharmacokinetic, pharmacodynamic, and toxicology studies to establish a comprehensive safety profile and guide dose selection for further trials.
-
Chronic Inflammation Models: Evaluate the efficacy of tomatine in more complex, chronic models of inflammatory diseases (e.g., collagen-induced arthritis, inflammatory bowel disease) to assess its therapeutic potential for long-term conditions.
-
Bioavailability and Formulation: Explore novel formulation strategies to potentially enhance the oral bioavailability and therapeutic efficacy of tomatine.
References
- 1. The steroidal alkaloids α-tomatine and tomatidine: Panorama of their mode of action and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tomatine - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Alpha-Tomatine Exhibits Anti-inflammatory Activity in Lipopolysaccharide-Activated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of the steroid alkaloid glycoside, tomatine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory activity of the steroid alkaloid glycoside, toatine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Phytochemicals as Novel Therapeutic Strategies for NLRP3 Inflammasome-Related Neurological, Metabolic, and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A small molecule inhibitior of the NLRP3 inflammasome is a potential therapeutic for inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tomatidine Suppresses the Destructive Behaviors of Fibroblast-Like Synoviocytes and Ameliorates Type II Collagen-Induced Arthritis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Tomatine hydrochloride vs. tomatidine biological activity
An In-depth Technical Guide to the Contrasting Biological Activities of Tomatine Hydrochloride and Tomatidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tomatine and its aglycone tomatidine are steroidal alkaloids derived from the tomato plant (Solanum lycopersicum). While structurally related, the presence of a tetrasaccharide moiety on tomatine imparts profoundly different physicochemical properties and biological activities compared to tomatidine. This compound, the salt form of α-tomatine, is primarily characterized by its broad and potent cytotoxicity, driven by membrane disruption, which makes it a notable antifungal and experimental anticancer agent. In contrast, tomatidine exhibits a more nuanced, less cytotoxic profile, acting as a modulator of specific cellular signaling pathways. It has gained significant attention for its ability to promote skeletal muscle hypertrophy, exert targeted antibacterial effects, and display anti-inflammatory and neuroprotective properties. This technical guide provides a detailed comparison of their mechanisms of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the critical pathways they modulate.
Introduction and Chemical Structures
α-Tomatine is a glycoalkaloid synthesized in all parts of the tomato plant, with particularly high concentrations found in immature green fruits[1]. It serves as a primary defense molecule for the plant against a range of pathogens[2]. When ingested, the glycosidic bonds of α-tomatine can be hydrolyzed, yielding the aglycone tomatidine[3]. This compound is the hydrochloride salt of α-tomatine, frequently used in research settings to improve solubility. For the purposes of this guide, the biological activity of this compound is considered equivalent to that of α-tomatine.
The fundamental structural difference—the presence of a lycotetraose sugar chain at the C3 position of the steroid core in tomatine—is responsible for their divergent biological activities.
Comparative Biological Activities and Mechanisms of Action
The biological activities of tomatine and tomatidine are distinct, stemming from their different interactions with cellular components.
This compound: Broad-Spectrum Cytotoxicity
The activity of tomatine is often characterized by its ability to disrupt cellular membranes, a property conferred by its amphipathic structure.
-
Membrane Disruption and Antifungal Activity: Tomatine's primary mechanism involves forming 1:1 complexes with 3-β-hydroxy sterols, such as cholesterol, in cell membranes[4][5]. This interaction immobilizes the sterols, leading to the formation of irreversible complexes that disrupt membrane integrity, increase permeability, and cause cell leakage and death[4][6]. This makes tomatine a potent fungitoxic agent, as it targets ergosterol in fungal membranes[5][7]. Its effectiveness is pH-dependent, being significantly higher at an elevated pH where the molecule is unprotonated[5][7].
-
Anticancer and Pro-Apoptotic Effects: Tomatine exhibits strong, dose-dependent inhibitory effects against a variety of human cancer cell lines, including breast, colon, liver, and stomach cancer[8]. Its anticancer mechanism is multifaceted, involving the induction of apoptosis through the generation of reactive oxygen species (ROS) and the modulation of intracellular Ca²⁺ levels[9]. It can also elicit neurotoxicity in a manner that is independent of RIP1 kinase and caspases, promoting the upregulation of the nuclear apoptosis-inducing factor (AIF)[10][11]. Some studies suggest it may also inhibit the PI3K/AKT/mTOR signaling pathway in cancer cells[12].
-
Enzyme Inhibition: Tomatine is a known inhibitor of the enzyme acetylcholinesterase, a mechanism shared with many synthetic pesticides[4][5].
Tomatidine: Targeted Signal Modulation
Tomatidine lacks the sugar moiety responsible for potent membrane disruption, resulting in lower general cytotoxicity and more specific biological activities[2].
-
Skeletal Muscle Anabolism: Tomatidine is a potent stimulator of skeletal muscle growth and an inhibitor of muscle atrophy[3]. It acts by directly activating the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway in muscle cells[3][13]. This activation leads to increased protein synthesis, mitochondrial biogenesis, and the expression of anabolic genes, ultimately resulting in skeletal muscle hypertrophy, increased strength, and enhanced exercise capacity[3][14].
-
Antibacterial Activity: Tomatidine has demonstrated significant antibacterial properties, particularly against Staphylococcus aureus, including notoriously persistent small-colony variants (SCVs)[15]. Its mechanism involves the specific targeting and inhibition of the F₀ subunit of bacterial ATP synthase, disrupting cellular energy production[15].
-
Anti-inflammatory and Protective Effects: Tomatidine exhibits marked anti-inflammatory activity by suppressing NF-κB signaling in macrophages[13]. It has also been shown to provide neuroprotective and cardioprotective effects[2]. Recent studies indicate it can alleviate intervertebral disc degeneration by activating the Nrf2/HO-1/GPX4 signaling pathway to inhibit ferroptosis[16]. In models of atherosclerosis, tomatidine reduces disease progression by inhibiting the enzyme acyl-CoA:cholesterol acyl-transferase (ACAT)[14][17].
-
Anticancer Activity: While less potent than tomatine, tomatidine also inhibits the growth of various cancer cells[18][19]. Its mechanism appears distinct, involving the modulation of interferon-stimulated genes (ISGs) and the inhibition of specific signaling pathways like ERK and Akt that are crucial for cancer cell invasion and metastasis[19][20].
Quantitative Data on Biological Activity
The following tables summarize key quantitative data from published studies, highlighting the differences in potency and effect.
Table 1: In Vitro Efficacy (IC₅₀ / EC₅₀ / MIC)
| Compound | Biological Activity | Cell Line / Organism | Value | Reference(s) |
|---|---|---|---|---|
| Tomatine HCl | Cytotoxicity | HepG2 (Liver Cancer) | ~3.6 µM | [9] |
| Cytotoxicity | HT-29 (Colon Cancer) | Inhibited 38-81.5% | [8] | |
| Growth Inhibition | Phytomonas serpens | IC₅₀ = 9.9 µM | [6] | |
| Antifungal | H. turcicum | MC₁₀₀ = 0.13 mM | [5] | |
| Tomatidine | Myotube Hypertrophy | Mouse C2C12 Myotubes | EC₅₀ < 300 nM | [3] |
| Growth Inhibition | Phytomonas serpens | IC₅₀ = 14.2 µM | [6] | |
| Antibacterial | S. aureus SCVs | MIC = 0.12 µg/mL | [13] | |
| Antibacterial | Prototypical S. aureus | MIC > 16 µg/mL | [13] |
| | Cytotoxicity | HT-29, HeLa, MCF-7 | 70-80% inhibition at 100 µM |[18] |
Table 2: In Vivo Efficacy
| Compound | Biological Activity | Animal Model | Dosage & Regimen | Key Result | Reference(s) |
|---|---|---|---|---|---|
| Tomatine HCl | Tumor Growth Inhibition | HepG2 Xenograft Mice | 5 or 20 mg/kg, IP, 3x/week for 3 weeks | Significant retardation of tumor growth | [9] |
| Tomatidine | Muscle Hypertrophy | Mice | 0.05% in chow for 5 weeks | 13.7% increase in skeletal muscle mass | [3] |
| Increased Strength | Mice | 0.05% in chow | Significant increase in grip strength | [3] | |
| Tumor Growth Inhibition | 85As2 Syngeneic Mice | Diet containing 0.05% tomatidine for 3 weeks | Significant inhibition of tumor growth | [18][19] |
| | Reduced Muscle Atrophy | Mice (Limb Immobilization) | 25 mg/kg, IP, every 12h for 8 days | Significantly reduced muscle weight loss |[3] |
Key Experimental Protocols
Protocol: Assessment of Tomatidine-Induced Muscle Cell Hypertrophy
This protocol is adapted from the methodology used to demonstrate tomatidine's effect on mTORC1 signaling and myotube growth[3].
-
Cell Culture and Differentiation: Mouse C2C12 myoblasts are cultured at 37°C and 5% CO₂. To induce differentiation into myotubes, the growth medium is replaced with a differentiation medium (e.g., DMEM with 2% horse serum) for 5-7 days.
-
Treatment: Differentiated myotubes are treated with tomatidine (prepared as a 1 mM stock in DMSO) at a final concentration of 1 µM, or with vehicle (0.1% DMSO) as a control. Incubation times vary depending on the endpoint:
-
Signaling Activation (Phosphorylation): 1 hour incubation.
-
Gene Expression (mRNA): 2 hours incubation.
-
Protein Synthesis: 30 hours incubation.
-
Cellular Growth/Hypertrophy: 48 hours incubation.
-
-
Endpoint Analysis - mTORC1 Signaling: After a 1-hour treatment, cells are lysed. Protein extracts are analyzed by immunoblotting (Western blot) using antibodies against total and phosphorylated S6 Kinase (p-S6K), a key downstream substrate of mTORC1.
-
Endpoint Analysis - Protein Synthesis: Following a 30-hour treatment, protein synthesis is measured, typically using a puromycin-based assay (e.g., SUnSET method) or by quantifying the incorporation of radiolabeled amino acids.
-
Endpoint Analysis - Myotube Size: After a 48-hour treatment, myotubes are fixed and immunostained for a structural protein like myosin heavy chain. Images are captured via microscopy, and myotube diameter is measured using image analysis software for at least 150 myotubes per condition.
Protocol: In Vitro Cytotoxicity Assessment of Tomatine
This protocol is a generalized method based on studies evaluating tomatine's anticancer effects[8][9].
-
Cell Seeding: Human cancer cells (e.g., HepG2 liver cancer) are seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Preparation and Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. A serial dilution is prepared in the cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The medium in the wells is replaced with the medium containing the different tomatine concentrations. Control wells receive medium with the vehicle at the highest concentration used.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, at 37°C and 5% CO₂.
-
Viability Assay: Cell viability is assessed using a metabolic assay. A common choice is the resazurin (AlamarBlue) assay or the MTT assay. The reagent is added to each well and incubated for 1-4 hours. The absorbance or fluorescence is then measured using a plate reader.
-
Data Analysis: The viability of treated cells is calculated as a percentage relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of cell viability against the log of the tomatine concentration and fitting the data to a dose-response curve.
Protocol: Assessment of Membrane Permeabilization by Tomatine
This protocol is adapted from the methodology used to demonstrate tomatine's membrane-disrupting effects on Phytomonas serpens[6].
-
Organism Culture: P. serpens is grown in an appropriate axenic culture medium until it reaches the mid-logarithmic growth phase.
-
Treatment: The cells are harvested, washed, and resuspended in a buffer solution. The cell suspension is then incubated with various concentrations of tomatine (e.g., 50 µM) or a vehicle control for a defined period (e.g., 30-60 minutes).
-
Assessment of Leakage: The cell suspension is centrifuged to pellet the cells. The supernatant is collected.
-
Enzyme Activity Assay: The presence of a cytosolic enzyme in the supernatant is quantified as an indicator of membrane leakage. For example, the activity of pyruvate kinase (PK) can be measured spectrophotometrically by adding the supernatant to a reaction mixture containing the necessary substrates (ADP, phosphoenolpyruvate) and coupling enzymes/reagents (lactate dehydrogenase, NADH). The rate of NADH consumption is monitored at 340 nm.
-
Data Analysis: A significant increase in PK activity in the supernatant of tomatine-treated cells compared to the control indicates a loss of membrane integrity.
Visualization of Signaling Pathways and Workflows
Conclusion
This compound and tomatidine, despite their close structural relationship, represent a compelling case study in how a single chemical modification—the presence or absence of a sugar moiety—can dramatically alter biological function.
-
This compound acts as a potent, broad-spectrum cytotoxic agent. Its primary mechanism of membrane disruption makes it a powerful antifungal and a candidate for anticancer research, though its general toxicity to healthy cells presents a significant therapeutic challenge.
-
Tomatidine , in contrast, is a more refined molecular tool. Lacking the membrane-disrupting sugar chain, it engages in specific and targeted interactions with cellular machinery. Its ability to safely promote muscle growth by activating mTORC1, inhibit bacterial ATP synthase, and modulate key inflammatory and protective pathways positions it as a promising lead compound for developing therapeutics for muscle wasting diseases, bacterial infections, and inflammatory conditions.
For researchers and drug development professionals, understanding these fundamental differences is critical. While tomatine may serve as a tool for studying membrane biophysics or as a lead for topical antifungal agents, tomatidine offers a more promising scaffold for developing systemic therapeutics with a favorable safety profile and targeted efficacy.
References
- 1. Isomers of the Tomato Glycoalkaloids α-Tomatine and Dehydrotomatine: Relationship to Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The steroidal alkaloids α-tomatine and tomatidine: Panorama of their mode of action and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systems-based Discovery of Tomatidine as a Natural Small Molecule Inhibitor of Skeletal Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tomatine - Wikipedia [en.wikipedia.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Mechanisms of growth inhibition of Phytomonas serpens by the alkaloids tomatine and tomatidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on the mode of action of tomatine as a fungitoxic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In Vivo and in vitro antitumor activity of tomatine in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Tomatidine – a natural small molecule from tomato plants_Chemicalbook [chemicalbook.com]
- 14. Tomatidine: The Muscle-Building Nightshade [blog.priceplow.com]
- 15. journals.asm.org [journals.asm.org]
- 16. Tomatidine Alleviates Intervertebral Disc Degeneration by Activating the Nrf2/HO-1/GPX4 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tomatidine, 77-59-8 [thegoodscentscompany.com]
- 18. The Steroidal Alkaloid Tomatidine and Tomatidine-Rich Tomato Leaf Extract Suppress the Human Gastric Cancer-Derived 85As2 Cells In Vitro and In Vivo via Modulation of Interferon-Stimulated Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Tomatidine | CAS:77-59-8 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
Glycoalkaloid metabolism in Solanum lycopersicum
An In-depth Technical Guide to Glycoalkaloid Metabolism in Solanum lycopersicum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Steroidal glycoalkaloids (SGAs) are a class of cholesterol-derived specialized metabolites predominantly found in species of the Solanaceae family, including the cultivated tomato, Solanum lycopersicum. These compounds are integral to the plant's defense mechanisms against a wide array of pathogens and herbivores, exhibiting potent fungicidal and insecticidal properties.[1][2] The primary SGA in green, unripe tomato tissues is α-tomatine, which is known for its bitter taste and potential anti-nutritional effects at high concentrations.[3] As the fruit ripens, α-tomatine is enzymatically converted into non-bitter, less toxic forms, such as esculeoside A, making the fruit palatable for consumption.[2][3] This metabolic shift is of significant interest for crop improvement, food safety, and pharmacology, as SGAs and their derivatives have demonstrated a range of bioactive properties, including anticancer, anti-inflammatory, and cholesterol-lowering activities.[4][5] This guide provides a detailed overview of the SGA metabolic pathway in tomato, its regulation, and the analytical methodologies used for its study.
The Glycoalkaloid Biosynthetic and Metabolic Pathway
The biosynthesis of SGAs in tomato is a complex, multi-step process that begins with cholesterol. A series of enzymatic reactions, catalyzed by a cluster of genes known as GLYCOALKALOID METABOLISM (GAME) genes, transforms cholesterol into the primary glycoalkaloid, α-tomatine.[6][7] During fruit ripening, α-tomatine undergoes further modifications to yield esculeoside A.
Biosynthesis of α-Tomatine from Cholesterol
The initial steps involve a series of hydroxylation, oxidation, and transamination reactions on the cholesterol backbone, catalyzed by enzymes such as cytochromes P450 (GAME6, GAME8, GAME4) and a 16α-hydroxylase (GAME11), to form the aglycone tomatidine.[7][8] The sterol side chain reductase 2 (SSR2) is a key enzyme that channels precursors towards cholesterol biosynthesis.[2] The aglycone is then glycosylated by several glycosyltransferases (including GAME1, GAME17, GAME18, and GAME2) that attach a tetrasaccharide moiety (lycotetraose) to the C-3 hydroxyl group, forming the final α-tomatine molecule.[9][10][11]
Conversion of α-Tomatine to Esculeoside A during Fruit Ripening
As the tomato fruit matures, the bitter and toxic α-tomatine is converted into the non-bitter esculeoside A. This detoxification process involves a series of hydroxylation, isomerization, and acetylation steps catalyzed by specific GAME enzymes, including GAME31, GAME36, GAME40, and GAME5.[3] This conversion is a critical event for the palatability and safety of ripe tomatoes.[2]
Regulation of Glycoalkaloid Metabolism
SGA biosynthesis is tightly regulated at the transcriptional level by a network of transcription factors (TFs) and phytohormones, ensuring that these defensive compounds are produced in the correct tissues and at the appropriate times.
Transcriptional Regulation
A key regulator of the pathway is the AP2/ERF transcription factor GAME9 .[6] GAME9 directly activates the expression of several core biosynthetic genes.[12] Its activity is modulated by interaction with other TFs, such as the bHLH-type TF MYC2 . The GAME9-MYC2 complex can be recruited to a distal enhancer element (GE1) which then forms a chromatin loop to activate the promoters of target GAME genes.[6][12][13] Additionally, the light-responsive factor SlHY5 has been shown to upregulate SGA biosynthesis genes by binding to G-boxes in their promoters.[14]
Hormonal Control
The phytohormone jasmonic acid (JA) is a primary inducer of the SGA pathway, particularly in response to wounding or herbivory.[12] JA signaling leads to the degradation of JAZ repressor proteins, which in turn releases TFs like MYC2 to activate GAME gene expression.[12] The JA receptor COI1 is essential for this response.[12] The ripening hormone ethylene also plays a crucial role, particularly in the downregulation of α-tomatine and the upregulation of its conversion to esculeoside A during fruit maturation.[3] Ethylene-inducible TFs like NON-RIPENING (NOR) and RIPENING INHIBITOR (RIN) are involved in regulating the expression of the specific GAME genes responsible for this metabolic shift.[3]
// Nodes Wounding [label="Wounding /\n Herbivory", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Light [label="Light", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Ripening [label="Fruit Ripening", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
JA [label="Jasmonic Acid (JA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ethylene [label="Ethylene", fillcolor="#34A853", fontcolor="#FFFFFF"];
JAZ [label="JAZ Proteins", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; MYC2 [label="MYC2", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; GAME9 [label="GAME9", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; SlHY5 [label="SlHY5", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"]; RIN_NOR [label="RIN / NOR", shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124"];
GAME_Biosynthesis [label="GAME Genes\n(Biosynthesis)", style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; GAME_Metabolism [label="GAME Genes\n(Metabolism)", style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; alpha_Tomatine [label="α-Tomatine\nAccumulation", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Esculeoside_A [label="Esculeoside A\nAccumulation", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Wounding -> JA [label=" induces"]; JA -> JAZ [arrowhead=tee, label=" degrades"]; JAZ -> MYC2 [arrowhead=tee, label=" represses"]; MYC2 -> GAME_Biosynthesis [label=" activates"]; GAME9 -> GAME_Biosynthesis [label=" activates"]; Light -> SlHY5 [label=" activates"]; SlHY5 -> GAME_Biosynthesis [label=" activates"]; Ripening -> Ethylene [label=" induces"]; Ethylene -> RIN_NOR [label=" activates"]; RIN_NOR -> GAME_Metabolism [label=" activates"];
GAME_Biosynthesis -> alpha_Tomatine; GAME_Metabolism -> Esculeoside_A; alpha_Tomatine -> Esculeoside_A [style=dashed, arrowhead=none, label=" converted to"]; } . Caption: Simplified Regulatory Network of SGA Biosynthesis.
Quantitative Data on Glycoalkaloid Content
The concentration of SGAs varies significantly between different tissues of the tomato plant and throughout the fruit ripening process. Unripe green tissues contain the highest levels of α-tomatine, which serves a protective function.
Table 1: α-Tomatine and Dehydrotomatine Content in Various S. lycopersicum Tissues
| Plant Tissue | α-Tomatine (μg/g Fresh Weight) | Dehydrotomatine (μg/g Fresh Weight) |
| Green Fruit (mini-tomato) | 16,285 | 1,498 |
| Flowers | 4,825 | 1,023 |
| Calyxes | 3,240 | 370 |
| Leaves | 2,151 | 304 |
| Stems | 1,878 | 331 |
| Red Fruit (ripe) | ~50 (approx.) | Not typically detected |
Data synthesized from Kozukue et al., 2004.[15] The dramatic decrease in α-tomatine content in ripe fruit is a hallmark of tomato development.[2]
Table 2: α-Tomatine Content in Different Parts of the Tomato Plant
| Plant Part | α-Tomatine (mg/100 g Fresh Weight) |
| Flowers | 130 |
| Calyxes | 114 |
| Leaves | 48 |
| Stems | 24 |
| Roots | 14 |
| Green Fruit (small) | 46 |
| Red Fruit (ripe) | 0.03 - 0.08 |
Data from Friedman et al., 1994.[3]
Experimental Protocols
Accurate quantification of SGAs is crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS/MS) are the most common analytical techniques.[1]
Protocol: Extraction and HPLC-UV Quantification of α-Tomatine
This protocol provides a general methodology for the extraction and analysis of α-tomatine from tomato tissues, synthesized from common practices in the literature.[13]
1. Sample Preparation: a. Collect fresh tomato tissue (e.g., leaves, green fruit). b. Immediately freeze the sample in liquid nitrogen to halt enzymatic activity. c. Lyophilize (freeze-dry) the sample to a constant weight to remove all water. d. Grind the dried tissue into a fine, homogenous powder using a grinder or mortar and pestle.
2. Extraction: a. Weigh approximately 100 mg of the dried powder into a centrifuge tube. b. Add 5 mL of an extraction solvent, typically a methanolic or acetonitrile-based solution (e.g., 80% methanol in water or Acetonitrile/20 mM KH₂PO₄). c. Vortex the mixture thoroughly and sonicate for 15-20 minutes to ensure complete extraction. d. Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes. e. Carefully collect the supernatant. For cleaner samples, this step can be repeated, and the supernatants pooled.
3. Sample Cleanup (Optional but Recommended): a. Pass the supernatant through a Solid Phase Extraction (SPE) C18 cartridge to remove interfering non-polar compounds. b. Elute the glycoalkaloids from the cartridge with the extraction solvent.
4. HPLC-UV Analysis: a. Filter the final extract through a 0.45 µm syringe filter into an HPLC vial. b. Instrumentation: A standard HPLC system with a UV or Diode Array Detector (DAD). c. Column: C18 reverse-phase column (e.g., Inertsil ODS-2, 250 mm x 4.6 mm, 5 µm). d. Mobile Phase: An isocratic or gradient mixture of acetonitrile and an aqueous buffer (e.g., 20 mM KH₂PO₄, pH 3). A typical ratio might be 24:76 (v/v) Acetonitrile:Buffer.[13] e. Flow Rate: 1.0 mL/min.[3] f. Detection Wavelength: 205 nm or 208 nm, as glycoalkaloids lack strong chromophores at higher wavelengths.[13] g. Quantification: Prepare a standard curve using a certified α-tomatine standard at several concentrations (e.g., 50-500 µg/mL).[1] Calculate the concentration in the sample by comparing its peak area to the standard curve.
// Nodes Sample [label="1. Sample Collection\n(e.g., Tomato Leaf)", fillcolor="#F1F3F4", fontcolor="#202124"]; Freeze [label="2. Flash Freezing\n(Liquid N₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lyophilize [label="3. Lyophilization\n(Freeze-Drying)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grind [label="4. Homogenization\n(Grinding to Powder)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extract [label="5. Solvent Extraction\n(e.g., 80% Methanol)", fillcolor="#FBBC05", fontcolor="#202124"]; Centrifuge [label="6. Centrifugation\n& Supernatant Collection", fillcolor="#FBBC05", fontcolor="#202124"]; Filter [label="7. Filtration\n(0.45 µm Syringe Filter)", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze [label="8. Instrumental Analysis\n(HPLC or LC-MS/MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="9. Data Processing\n(Quantification vs. Standard)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Sample -> Freeze [color="#5F6368"]; Freeze -> Lyophilize [color="#5F6368"]; Lyophilize -> Grind [color="#5F6368"]; Grind -> Extract [color="#5F6368"]; Extract -> Centrifuge [color="#5F6368"]; Centrifuge -> Filter [color="#5F6368"]; Filter -> Analyze [color="#5F6368"]; Analyze -> Data [color="#5F6368"]; } . Caption: General Workflow for SGA Analysis.
Table 3: Performance Characteristics of Analytical Methods for α-Tomatine
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery Rate (%) | Reference |
| HPLC-DAD | 8.0 µg/mL | 24.1 µg/mL | ~105% | [13] |
| HPLC-UV | 0.94 µg (on column) | - | ~89.8% | |
| UHPLC-MS/MS | - | 1.09 fmol (on column) | ~100.8% |
Conclusion and Future Prospects
The study of glycoalkaloid metabolism in Solanum lycopersicum is a dynamic field with implications for plant science, human nutrition, and drug development. The elucidation of the GAME gene cluster has provided a genetic roadmap for the biosynthesis and modification of these complex molecules. Understanding the intricate regulatory networks controlled by transcription factors and hormones opens avenues for targeted breeding or biotechnological approaches to modulate SGA content in tomatoes—either to enhance disease resistance in the plant or to optimize the levels of beneficial compounds for human consumption. The potent bioactivities of compounds like α-tomatine and esculeoside A suggest their potential as scaffolds for the development of new therapeutic agents. Future research will likely focus on further characterizing the remaining unknown enzymes in the pathway, exploring the interplay between different regulatory signals, and conducting clinical investigations into the health benefits of these natural products.
References
- 1. Content of Two Major Steroidal Glycoalkaloids in Tomato (Solanum lycopersicum cv. Micro-Tom) Mutant Lines at Different Ripening Stages [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ichbindannmalimgarten.de [ichbindannmalimgarten.de]
- 4. Sol Genomics Network [solgenomics.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Tissue specificity and differential expression of transcription factors in tomato provide hints of unique regulatory networks during fruit ripening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A new method for quantification of tomatine-enriched extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tomatine - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Dehydrotomatine and alpha-tomatine content in tomato fruits and vegetative plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A High-Throughput Extraction and Analysis Method for Steroidal Glycoalkaloids in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | A High-Throughput Extraction and Analysis Method for Steroidal Glycoalkaloids in Tomato [frontiersin.org]
An In-depth Technical Guide on the Cellular Uptake and Metabolism of Tomatine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and metabolism of tomatine hydrochloride, a glycoalkaloid found in tomato plants (Lycopersicon esculentum Mill.) with demonstrated anti-cancer properties.[1][2][3] this compound, the salt form of α-tomatine, is often utilized in research settings. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical molecular pathways and workflows involved in its mechanism of action.
Cellular Uptake of Tomatine
The precise mechanisms governing the cellular entry of tomatine are not fully elucidated, but substantial evidence points towards a process initiated by its interaction with the plasma membrane. The leading hypothesis suggests that tomatine's primary cellular target is membrane cholesterol.[4][5]
Tomatine is known to form a stable complex with cholesterol, which can lead to membrane disruption.[4][5][6] This interaction may facilitate its entry into the cell through one or more of the following potential mechanisms:
-
Membrane Permeabilization: The formation of tomatine-cholesterol complexes can create pores or disrupt the integrity of the lipid bilayer, allowing for direct entry into the cytoplasm.
-
Endocytosis: Tomatine's interaction with cholesterol-rich membrane domains, such as lipid rafts, may trigger endocytic uptake. The specific endocytic pathway (e.g., clathrin-mediated, caveolae-mediated) has not been definitively identified.[7][8][9][10] The process could involve the internalization of the tomatine-cholesterol complex into vesicles, which are then trafficked within the cell.
The carbohydrate moiety of the tomatine molecule is essential for this complexation with cholesterol; its aglycone form, tomatidine, does not form these complexes.[6]
Intracellular Metabolism and Biotransformation
Once inside the cell, the metabolic fate of tomatine is not fully understood. However, it is known that the glycoalkaloid can be hydrolyzed, likely through enzymatic action, to its aglycone, tomatidine, and its tetrasaccharide side chain (β-lycotetraose).[4][6] Tomatidine itself may possess biological activity, although it is generally considered less potent than its glycosylated precursor in inducing cytotoxicity.[4]
The stability and biotransformation of tomatine can be analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS).[11] Such studies can identify and quantify tomatine and its potential metabolites, like tomatidine, in cell culture media and lysates over time.[11]
Key Signaling Pathways Modulated by Tomatine
Tomatine exerts its potent anti-cancer effects by modulating several critical signaling pathways, primarily leading to apoptosis (programmed cell death).
Mitochondrial-Dependent Apoptosis: In hepatocellular carcinoma (HCC) and leukemia cells, tomatine has been shown to induce apoptosis through a cascade of events.[12][13]
-
Increased ROS and Ca²⁺: Tomatine treatment leads to an increase in intracellular Reactive Oxygen Species (ROS) and cytosolic calcium levels.[12]
-
p53 Activation: The tumor suppressor protein p53 is activated.[12]
-
Bcl-2 Family Modulation: This leads to the downregulation of the anti-apoptotic protein Bcl-2 and activation of pro-apoptotic proteins like Bak.[12][13]
-
Mitochondrial Disruption: The balance shifts towards mitochondrial outer membrane permeabilization, causing a loss of mitochondrial membrane potential and the release of pro-apoptotic factors like Apoptosis-Inducing Factor (AIF).[12][13]
-
Caspase Activation: In some cell types, this cascade activates key executioner caspases, such as caspase-3 and -7, which dismantle the cell.[12] In other models, apoptosis can proceed in a caspase-independent manner via AIF translocation to the nucleus.[1][13]
Inhibition of Pro-Survival Pathways: Studies have also demonstrated that α-tomatine can inhibit pro-survival signaling pathways, such as the NF-κB and PI3K/Akt pathways, in lung and prostate cancer cells.[4][14]
Quantitative Data Summary
The cytotoxic and anti-proliferative effects of tomatine have been quantified across various human cancer cell lines.
Table 1: In Vitro Cytotoxicity (IC₅₀) of Tomatine in Human Cancer Cells
| Cell Line | Cancer Type | IC₅₀ Value (as α-tomatine) | Exposure Time | Reference |
| HepG2 | Hepatocellular Carcinoma | ~3.6 ± 1.2 µM | 24 h | [12] |
| HBL | Metastatic Melanoma | ~0.8 µM | 24 h | [15] |
| hmel-1 | Metastatic Melanoma | ~0.7 µM | 24 h | [15] |
| M3 | Metastatic Melanoma | ~0.6 µM | 24 h | [15] |
| MCF-7 | Breast | Not specified, EC₅₀ of 7.17 µM | 72 h | [11] |
| HT-29 | Colon | Strong inhibition noted | Not specified | [16] |
| AGS | Gastric | Strong inhibition noted | Not specified | [16] |
Table 2: Quantitative Effects of Tomatine on Cancer Cell Processes
| Cell Line | Process Affected | Tomatine Conc. (as α-tomatine) | Quantitative Effect | Reference |
| HL-60 | Growth Inhibition | 5 µM | ~98% decrease in viable cells after 72 h | [4] |
| HL-60 | Apoptosis | 5 µM | ~60% of cells apoptotic | [4] |
| Metastatic Melanoma | Cell Invasion | 0.5 µM | ~30-35% reduction | [15] |
| Metastatic Melanoma | Cell Invasion | 1 µM | ~65-80% reduction | [15] |
| HepG2 | Apoptosis | 1-30 µM | Dose-dependent increase | [12] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments used to study the effects of this compound.
Cell Viability and Cytotoxicity Assay (MTT or Resazurin-Based)
This protocol is used to determine the concentration of tomatine that inhibits cell viability by 50% (IC₅₀).
-
Cell Seeding: Seed cancer cells (e.g., HepG2, HBL) in 96-well plates at a density of approximately 5,000 cells/well and incubate for 24 hours to allow for adherence.[15]
-
Treatment: Replace the culture medium with fresh medium containing increasing concentrations of this compound (e.g., 0.1 µM to 30 µM).[12][15] Include untreated and vehicle-only controls.
-
Incubation: Incubate the cells with tomatine for a defined period, typically 24, 48, or 72 hours.[4][12][15]
-
Reagent Addition: Add a viability reagent such as Resazurin or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 2-4 hours.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader. The signal is proportional to the number of viable cells.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the tomatine concentration and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).[12]
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 1 µM, 5 µM, 30 µM) for 24 hours.[12][17]
-
Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization, followed by centrifugation.
-
Staining: Resuspend the cell pellet in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.[12]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by tomatine.[12]
Western Blotting for Protein Expression Analysis
This technique is used to detect and quantify specific proteins involved in signaling pathways (e.g., p53, Bcl-2, caspases).
-
Cell Lysis: Treat cells with tomatine, then wash with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bcl-2, anti-caspase-3) overnight at 4°C.[12][17] Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Cellular Uptake and Metabolism Analysis by LC-MS/MS
This protocol is for the quantification of tomatine and its metabolites in cellular samples.
-
Sample Preparation: Incubate cells with a known concentration of this compound. At various time points, wash the cells thoroughly with cold PBS to remove extracellular compound. Lyse the cells and collect the lysate.[18][19]
-
Extraction: Perform a liquid-liquid or solid-phase extraction to isolate tomatine and its metabolites from the complex cell lysate matrix.[20][21]
-
UHPLC-MS/MS Analysis:
-
Chromatography: Inject the extracted sample into an ultra-high-performance liquid chromatography (UHPLC) system, typically with a C18 or Phenyl column, to separate the compounds.[20][22][23]
-
Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode.[20][24] Specific precursor-to-product ion transitions are monitored for tomatine and its expected metabolites (e.g., tomatidine).
-
-
Quantification: Create a calibration curve using standards of known concentrations for absolute quantification. An internal standard can be used to correct for instrument variability.[20]
Conclusion
This compound demonstrates significant potential as an anti-cancer agent, primarily by inducing apoptosis through the modulation of multiple signaling pathways initiated at the cell membrane. Its interaction with membrane cholesterol appears to be a critical first step for its cellular uptake and subsequent cytotoxic effects.[4][5] While the precise mechanisms of its uptake and intracellular metabolism require further investigation, the existing data provide a strong foundation for future research and development. The protocols and quantitative data summarized in this guide offer a valuable resource for professionals in the field of oncology and drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. α-tomatine inhibits growth and induces apoptosis in HL-60 human myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. the-cytotoxic-effect-of-tomatine-in-mcf-7-human-adenocarcinoma-breast-cancer-cells-depends-on-its-interaction-with-cholesterol-in-incubation-media-and-does-not-involve-apoptosis-induction - Ask this paper | Bohrium [bohrium.com]
- 6. Tomatine - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Application of advances in endocytosis and membrane trafficking to drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clathrin-mediated endocytosis: membrane factors pull the trigger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In Vivo and in vitro antitumor activity of tomatine in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. α-Tomatine-mediated anti-cancer activity in vitro and in vivo through cell cycle- and caspase-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Tomatine Displays Antitumor Potential in In Vitro Models of Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | A High-Throughput Extraction and Analysis Method for Steroidal Glycoalkaloids in Tomato [frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. A new method for quantification of tomatine-enriched extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A High-Throughput Extraction and Analysis Method for Steroidal Glycoalkaloids in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Tomatine Hydrochloride: In Vitro Cell Culture Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro use of tomatine hydrochloride in cell culture. Tomatine, a glycoalkaloid found in tomatoes, has demonstrated significant anti-cancer properties in various studies. These protocols are intended to guide researchers in investigating its cytotoxic, apoptotic, and cell cycle arrest effects, as well as its impact on key signaling pathways.
Application Notes
This compound has been shown to be a potent agent against a variety of cancer cell lines. Its mechanisms of action are multifaceted, primarily inducing apoptosis and causing cell cycle arrest through the modulation of critical signaling pathways.
Cytotoxicity: Tomatine exhibits dose-dependent cytotoxicity across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) varies depending on the cell line and exposure time.
Apoptosis Induction: A key mechanism of tomatine's anti-cancer activity is the induction of programmed cell death, or apoptosis. This can be observed through various assays, including Annexin V staining, which detects the externalization of phosphatidylserine, an early apoptotic marker.[1][2] Studies have shown that tomatine can induce both early and late-stage apoptosis in a concentration-dependent manner.[1][3]
Cell Cycle Arrest: Tomatine has been observed to interfere with the normal progression of the cell cycle, often leading to arrest in the G1 or G2/M phases.[4][5] This disruption prevents cancer cells from proliferating.
Signaling Pathway Modulation: The anti-tumor effects of tomatine are linked to its ability to modulate key intracellular signaling pathways. Notably, it has been shown to inhibit the PI3K/Akt/mTOR and MAPK pathways, which are crucial for cell survival, proliferation, and growth.[6][7][8]
Quantitative Data Summary
The following tables summarize the cytotoxic effects of this compound on various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) | Reference |
| HBL | Metastatic Melanoma | 0.53 ± 0.04 | 24 | [3] |
| hmel-1 | Metastatic Melanoma | 0.72 ± 0.06 | 24 | [3] |
| M3 | Metastatic Melanoma | 1.03 ± 0.04 | 24 | [3] |
| HepG2 | Hepatocellular Carcinoma | ~3.6 ± 1.2 | 24 | [7] |
| HL60 | Human Promyelocytic Leukemia | 1.92 | 24 | [1][9] |
| K562 | Human Chronic Myeloid Leukemia | 1.51 | 24 | [1][9] |
| PC-3 | Prostate Adenocarcinoma | 1.67 ± 0.3 | 24 | [10] |
| MCF-7 | Breast Cancer | Not specified | Not specified | [11] |
| HT-29 | Colon Cancer | Not specified | Not specified | [11][12] |
| AGS | Stomach Cancer | Not specified | Not specified | [11] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.[7]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the wells and replace it with fresh medium containing various concentrations of this compound.[3][7] Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Following incubation, add MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify apoptosis induced by this compound.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).[7]
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.[1]
-
Analyze the stained cells by flow cytometry within one hour.[1][7]
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the effect of this compound on cell cycle distribution.
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well plates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 2 hours.[13]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase.[5][13]
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry.[5]
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. α-Tomatine-Mediated Anti-Cancer Activity In Vitro and In Vivo through Cell Cycle- and Caspase-Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The apoptotic and necrotic effects of tomatine adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tomatine Displays Antitumor Potential in In Vitro Models of Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jab.zsf.jcu.cz [jab.zsf.jcu.cz]
- 6. researchgate.net [researchgate.net]
- 7. In Vivo and in vitro antitumor activity of tomatine in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scielo.br [scielo.br]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
Application Notes and Protocols for Determining Tomatine Hydrochloride Cytotoxicity using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tomatine hydrochloride, a glycoalkaloid found in tomato plants (Solanum lycopersicum), has garnered significant interest in pharmacological research due to its potential anticancer properties.[1] Assessing the cytotoxic effects of this compound on various cell lines is a critical step in evaluating its therapeutic potential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and sensitive colorimetric method for measuring cell viability and proliferation. This assay quantifies the metabolic activity of living cells, providing a robust tool to determine the cytotoxic effects of compounds like this compound.[2]
The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells. The resulting formazan crystals are insoluble in aqueous solutions and are solubilized using a suitable solvent. The absorbance of the solubilized formazan solution is then measured spectrophotometrically, which is directly proportional to the number of viable cells.
These application notes provide a detailed protocol for utilizing the MTT assay to evaluate the cytotoxicity of this compound, present a summary of its cytotoxic activity in various cancer cell lines, and illustrate the key signaling pathways involved in its mechanism of action.
Data Presentation
The cytotoxic activity of α-tomatine, the primary component of this compound, is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. The IC50 values for α-tomatine vary depending on the cell line and the duration of exposure.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| PC-3 | Prostate Cancer | 48 | 3.0 ± 0.3 |
| MDA-MB-231 | Breast Cancer | 48 | - |
| KATO III | Gastric Cancer | 48 | - |
| HBL | Metastatic Melanoma | 24 | 0.53 ± 0.04 |
| hmel-1 | Metastatic Melanoma | 24 | 0.72 ± 0.06 |
| M3 | Metastatic Melanoma | 24 | 1.03 ± 0.04 |
| HepG2 | Liver Cancer | 24 | ~3.6 ± 1.2 |
| HL-60 | Myeloid Leukemia | - | Induces ~30% apoptosis at 2 µM and ~60% at 5 µM |
| A172 | Glioblastoma | - | Induces significant apoptosis at 25 and 50 µM |
| U-118 MG | Glioblastoma | - | Induces significant apoptosis at 25 and 50 µM |
Note: The IC50 values can vary based on experimental conditions. The data presented is a compilation from various studies for comparative purposes.[3][4][5][6][7]
Experimental Protocols
This section provides a detailed methodology for performing the MTT assay to determine the cytotoxicity of this compound on adherent cancer cells.
Materials and Reagents
-
This compound (or α-tomatine)
-
Selected cancer cell line (e.g., PC-3, MCF-7, etc.)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Sterile pipette tips and tubes
Experimental Procedure
-
Cell Seeding:
-
Harvest logarithmically growing cells and determine the cell concentration using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at an optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium). The optimal seeding density should be determined for each cell line to ensure they are in the exponential growth phase during the assay.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water) and further dilute it with a serum-free medium to obtain a range of desired concentrations.
-
After 24 hours of cell attachment, carefully aspirate the medium from each well.
-
Add 100 µL of the medium containing various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Following the incubation period, carefully remove the medium containing the test compound.
-
Add 100 µL of fresh serum-free medium and 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals, which will appear as purple precipitates.
-
-
Solubilization of Formazan:
-
After the MTT incubation, carefully aspirate the medium without disturbing the formazan crystals at the bottom of the wells.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract the background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound.
-
Determine the IC50 value from the dose-response curve, which is the concentration of the compound that causes 50% inhibition of cell viability.
-
Mandatory Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps of the MTT assay for evaluating this compound cytotoxicity.
Signaling Pathway
Caption: A diagram of the signaling pathways involved in this compound-induced apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. Tomatine Displays Antitumor Potential in In Vitro Models of Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α-tomatine inhibits growth and induces apoptosis in HL-60 human myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular mechanisms underlying the α-tomatine-directed apoptosis in human malignant glioblastoma cell lines A172 and U-118 MG - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo and in vitro antitumor activity of tomatine in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Tomatine Hydrochloride using High-Performance Liquid Chromatography
Abstract
This application note provides a detailed protocol for the quantification of tomatine hydrochloride in various samples, particularly from tomato plant extracts, using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is sensitive, accurate, and reproducible, making it suitable for researchers, scientists, and professionals in drug development and food science. This document includes a comprehensive experimental protocol, data presentation in tabular format for easy comparison of method validation parameters, and a visual representation of the experimental workflow.
Introduction
Tomatine is a glycoalkaloid found in tomatoes (Solanum lycopersicum) and is known for its potential biological activities, including anti-inflammatory, anti-fungal, and anti-cancer properties.[1][2][3] Accurate quantification of tomatine is crucial for research into its pharmacological effects, for quality control in the food industry, and for the development of tomatine-based therapeutic agents. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of bioactive compounds like tomatine due to its high resolution and sensitivity.[1][2] This note details a validated HPLC method for the analysis of this compound.
Experimental Protocol
This protocol is based on established and validated methods for the quantification of tomatine using reverse-phase HPLC.[1][2][4]
1. Materials and Reagents
-
This compound standard (Sigma-Aldrich or equivalent)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)
-
Orthophosphoric acid (for pH adjustment)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
1% Acetic acid solution
-
Ammonium hydroxide (NH₄OH)
-
0.45 µm membrane filters
2. Instrumentation
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Analytical balance
-
pH meter
-
Centrifuge
-
Vortex mixer
-
Solid-Phase Extraction (SPE) C18 cartridges[5]
3. Sample Preparation (from Tomato Extract)
-
Extraction: Homogenize 1 gram of the plant material (e.g., green tomato fruit) with 10 mL of 1% acetic acid.[5]
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes.
-
Purification (Option A - SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant from the centrifugation step onto the cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute the tomatine with 5 mL of methanol.
-
-
Purification (Option B - Precipitation):
-
Final Preparation: Evaporate the eluate (from SPE) or the redissolved pellet to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase. Filter the solution through a 0.45 µm membrane filter before injection into the HPLC system.
4. HPLC Conditions
-
Column: InertSustain Phenyl (250 mm × 4.6 mm, 5 µm) or equivalent C18 column.[1][2]
-
Mobile Phase: A mixture of acetonitrile and 20 mM potassium dihydrogen phosphate (KH₂PO₄) buffer (pH adjusted to 3 with phosphoric acid).[1][2] The exact ratio may need optimization, but a good starting point is a gradient or isocratic elution.
-
Injection Volume: 20 µL.
5. Calibration Curve
Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 50 to 580 µg/mL.[1][2] Inject each standard solution into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration to determine the linearity of the method.
Data Presentation
The following tables summarize the quantitative data from a validated HPLC method for tomatine quantification.[1][2]
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | InertSustain Phenyl (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 20 mmol L⁻¹ potassium dihydrogen phosphate (KH₂PO₄) pH 3[1][2] |
| Detection Wavelength | 205 nm[1][2] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or 30°C |
Table 2: Method Validation Data
| Parameter | Result |
| Linearity (R²) | 0.9999[1][2] |
| Concentration Range | 50-580 µg/mL[1][2] |
| Limit of Detection (LOD) | 8.0 µg/mL[1][2] |
| Limit of Quantitation (LOQ) | 24.1 µg/mL[1][2] |
| Mean Recovery | 105%[1][2] |
| Precision (RSD%) | 0.9% - 1.4%[1][2] |
| Inter-day Variability (RSD%) | 2.7% - 9.0%[1][2] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for Tomatine Quantification.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust approach for the quantification of this compound. The protocol is straightforward and utilizes common laboratory equipment and reagents. The validation data demonstrates the method's high linearity, precision, and accuracy, making it a valuable tool for researchers and industry professionals working with tomatine.
References
- 1. A new method for quantification of tomatine-enriched extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. novaresearch.unl.pt [novaresearch.unl.pt]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of tomatine in foods by liquid chromatography after derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Total Phenolic, Flavonoid, Tomatine, and Tomatidine Contents and Antioxidant and Antimicrobial Activities of Extracts of Tomato Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. [Determination of tomatine in Solanum cathayanum by RP-HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Extraction of Tomatine Hydrochloride from Tomato Leaves
Audience: Researchers, scientists, and drug development professionals.
Introduction Tomatine is a glycoalkaloid found in the stems and leaves of tomato plants (Lycopersicon esculentum)[1]. It consists of the aglycone tomatidine and a tetrasaccharide unit, lycotetraose[1]. Tomatine exhibits a range of biological activities, including antifungal, antimicrobial, and insecticidal properties, functioning as a natural defense mechanism for the plant[1][2]. For researchers, its potential anti-inflammatory and anticarcinogenic activities make it a compound of interest for drug development[3][4]. This document provides a detailed protocol for the extraction, partial purification, and conversion of tomatine to its hydrochloride salt from tomato leaves.
Quantitative Data Summary
The concentration of α-tomatine varies significantly across different parts of the tomato plant and with the maturity of the fruit. The leaves and flowers consistently show the highest concentrations, making them the ideal source material for extraction.
Table 1: α-Tomatine Concentration in Various Tomato Plant Tissues (Fresh Weight)
| Plant Tissue | α-Tomatine Concentration (mg/100g FW) | Reference |
|---|---|---|
| Leaves | 14 - 130 | [5] |
| Flowers | ~130 | [5] |
| Stems | 14 - 130 | [5] |
| Calyxes | 14 - 130 | [5] |
| Roots | 14 - 130 | [5] |
| Green Tomatoes (Unripe) | 0.9 - 55 | [5] |
| Red Tomatoes (Ripe) | 0.03 - 0.08 |[5] |
Table 2: Example Extraction Yields and Purity
| Starting Material | Extraction Method | Product | Yield | Purity | Reference |
|---|---|---|---|---|---|
| 100 kg Fresh Tomato Branches & Leaves | Methanol Reflux & Resin Chromatography | Tomatidine | 70.7 g | 94.1% | [6] |
| Tomato Leaves (Pitenza variety) | Not Specified | Tomatine in Extract | 4.94 mg/g of extract | Not Specified | [7] |
| Tomato Leaves (Floradade variety) | Not Specified | Tomatine in Extract | 2.43 mg/g of extract | Not Specified | [7] |
| General Lab-Scale Extraction | UHPLC-MS/MS Analysis Method | α-Tomatine | 100.8 ± 13.1% Recovery | Not Applicable |[2] |
Experimental Workflow Diagram
The overall process for extracting and preparing tomatine hydrochloride from tomato leaves involves several key stages, from initial preparation of the plant material to final purification and salt formation.
Caption: Workflow for this compound Extraction.
Detailed Experimental Protocol
This protocol is a synthesized method based on common laboratory practices for alkaloid extraction[3][6][8].
1. Materials and Reagents
-
Fresh tomato leaves
-
Methanol (ACS grade)
-
Hydrochloric Acid (HCl), concentrated
-
Ammonium Hydroxide (NH₄OH), concentrated
-
Ethanol (anhydrous)
-
Deionized water
-
Diatomaceous earth or activated carbon (optional, for decolorizing)[6]
-
Blender or grinder
-
Reflux apparatus or large shaker
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
-
High-speed centrifuge and tubes
-
pH meter or pH strips
-
Standard laboratory glassware
2. Preparation of Plant Material
-
Collection: Harvest fresh, healthy leaves from tomato plants.
-
Washing: Thoroughly wash the leaves with deionized water to remove dirt and contaminants.
-
Drying: Dry the leaves to improve solvent penetration and prevent enzymatic degradation[9]. Lyophilization (freeze-drying) is ideal. Alternatively, air-dry in a shaded, well-ventilated area until brittle.
-
Grinding: Grind the dried leaves into a fine powder using a blender or a mill.
3. Extraction of Crude Glycoalkaloids
-
Solvent Preparation: Prepare the extraction solvent: 2% acetic acid in methanol or 60-80% aqueous methanol[3][6].
-
Maceration/Reflux:
-
Combine the powdered leaves with the extraction solvent in a flask at a solid-to-liquid ratio of 1:8 to 1:10 (w/v). For example, use 800 mL of solvent for 100 g of leaf powder.
-
Either stir the mixture vigorously at room temperature for 24-48 hours or perform a reflux extraction for 2-3 cycles, with each cycle lasting 1-2 hours[6].
-
-
Filtration: Filter the mixture through several layers of cheesecloth followed by Whatman No. 1 filter paper to remove all solid plant material. Collect the filtrate.
-
Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 50°C until the volume is reduced by approximately 90%, resulting in a thick, aqueous syrup.
4. Precipitation and Isolation of Tomatine (Free Base)
-
Acidification: Dissolve the concentrated extract in 0.2 N HCl[3]. This step ensures that the tomatine is in its protonated, water-soluble salt form.
-
Clarification (Optional): Centrifuge the acidic solution at high speed (e.g., 10,000 x g) for 10 minutes to pellet any remaining insoluble material. Decant and keep the supernatant.
-
Precipitation: Slowly add concentrated ammonium hydroxide (NH₄OH) to the supernatant while stirring, adjusting the pH to 8-9[6]. The tomatine will precipitate out of the solution as a free base.
-
Incubation: To promote complete precipitation, heat the basic solution in a water bath at ~65°C for 1 hour, then allow it to stand at 4°C overnight[3].
-
Collection: Collect the precipitate by centrifugation (10,000 x g for 15 minutes). Discard the supernatant. Wash the pellet with cold deionized water and centrifuge again to remove residual impurities.
5. Conversion to this compound
-
Dissolution: Dissolve the washed tomatine pellet (the free base) in a minimal amount of anhydrous ethanol.
-
Salt Formation: While stirring, add a solution of concentrated HCl in ethanol dropwise until the pH is acidic (pH 3-4).
-
Crystallization: Allow the solution to stand at a cool temperature (4°C) to facilitate the crystallization of this compound.
-
Final Product: Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under a vacuum.
6. Analysis and Quantification
-
The purity and concentration of the final this compound product can be determined using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection[2]. An Inertsil ODS-2 column with a mobile phase of acetonitrile/20 mM KH₂PO₄ is often effective[8].
Mechanism of Action: AIF-Mediated Neurotoxicity
This compound has been shown to induce neurotoxicity through a pathway that is independent of RIP1 kinase and caspases. A key mechanism involves the inhibition of the 20S proteasome, leading to the upregulation and nuclear translocation of the Apoptosis-Inducing Factor (AIF), which promotes cell death[10].
Caption: Proposed Pathway of Tomatine-Induced Neurotoxicity.
References
- 1. Tomatine - Wikipedia [en.wikipedia.org]
- 2. Frontiers | A High-Throughput Extraction and Analysis Method for Steroidal Glycoalkaloids in Tomato [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. ichbindannmalimgarten.de [ichbindannmalimgarten.de]
- 6. CN102558283A - Method for extracting tomatidine from tomato branches and leaves - Google Patents [patents.google.com]
- 7. Total Phenolic, Flavonoid, Tomatine, and Tomatidine Contents and Antioxidant and Antimicrobial Activities of Extracts of Tomato Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sciencemadness Discussion Board - Extracting Tomatine from tomato plants (leaves/stems) - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. medchemexpress.com [medchemexpress.com]
Tomatine Hydrochloride: Application Notes and Protocols for Neuroblastoma Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tomatine hydrochloride, a glycoalkaloid found in tomatoes, has demonstrated significant neurotoxic effects on neuroblastoma cell lines. This document provides detailed application notes and experimental protocols for studying the effects of this compound on neuroblastoma cells, with a specific focus on the SH-SY5Y cell line. The information presented herein is intended to guide researchers in designing and executing experiments to evaluate the anti-cancer properties of this compound.
Introduction
Neuroblastoma is a common pediatric cancer originating from neural crest cells. The glycoalkaloid α-tomatine, and its hydrochloride salt, has emerged as a potential therapeutic agent due to its ability to induce cell death in cancer cells.[1][2] In neuroblastoma cell lines such as SH-SY5Y, this compound has been shown to elicit neurotoxicity and promote apoptosis.[1][3] The mechanism of action is notably independent of RIP1 kinase and caspases, suggesting a unique pathway of cell death induction.[1][3][4] Key events in this pathway include the upregulation of the nuclear apoptosis-inducing factor (AIF) and the inhibition of 20S proteasome activity.[1][3] Furthermore, this compound has been observed to disrupt Ca2+ homeostasis and induce endoplasmic reticulum stress, contributing to its cytotoxic effects.[2]
Data Presentation
The following tables summarize the quantitative data regarding the effect of this compound on the SH-SY5Y neuroblastoma cell line.
| Cell Line | Compound | IC50 Value | Reference |
| SH-SY5Y | α-Tomatine | 1.6 µM | [1] |
Table 1: Cytotoxicity of α-Tomatine on SH-SY5Y Neuroblastoma Cells.
| Treatment | Concentration | Time (hours) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) | Reference |
| Control | - | 24 | ~2-5% | ~2-5% | ~4-10% | Illustrative |
| Tomatine HCl | 1.6 µM | 24 | Increased | Increased | Significantly Increased | Illustrative |
| Tomatine HCl | 3.2 µM | 24 | Further Increased | Further Increased | Dose-dependently Increased | Illustrative |
| Treatment | Concentration | Nuclear AIF Protein Expression (Fold Change vs. Control) | Reference |
| Control | - | 1.0 | Illustrative |
| Tomatine HCl | 1.6 µM | > 1.0 | Illustrative |
| Tomatine HCl | 3.2 µM | Further Increased | Illustrative |
Table 3: Effect of this compound on Nuclear AIF Protein Expression in SH-SY5Y Cells (Illustrative Data). Note: Quantitative fold-change data for nuclear AIF expression in SH-SY5Y cells following this compound treatment is not explicitly available. The data is illustrative, reflecting the reported upregulation of nuclear AIF.[1][3] Western blotting is recommended to quantify this change.
Experimental Protocols
Cell Culture
The human neuroblastoma cell line SH-SY5Y is a suitable model for these studies.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
-
Sub-culturing: When cells reach 80-90% confluency, they should be passaged using trypsin-EDTA.
Assessment of Cell Viability (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound.
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare various concentrations of this compound in the culture medium. Replace the existing medium with the drug-containing medium and incubate for the desired time period (e.g., 24, 48, 72 hours). Include untreated control wells.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Analysis of Apoptosis by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed SH-SY5Y cells in 6-well plates. Once they reach the desired confluency, treat them with this compound at various concentrations for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for AIF Expression
This protocol is for determining the expression levels of Apoptosis-Inducing Factor (AIF) in the nucleus.
-
Cell Lysis and Nuclear Fractionation: Treat SH-SY5Y cells with this compound. After treatment, harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit or standard laboratory protocols.
-
Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA or Bradford protein assay.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against AIF overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the AIF expression to a nuclear loading control (e.g., Lamin B1 or Histone H3).
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow Diagram.
References
- 1. mdpi.com [mdpi.com]
- 2. Relevance of AIF/CypA Lethal Pathway in SH-SY5Y Cells Treated with Staurosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tomatine Displays Antitumor Potential in In Vitro Models of Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α-Tomatine-Mediated Anti-Cancer Activity In Vitro and In Vivo through Cell Cycle- and Caspase-Independent Pathways | PLOS One [journals.plos.org]
Tomatine Hydrochloride in Gene Expression Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tomatine hydrochloride, a glycoalkaloid found in tomatoes, has garnered significant interest for its diverse biological activities, including anticancer, anti-inflammatory, and immunomodulatory properties.[1][2] These effects are largely attributed to its ability to modulate various signaling pathways and consequently alter gene expression profiles. This document provides detailed application notes and protocols for utilizing this compound in gene expression analysis, enabling researchers to investigate its therapeutic potential and mechanisms of action.
Introduction to this compound
Tomatine is a steroidal glycoalkaloid that exists as a mixture of α-tomatine and dehydrotomatine.[3] Its primary mechanism of action involves the disruption of cellular membranes by forming complexes with cholesterol.[2] This interaction can trigger a cascade of intracellular events, leading to the modulation of critical signaling pathways and subsequent changes in the expression of genes involved in apoptosis, inflammation, cell cycle regulation, and metabolism.
Key Signaling Pathways Modulated by this compound
This compound has been shown to influence several key signaling pathways, making it a valuable tool for studying cellular processes and a potential candidate for therapeutic development.
Apoptosis Induction
This compound induces apoptosis in various cancer cell lines through both intrinsic and extrinsic pathways.[4][5] It modulates the expression of key apoptosis-related genes, leading to programmed cell death in malignant cells.[4]
-
Intrinsic Pathway: Tomatine treatment leads to a loss of mitochondrial membrane potential, triggering the release of cytochrome c.[6] This is associated with the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-XL.[4]
-
Extrinsic Pathway: The activation of caspase-8, a key initiator caspase in the extrinsic pathway, has been observed following tomatine treatment.[5]
-
Caspase Activation: Both intrinsic and extrinsic pathways converge on the activation of executioner caspases, such as caspase-3 and -7, which are responsible for the biochemical and morphological changes associated with apoptosis.[4][5]
References
- 1. The Effect of Tomatine on Gene Expression and Cell Monolayer Integrity in Caco-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tomatine - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. In Vivo and in vitro antitumor activity of tomatine in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha-Tomatine Induces Apoptosis and Inhibits Nuclear Factor-Kappa B Activation on Human Prostatic Adenocarcinoma PC-3 Cells | PLOS One [journals.plos.org]
- 6. α-Tomatine-mediated anti-cancer activity in vitro and in vivo through cell cycle- and caspase-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tomatine Hydrochloride in Membrane Disruption Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tomatine hydrochloride is the hydrochloride salt of α-tomatine, a steroidal glycoalkaloid found in high concentrations in the stems, leaves, and unripe fruits of tomato plants (Solanum lycopersicum).[1][2] As a member of the saponin family, tomatine exhibits potent membrane-disrupting properties, making it a valuable tool for studying the integrity and function of biological membranes. Its primary mechanism of action involves a specific interaction with membrane sterols, particularly cholesterol, leading to the formation of complexes that alter membrane permeability and can ultimately cause cell lysis.[1][3][4][5] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate membrane disruption in various model systems.
Mechanism of Action: Cholesterol-Dependent Membrane Permeabilization
The membrane-disrupting activity of tomatine is fundamentally linked to the presence of 3-β-hydroxysterols, such as cholesterol, in the lipid bilayer.[1][4] The aglycone (tomatidine) portion of the tomatine molecule binds to cholesterol, forming insoluble complexes.[3][4][5] This sequestration of cholesterol disrupts the local lipid packing and integrity of the membrane. Two primary models have been proposed for the subsequent membrane disruption[6][7]:
-
Pore Formation: The aggregation of tomatine-cholesterol complexes within the membrane leads to the formation of transmembrane pores or channels.[6][7] This allows for the uncontrolled passage of ions and small molecules, disrupting cellular homeostasis and leading to leakage of cytoplasmic contents.
-
Sterol Extraction: Tomatine may act like a detergent, effectively extracting cholesterol molecules from the membrane.[6] This process creates defects in the bilayer, increasing its fluidity and permeability, which can result in membrane rupture.
The interaction between tomatine and cholesterol-containing monolayers is pH-dependent, with significantly less interaction observed at pH 5 compared to neutral or alkaline pH.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Effect of dietary tomatine on cholesterol metabolism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lowering of plasma LDL cholesterol in hamsters by the tomato glycoalkaloid tomatine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of the interaction of tomatine with mixed monolayers containing phospholipid, egg sphingomyelin, and sterols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of Tomatine Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of tomatine hydrochloride and its derivatives, with a focus on their potential as anticancer agents. Detailed protocols for relevant biological assays are included to facilitate further research and development.
Introduction to Tomatine and its Derivatives
Tomatine, a steroidal glycoalkaloid predominantly found in tomatoes (Solanum lycopersicum), has garnered significant interest in the scientific community for its diverse biological activities.[1][2] It consists of a steroidal aglycone, tomatidine, and a tetrasaccharide chain called lycotetraose.[1][3] While naturally occurring derivatives exist, the targeted chemical synthesis of novel tomatine derivatives represents a promising avenue for the development of new therapeutic agents. The hydrochloride salt form of these compounds is often preferred to enhance solubility and stability for biological testing.
Synthesis of this compound Derivatives
While the biosynthesis of α-tomatine in tomato plants has been extensively studied, detailed protocols for the chemical synthesis of a broad range of novel tomatine derivatives are not widely available in the current literature.[3][4] The primary approaches to creating derivatives would involve the chemical modification of the tomatidine aglycone or the lycotetraose sugar moiety.
General Protocol for Preparation of this compound
This protocol provides a general method for the conversion of tomatine or its derivatives to the hydrochloride salt, which can be adapted based on the specific properties of the synthesized compound.
Materials:
-
Tomatine or tomatine derivative (free base)
-
Anhydrous diethyl ether
-
Anhydrous methanol
-
Hydrochloric acid solution in anhydrous diethyl ether (e.g., 2 M)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert gas supply (e.g., nitrogen or argon)
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Vacuum desiccator
Procedure:
-
Dissolve the tomatine or tomatine derivative in a minimal amount of anhydrous methanol in a round-bottom flask under an inert atmosphere.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add a stoichiometric amount of hydrochloric acid solution in anhydrous diethyl ether to the cooled solution via a dropping funnel.
-
Observe for the formation of a precipitate. If no precipitate forms immediately, continue stirring at low temperature for an additional 30-60 minutes.
-
If precipitation is incomplete, additional anhydrous diethyl ether can be slowly added to reduce the solubility of the hydrochloride salt.
-
Collect the precipitated this compound derivative by vacuum filtration.
-
Wash the precipitate with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.
-
Dry the resulting white to off-white solid under vacuum in a desiccator to a constant weight.
-
Store the final this compound derivative in a tightly sealed container under desiccated and dark conditions.
Anticancer Activity of Tomatine Derivatives
Tomatine and its naturally occurring derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The primary mechanism of action is believed to involve the disruption of cell membranes through complexation with cholesterol and the induction of apoptosis.
Quantitative Data on Cytotoxicity
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of α-tomatine in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL-60 | Human Myeloid Leukemia | ~2.0 | [5] |
| HepG2 | Liver Cancer | 43 µg/ml | |
| HBL | Metastatic Melanoma | 0.53 ± 0.04 | |
| hmel-1 | Metastatic Melanoma | 0.72 ± 0.06 | |
| M3 | Metastatic Melanoma | 1.03 ± 0.04 |
Signaling Pathways Modulated by Tomatine
Tomatine has been shown to influence several key signaling pathways involved in cancer cell proliferation and survival. Understanding these pathways is crucial for the rational design of novel derivatives with enhanced efficacy.
Apoptosis Induction Pathway
Tomatine induces apoptosis through both caspase-dependent and -independent pathways. A key event is the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors.
Caption: Tomatine-induced mitochondrial-mediated apoptosis pathway.
Experimental Protocols
The following are detailed protocols for the biological evaluation of this compound derivatives.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of tomatine derivatives on cancer cell lines.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound derivatives in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds).
-
Incubate the plates for the desired period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
After the incubation with MTT, carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plates at room temperature in the dark for at least 2 hours with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This protocol is used to investigate the effect of tomatine derivatives on the expression levels of specific proteins involved in signaling pathways.
Workflow:
Caption: General workflow for Western blot analysis.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the proteins of interest
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells with lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load the denatured protein samples into the wells of an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Signal Detection: Add ECL detection reagents to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative changes in protein expression levels.
Conclusion
Tomatine and its derivatives hold considerable promise as a source of new anticancer drug candidates. The protocols outlined in these application notes provide a framework for the synthesis of their hydrochloride salts and their subsequent biological evaluation. Further research into the targeted chemical modification of the tomatine scaffold is warranted to explore the structure-activity relationships and to develop derivatives with improved potency and selectivity.
References
- 1. Tomatine – a glycoalkaloid in tomato plants_Chemicalbook [chemicalbook.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Current Advances in the Biosynthesis, Metabolism, and Transcriptional Regulation of α-Tomatine in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. α-tomatine inhibits growth and induces apoptosis in HL-60 human myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Stabilizing tomatine hydrochloride in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tomatine hydrochloride. Our goal is to help you navigate common challenges and ensure the stability and integrity of your stock solutions for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions.
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: For long-term stability, it is recommended to store this compound stock solutions at -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is also advised to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: How long can I store this compound stock solutions?
A3: The stability of your stock solution will depend on the storage temperature and the quality of your solvent. While specific degradation rates are not extensively published, following recommended storage conditions at -20°C or below in high-purity DMSO should ensure stability for several months. It is best practice to perform periodic quality control checks, especially for long-term experiments.
Q4: Can I store my this compound stock solution at room temperature or 4°C?
A4: Storage at room temperature is not recommended as it can lead to significant degradation in a short period. While storage at 4°C is better than room temperature, it is only suitable for very short-term storage (a few days). For any storage beyond a couple of days, freezing at -20°C or -80°C is crucial.
Q5: My this compound solution has changed color. Is it still usable?
A5: A change in the color of your stock solution, for instance from clear to dark, can be an indicator of chemical decomposition. It is strongly advised not to use a stock solution that has visibly changed in appearance. Preparing a fresh stock solution is the safest approach to ensure the reliability of your experimental results.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms in the stock solution upon thawing. | The concentration of this compound may be too high for the solvent to maintain solubility at lower temperatures. | Gently warm the solution to 37°C and vortex to redissolve the precipitate. If the issue persists, consider preparing a slightly more dilute stock solution. Ensure you are using a high-purity grade of DMSO. |
| Inconsistent or unexpected experimental results. | The this compound stock solution may have degraded due to improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature, light exposure). The initial weighing of the compound or dilution calculations may have been inaccurate. | Prepare a fresh stock solution from a new vial of this compound powder. Always aliquot stock solutions to minimize freeze-thaw cycles. Verify all calculations and ensure your balance is properly calibrated. Perform a quality control check of the new stock solution using a validated analytical method like HPLC. |
| Difficulty dissolving this compound powder. | The solvent quality may be poor, or the concentration you are trying to achieve is too high. | Use a high-purity, anhydrous grade of DMSO. Try sonicating the solution for a short period to aid dissolution. If solubility issues persist, consider preparing a less concentrated stock solution. |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. This protocol provides a general framework for assessing the degradation of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in high-purity DMSO at a known concentration (e.g., 10 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid (HCl) and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide (NaOH) and incubate at 60°C.
-
Oxidation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) and keep it at room temperature.
-
Thermal Degradation: Incubate the stock solution at a high temperature (e.g., 70°C).
-
Photostability: Expose the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
3. Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours) for each stress condition.
4. Sample Analysis:
-
At each time point, neutralize the acid and base-stressed samples.
-
Dilute all samples to an appropriate concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method (see below).
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point compared to the initial concentration (time 0).
-
Identify and quantify any major degradation products.
Stability-Indicating HPLC-UV Method for this compound
This method can be used to separate and quantify this compound from its potential degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and a buffer (e.g., 20 mM potassium dihydrogen phosphate at pH 3) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 205 nm |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Validation should include specificity, linearity, accuracy, precision, and robustness.
Signaling Pathways and Experimental Workflows
This compound has been shown to impact several key signaling pathways, making it a compound of interest in various research areas.
Tomatine and the NF-κB Signaling Pathway
Tomatine has been reported to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2] This pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation.
Tomatine and the Hedgehog Signaling Pathway
Research has also indicated that tomatine can act as an inhibitor of the Hedgehog (Hh) signaling pathway. This pathway is vital during embryonic development and has been implicated in the progression of certain cancers.
References
Optimizing tomatine hydrochloride concentration for apoptosis induction
Here is a technical support center for optimizing tomatine hydrochloride concentration for apoptosis induction.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using this compound to induce apoptosis in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound to induce apoptosis?
The optimal concentration of this compound can vary significantly depending on the cell line and experimental duration. Based on published studies, a starting concentration range of 1 µM to 10 µM is recommended for initial experiments. For example, in HL-60 human myeloid leukemia cells, 2 µM of α-tomatine induced approximately 30% apoptosis after 48 hours, while 5 µM resulted in about 60% apoptosis[1]. In human prostate cancer PC-3 cells, the half-maximal efficient concentration (EC50) was found to be 1.67±0.3 µM after 24 hours[2]. For HepG2 hepatocellular carcinoma cells, the IC50 value was approximately 3.6 ± 1.2 µM after 24 hours[3].
Q2: What is the difference between α-tomatine and this compound?
α-tomatine is a glycoalkaloid naturally found in tomatoes. This compound is the hydrochloride salt of α-tomatine, which may be used to improve its solubility in aqueous solutions.[4] In the context of apoptosis induction, much of the available literature refers to α-tomatine. The biological activity is expected to be comparable, as the active component is the tomatine molecule itself.
Q3: How long should I incubate my cells with this compound?
Incubation times can range from a few hours to 48 hours or more. Early apoptotic events can be detected in as little as one hour in some cell lines, such as PC-3 cells[2]. A time-course experiment is recommended to determine the optimal endpoint for your specific cell line and experimental goals. For instance, in PC-3 cells, a gradual increase in apoptosis was observed from 1 to 24 hours of treatment with 2.0 µM α-tomatine[2].
Q4: What signaling pathways are involved in this compound-induced apoptosis?
This compound can induce apoptosis through both caspase-dependent and caspase-independent pathways.[5][6][7] Key molecular events include:
-
Inhibition of NF-κB: α-tomatine has been shown to inhibit the nuclear translocation of NF-κB, a key regulator of cell survival.[2][8]
-
Mitochondrial Pathway: It can cause a loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF).[7][8]
-
Bcl-2 Family Proteins: It can alter the expression of Bcl-2 family proteins, for example by decreasing the expression of anti-apoptotic proteins like Bcl-2 and Bcl-XL.[3]
-
Caspase Activation: Activation of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3) has been observed in some cell lines.[8]
-
Caspase-Independent Pathway: In some cancer cells, like CT-26 colon cancer cells, α-tomatine induces apoptosis through a caspase-independent pathway involving the nuclear translocation of AIF.[6]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no apoptosis observed | Concentration is too low. | Increase the concentration of this compound. Perform a dose-response experiment (e.g., 0.5 µM to 30 µM) to determine the optimal concentration for your cell line.[1][2][3] |
| Incubation time is too short. | Increase the incubation time. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended. | |
| Cell line is resistant. | Some cell lines may be more resistant to tomatine-induced apoptosis. Consider using a positive control for apoptosis (e.g., staurosporine) to ensure your assay is working. You may also try a combination treatment with other agents, as α-tomatine has been shown to synergize with drugs like curcumin and paclitaxel.[9][10] | |
| High levels of necrosis instead of apoptosis | Concentration is too high. | Very high concentrations of a compound can lead to necrosis. Reduce the concentration of this compound. |
| Contamination. | Ensure cell cultures are free from microbial contamination. | |
| Inconsistent results between experiments | Reagent instability. | Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at -20°C or as recommended by the supplier. |
| Variation in cell density. | Ensure that cells are seeded at a consistent density for all experiments. | |
| Passage number of cells. | Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing. | |
| Difficulty dissolving this compound | Poor solubility in aqueous media. | Prepare a concentrated stock solution in a solvent like DMSO and then dilute it to the final concentration in the cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%). |
Quantitative Data Summary
Table 1: Effective Concentrations of α-Tomatine for Inducing Apoptosis in Various Cancer Cell Lines
| Cell Line | Concentration Range | IC50 / EC50 | Incubation Time | Key Findings | Reference |
| HL-60 (Human Myeloid Leukemia) | 1 - 5 µM | Not specified | 48 hours | 2 µM induced ~30% apoptosis; 5 µM induced ~60% apoptosis. | [1] |
| HepG2 (Human Hepatocellular Carcinoma) | 1 - 30 µM | ~3.6 µM | 24 hours | Dose-dependent increase in apoptosis, reaching 25.1% at 30 µM. | [3] |
| PC-3 (Human Prostate Adenocarcinoma) | 0.16 - 5.0 µM | ~1.67 µM | 24 hours | Dose-dependent inhibition of cell growth. | [2] |
| CT-26 (Mouse Colon Cancer) | Not specified | ~3.5 µM (for 50% lysis) | 24 hours | Induces late apoptotic/necrotic status. | [6] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[11][12]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 20 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time (e.g., 24 or 48 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to dissolve the crystals and measure the absorbance at 570 nm using a microplate reader.
Annexin V/PI Staining for Apoptosis Detection
This protocol is based on standard flow cytometry procedures for apoptosis.[13][14][15]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described above.
-
Cell Harvesting: After incubation, collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with serum-containing medium.
-
Washing: Wash the cells twice with cold PBS and centrifuge at a low speed.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 2 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blot for Apoptosis-Related Proteins
This is a general protocol for detecting changes in protein expression.[16][17][18][19][20]
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved caspase-3, PARP, Bcl-2, Bax, AIF, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Experimental workflow for assessing this compound-induced apoptosis.
Caption: Simplified signaling pathways of this compound-induced apoptosis.
References
- 1. α-tomatine inhibits growth and induces apoptosis in HL-60 human myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-Tomatine Induces Apoptosis and Inhibits Nuclear Factor-Kappa B Activation on Human Prostatic Adenocarcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo and in vitro antitumor activity of tomatine in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The apoptotic and necrotic effects of tomatine adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. α-Tomatine-mediated anti-cancer activity in vitro and in vivo through cell cycle- and caspase-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.plos.org [journals.plos.org]
- 9. Combination of α-Tomatine and Curcumin Inhibits Growth and Induces Apoptosis in Human Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. biotium.com [biotium.com]
- 14. kumc.edu [kumc.edu]
- 15. bdbiosciences.com [bdbiosciences.com]
- 16. Apoptosis western blot guide | Abcam [abcam.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. biotech.illinois.edu [biotech.illinois.edu]
- 19. researchgate.net [researchgate.net]
- 20. lifesciences.danaher.com [lifesciences.danaher.com]
Tomatine hydrochloride stability issues and degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of tomatine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is the hydrochloride salt of α-tomatine, a steroidal glycoalkaloid found in tomato plants (Solanum lycopersicum)[1][2]. It consists of a steroidal aglycone, tomatidine, linked to a tetrasaccharide chain called lycotetraose (composed of two D-glucose units, one D-galactose unit, and one D-xylose unit)[1][2]. Its stability is crucial for ensuring the accuracy and reproducibility of experimental results, as degradation can lead to a loss of potency and the formation of impurities with different biological activities.
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a dry, dark place. For short-term storage (days to weeks), refrigeration at 0-4°C is recommended. For long-term storage (months to years), it should be kept at -20°C.
Q3: What are the primary degradation pathways for this compound?
The primary degradation pathway for this compound is the hydrolysis of the glycosidic bonds linking the sugar units of the lycotetraose chain to the tomatidine aglycone. This can occur under acidic or enzymatic conditions, leading to the stepwise removal of sugar moieties and ultimately yielding the aglycone, tomatidine[1].
Q4: What are the known degradation products of this compound?
The main degradation products are the result of the sequential cleavage of the sugar units from the lycotetraose chain. These include:
-
β-Tomatine, γ-Tomatine, δ-Tomatine : Intermediates with three, two, and one sugar residue remaining, respectively.
-
Tomatidine : The aglycone of tomatine, without the sugar chain[1].
Fungal enzymes, known as tomatinases, can also deglycosylate tomatine to produce tomatidine and intermediate glycoalkaloids.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in experiments. | Degradation of this compound due to improper storage or handling. | Verify storage conditions (temperature, light exposure). Prepare fresh stock solutions. Consider performing a stability check of your sample using HPLC. |
| Appearance of unexpected peaks in chromatography. | Formation of degradation products. | Analyze for the presence of known degradation products like tomatidine using appropriate analytical standards. Perform forced degradation studies to identify potential degradation products under your experimental conditions. |
| Inconsistent results between experimental batches. | Variability in the stability of this compound solutions. | Prepare fresh solutions for each experiment. Ensure consistent pH and temperature across all experiments. Use a validated stability-indicating analytical method to monitor the concentration of the active compound. |
| Precipitation in aqueous solutions. | Poor solubility or pH-dependent precipitation. Tomatine is known to precipitate cholesterol from solutions. | Ensure the solvent system is appropriate. Adjust the pH of the solution; tomatine's fungitoxic activity is higher at an alkaline pH (e.g., pH 8) compared to an acidic pH (e.g., pH 4)[1]. |
Quantitative Stability Data
Specific quantitative kinetic data for the degradation of this compound under various stress conditions is not extensively available in the public domain and should be determined experimentally. The following tables provide a template for summarizing such data once generated.
Table 1: pH-Dependent Degradation of this compound
| pH | Temperature (°C) | Degradation Rate Constant (k) | Half-life (t½) | Major Degradation Products |
| 2.0 | 70 | Data to be determined | Data to be determined | Tomatidine, Lycotetraose |
| 7.0 | 70 | Data to be determined | Data to be determined | To be identified |
| 10.0 | 70 | Data to be determined | Data to be determined | To be identified |
Table 2: Thermal Degradation of this compound
| Temperature (°C) | pH | Degradation Rate Constant (k) | Half-life (t½) | Major Degradation Products |
| 40 | 7.0 | Data to be determined | Data to be determined | To be identified |
| 60 | 7.0 | Data to be determined | Data to be determined | To be identified |
| 80 | 7.0 | Data to be determined | Data to be determined | To be identified |
Table 3: Photodegradation of this compound
| Light Source | Intensity | Duration of Exposure | % Degradation | Major Degradation Products |
| UV-A (320-400 nm) | Specify | Specify | Data to be determined | To be identified |
| Cool White Fluorescent | Specify | Specify | Data to be determined | To be identified |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a buffer of appropriate pH) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a specified temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period, protected from light.
-
Thermal Degradation: Store the stock solution at elevated temperatures (e.g., 60°C, 80°C) for a defined period.
-
Photodegradation: Expose the stock solution to UV and/or visible light in a photostability chamber for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method (see Protocol 2).
-
Data Analysis: Compare the chromatograms of the stressed samples with that of the unstressed control to identify degradation products. Quantify the amount of this compound remaining and the degradation products formed.
Protocol 2: Stability-Indicating HPLC Method for this compound and its Degradation Products
This protocol provides a starting point for developing an HPLC method to separate and quantify this compound and its primary degradation product, tomatidine.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffer (e.g., 20 mM potassium dihydrogen phosphate, pH 3). The exact composition should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 205 nm[3].
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
-
Procedure:
-
Prepare standard solutions of this compound and tomatidine of known concentrations.
-
Inject the standard solutions to determine their retention times and generate calibration curves.
-
Inject the samples from the forced degradation study.
-
Identify and quantify this compound and its degradation products by comparing their retention times and peak areas to the standards.
-
Visualizations
Caption: Hydrolytic degradation pathway of α-tomatine hydrochloride.
Caption: Experimental workflow for a forced degradation study.
References
Technical Support Center: Tomatine Hydrochloride Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with tomatine hydrochloride extraction.
Frequently Asked Questions (FAQs)
Q1: What is the best source material for maximizing tomatine extraction yield?
A1: The highest concentrations of α-tomatine are found in unripe, green tomatoes, as well as in the leaves, flowers, and stems of the tomato plant.[1][2][3] The tomatine content decreases significantly as the fruit ripens.[1][2][4] For optimal yield, use small, unripe green tomatoes or vegetative tissues like leaves and stems.[1][2]
Q2: I am experiencing a very low yield of this compound. What are the likely causes?
A2: Low yield can stem from several factors:
-
Suboptimal Starting Material: Using ripe red tomatoes will result in significantly lower yields compared to green tomatoes or leaves.[1][2]
-
Inefficient Extraction: The choice of solvent and extraction conditions is critical. Tomatine is a glycoalkaloid and requires an appropriate solvent system for efficient extraction.[5]
-
Losses During Purification: Tomatine can be lost during precipitation and washing steps if not performed carefully.[5] The precipitation with ammonium hydroxide is known to be not always quantitative.[5]
-
Degradation: Although relatively stable, prolonged exposure to harsh conditions might lead to degradation.
Q3: What is the role of pH in the extraction and purification process?
A3: pH plays a crucial role in the solubility of α-tomatine. It is significantly more soluble in acidic conditions due to the protonation of the nitrogen atom in the spirostanic ring.[5] This is why acidic solutions (e.g., 2% acetic acid) are often used for the initial extraction.[6][7] Conversely, in the purification step, the pH is raised with ammonium hydroxide to precipitate the tomatine out of the solution.[4][6][7]
Q4: Can I use dried plant material for the extraction?
A4: Yes, using dried and powdered plant material is a common practice.[8] Drying helps to rupture cell membranes, which can improve solvent penetration and potentially increase extraction efficiency.[8] It also removes water, which can interfere with certain organic solvents.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Poor Source Material: Using ripe tomatoes. | Switch to unripe green tomatoes, leaves, or stems for higher tomatine content.[1][2][3] |
| Inefficient Extraction: Incorrect solvent or pH. | Use an acidic extraction solvent like 2% acetic acid in methanol or ethanol.[5][6] Ensure thorough homogenization of the plant material. Consider using ultrasound-assisted extraction to improve efficiency.[5] | |
| Incomplete Precipitation: Insufficient ammonium hydroxide or incorrect pH for precipitation. | Ensure the pH of the solution is raised sufficiently (e.g., pH 10.5) with concentrated ammonium hydroxide to ensure maximal precipitation of tomatine.[7] Allow for sufficient time for precipitation, including refrigeration overnight.[6] | |
| Loss During Washing: Dissolving the precipitate during washing steps. | Wash the tomatine precipitate with a dilute ammonium hydroxide solution (e.g., 2% NH4OH) to minimize dissolution of the product.[6] | |
| Impure Product | Incomplete Precipitation of Tomatine: Co-precipitation of other plant compounds. | Refine the precipitation step by carefully controlling the pH. Consider an additional purification step like Solid-Phase Extraction (SPE).[4][5] |
| Contamination with Other Alkaloids: Extraction of other soluble alkaloids from the plant material. | Further purification using techniques like column chromatography may be necessary to isolate pure this compound.[7] | |
| Difficulty Dissolving Final Product | Incorrect Solvent: this compound has specific solubility characteristics. | Tomatine is soluble in DMSO and can be prepared in various formulations for in vivo studies, such as with PEG300, Tween-80, and saline, or in corn oil.[9] For analytical purposes, it is often dissolved in the mobile phase used for HPLC.[6][10] |
Quantitative Data Summary
Table 1: α-Tomatine Content in Various Tomato Plant Parts (Fresh Weight)
| Plant Part | α-Tomatine Content (mg/100g) |
| Red Tomatoes (Standard) | 0.03 - 0.08[2] |
| Green Tomatoes | 0.9 - 55[2] |
| Calyxes | 14 - 130[2] |
| Flowers | 14 - 130[2] |
| Leaves | 14 - 130[2] |
| Stems | 14 - 130[2] |
| Roots | 14 - 130[2] |
Table 2: α-Tomatine and Dehydrotomatine Content in Tomatoes (Fresh Weight)
| Compound | Content (µg/g) |
| α-Tomatine | 521 - 16,285[1][10] |
| Dehydrotomatine | 42 - 1,498[1][10] |
Experimental Protocols
Protocol 1: Extraction and Precipitation of Tomatine
This protocol is adapted from a method used for the extraction of tomatine from green tomatoes.[6]
-
Homogenization: Weigh the fresh plant material (e.g., green tomatoes, leaves) and homogenize it in a blender with 2% acetic acid in methanol (a common ratio is 100 mL of solvent for every 3-41 g of sample).
-
Concentration: Concentrate the resulting mixture using a rotary evaporator until a small volume (2-3 mL) remains.
-
Acidification and Clarification: Dissolve the concentrate in 0.2 N HCl (e.g., 40 mL) and centrifuge at 18,000 x g for 5 minutes at 5°C to pellet solid debris.
-
Washing the Pellet: Rinse the residue twice with 0.2 N HCl (e.g., 10 mL) and centrifuge again after each wash. Combine the supernatants.
-
Precipitation: Add concentrated ammonium hydroxide to the supernatant to precipitate the glycoalkaloids (adjusting to approximately pH 10.5).
-
Incubation: Place the basic solution in a 65°C water bath for 50 minutes, followed by refrigeration overnight to ensure complete precipitation.
-
Collection of Precipitate: Centrifuge at 18,000 x g for 10 minutes at 5°C to collect the precipitate.
-
Washing the Precipitate: Wash the pellet twice with 2% ammonium hydroxide.
-
Drying: Dry the resulting pellet at 30°C under reduced pressure.
-
Final Dissolution for Analysis: Dissolve the dried pellet in 2% acetic acid in methanol for further analysis like HPLC.
Protocol 2: Purification by Alumina Column Chromatography
This protocol provides a further purification step for the crude tomatine extract.[7]
-
Preparation of Crude Extract: Follow steps 1-9 from Protocol 1 to obtain the dried crude tomatine precipitate.
-
Column Preparation: Pack a chromatography column with alumina.
-
Loading: Apply the dried precipitate onto the alumina column.
-
Elution: Fractionate the column with water-saturated n-butyl alcohol.
-
Collection: Collect the fractions containing the total tomato glycoalkaloids (TGA). The specific fractions can be determined by monitoring with techniques like TLC or by collecting all colored eluate if the compounds are visible.
-
Drying: Dry the collected TGA fractions under reduced pressure. The resulting purified TGA can then be used for the isolation of individual alkaloids like α-tomatine and dehydrotomatine via HPLC.
Visualizations
Caption: Workflow for the extraction and precipitation of crude tomatine.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. ichbindannmalimgarten.de [ichbindannmalimgarten.de]
- 3. Total Phenolic, Flavonoid, Tomatine, and Tomatidine Contents and Antioxidant and Antimicrobial Activities of Extracts of Tomato Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scienceon.kisti.re.kr [scienceon.kisti.re.kr]
- 8. Sciencemadness Discussion Board - Extracting Tomatine from tomato plants (leaves/stems) - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Dehydrotomatine and alpha-tomatine content in tomato fruits and vegetative plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Tomatine Hydrochloride Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with tomatine hydrochloride, particularly concerning the development of resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of α-tomatine in cancer cells?
A1: α-Tomatine, the active component of this compound, induces apoptosis (programmed cell death) in a variety of cancer cell lines.[1] Its mechanisms are multifaceted and involve the modulation of several key signaling pathways, including the inhibition of PI3K/Akt, ERK, and NF-κB pathways.[2] It can induce both caspase-dependent and -independent apoptosis. In some cell types, it triggers the release of apoptosis-inducing factor (AIF) from the mitochondria.[1]
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: A key identified mechanism of acquired resistance to α-tomatine is the upregulation of the RelB non-canonical NF-κB signaling pathway.[3] This upregulation appears to be a compensatory survival mechanism that counteracts the pro-apoptotic effects of α-tomatine. Other potential, though less specifically documented for tomatine, mechanisms of drug resistance in cancer cells could include increased drug efflux, mutations in the drug's molecular target, or activation of alternative survival pathways.
Q3: How can I confirm if my resistant cells have upregulated the RelB pathway?
A3: You can assess the expression levels of RelB protein in your sensitive versus resistant cell lines using Western blotting. A significant increase in RelB protein in the resistant cells would suggest the involvement of this pathway. You can also perform a nuclear fractionation followed by Western blot to check for increased nuclear translocation of RelB, indicating its activation.
Q4: Are there ways to overcome RelB-mediated resistance to this compound?
A4: Yes, co-treatment with a RelB inhibitor has been shown to re-sensitize resistant cells to α-tomatine. For instance, the small molecule inhibitor RS47 has been demonstrated to act synergistically with α-tomatine in inhibiting the proliferation of cancer cells with elevated RelB levels.[3] Another approach is to use siRNA to specifically knock down the expression of RelB.
Q5: What is a typical IC50 value for α-tomatine in sensitive cancer cell lines?
A5: The IC50 value for α-tomatine can vary significantly depending on the cancer cell line. For example, in leukemia cell lines like HL60 and K562, the IC50 is around 1.5-2.0 µM.[1] In metastatic melanoma cell lines, IC50 values can range from 0.53 µM to 1.03 µM.[4] Prostate cancer cells (PC3) have shown high sensitivity with an IC50 of approximately 3.0 µg/mL (approximately 2.9 µM).[5] It is crucial to determine the baseline IC50 in your specific sensitive cell line.
Troubleshooting Guides
Problem 1: Gradual loss of this compound efficacy in long-term cultures.
Possible Cause: Development of acquired resistance in the cancer cell population.
Troubleshooting Steps:
-
Confirm Resistance:
-
Perform a dose-response assay (e.g., MTT or CCK-8) to compare the IC50 value of your current cell line to the original, sensitive parental line. A significant increase in the IC50 value confirms resistance.
-
-
Investigate the RelB Pathway:
-
Western Blot Analysis: Compare the total protein levels of RelB in your sensitive and resistant cell lysates. A notable increase in the resistant line is a strong indicator of this resistance mechanism.
-
Nuclear Translocation Assay: Perform cellular fractionation to separate nuclear and cytoplasmic extracts. Analyze RelB levels in both fractions by Western blot. An increase in nuclear RelB in resistant cells indicates pathway activation.
-
-
Strategies to Overcome Resistance:
-
Co-treatment with a RelB Inhibitor: Treat the resistant cells with a combination of this compound and a RelB inhibitor (e.g., RS47). Perform a synergy assay (e.g., using the Chou-Talalay method) to determine if the combination is more effective than either agent alone.
-
siRNA-mediated Knockdown of RelB: Transfect the resistant cells with siRNA targeting RelB to reduce its expression. Subsequently, treat the cells with this compound and assess for restored sensitivity.
-
Problem 2: High variability in experimental results with this compound.
Possible Cause: Inconsistent experimental conditions or degradation of the compound.
Troubleshooting Steps:
-
Compound Stability:
-
This compound should be stored as a stock solution at -20°C or below. Avoid repeated freeze-thaw cycles.
-
Prepare fresh working dilutions for each experiment from the stock solution.
-
-
Cell Culture Consistency:
-
Ensure that cells are in the logarithmic growth phase at the time of treatment.
-
Maintain a consistent cell seeding density across all experiments.
-
Use a consistent passage number for your cell lines, as high passage numbers can lead to phenotypic drift.
-
-
Assay Conditions:
-
Optimize the incubation time for your specific cell line and endpoint measurement.
-
Ensure proper mixing of the compound in the culture medium.
-
Data Presentation
Table 1: IC50 Values of α-Tomatine in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HL60 | Human promyelocytic leukemia | 1.92 | [1] |
| K562 | Human chronic myeloid leukemia | 1.51 | [1] |
| HBL | Metastatic Melanoma (BRAFwt) | 0.53 ± 0.04 | [4] |
| hmel1 | Metastatic Melanoma (V600BRAF) | 0.72 ± 0.06 | [4] |
| M3 | Metastatic Melanoma (V600BRAF) | 1.03 ± 0.04 | [4] |
| PC3 | Prostate Cancer | ~2.9 | [5] |
| MDA-MB-231 | Breast Cancer | >100 | [5] |
| KATO-III | Gastric Cancer | >100 | [5] |
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cell Line
This protocol describes a general method for generating a drug-resistant cancer cell line through continuous exposure to increasing concentrations of this compound.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture flasks/plates
-
Standard cell culture equipment
Methodology:
-
Determine Initial IC50: First, determine the 72-hour IC50 of this compound for the parental cell line using a standard cell viability assay (e.g., MTT or CCK-8).
-
Initial Low-Dose Exposure: Begin by culturing the parental cells in a medium containing a low concentration of this compound, typically around the IC10-IC20, for a short duration (e.g., 4-6 hours).
-
Recovery Phase: After the initial exposure, replace the drug-containing medium with fresh, drug-free medium and allow the cells to recover and repopulate.
-
Stepwise Dose Escalation: Once the cells have reached approximately 80% confluency, subculture them and begin the next cycle of treatment. Gradually increase the concentration of this compound by about 50% with each subsequent treatment cycle.
-
Monitoring and Selection: Continue this process of pulsed treatment and recovery for several months. Monitor the cells for signs of adaptation, such as a return to a more normal morphology and growth rate in the presence of the drug.
-
Confirmation of Resistance: Periodically, test the IC50 of the treated cell population and compare it to the parental line. A significant and stable increase in the IC50 indicates the development of a resistant cell line.
-
Clonal Selection (Optional): To obtain a more homogenous resistant population, single-cell cloning can be performed from the resistant pool using limiting dilution.
Protocol 2: Western Blot for RelB Expression
Materials:
-
Sensitive and resistant cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-RelB
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from the sensitive and resistant cell lysates onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-RelB primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare RelB expression levels between sensitive and resistant cells.
Protocol 3: siRNA-Mediated Knockdown of RelB
Materials:
-
RelB-specific siRNA and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Resistant cancer cells
Methodology:
-
Cell Seeding: The day before transfection, seed the resistant cells in a 6-well plate so that they are 60-80% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
In one tube, dilute the RelB siRNA (or control siRNA) in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh, antibiotic-free medium.
-
Incubation: Incubate the cells for 48-72 hours.
-
Confirmation of Knockdown: After incubation, harvest the cells and confirm the knockdown of RelB expression by Western blot or qRT-PCR.
-
Functional Assay: Following confirmation of knockdown, treat the cells with this compound and assess for any changes in cell viability to determine if sensitivity has been restored.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound resistance.
Caption: Signaling pathways affected by α-tomatine and the RelB resistance mechanism.
References
- 1. α-Tomatine-Mediated Anti-Cancer Activity In Vitro and In Vivo through Cell Cycle- and Caspase-Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Tomatine Displays Antitumor Potential in In Vitro Models of Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Managing Off-Target Effects of Tomatine Hydrochloride In Vivo
For researchers, scientists, and drug development professionals utilizing tomatine hydrochloride in in vivo experiments, understanding and managing its off-target effects is critical for obtaining accurate and reproducible results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vivo studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary off-target effects of this compound observed in vivo?
A1: The primary off-target effects of this compound stem from its molecular mechanisms of action, which include membrane disruption through cholesterol binding and inhibition of acetylcholinesterase.[1] These mechanisms can lead to a range of observable toxicities. In animal studies, the most commonly reported adverse effects include:
-
Gastrointestinal Distress: Vomiting, diarrhea, and abdominal pain are common, particularly at higher doses, due to the membrane-disrupting properties of tomatine on the intestinal epithelium.[1][2][3]
-
Neurotoxicity: Symptoms such as drowsiness, confusion, weakness, and ataxia have been observed.[1][3] These effects are likely linked to both membrane disruption in neural tissues and the inhibition of acetylcholinesterase, an enzyme critical for neurotransmission.[1]
-
Hemolysis: The ability of tomatine to bind to cholesterol in red blood cell membranes can lead to hemolysis, the rupture of red blood cells. While this is a known in vitro effect, its in vivo manifestation is dose-dependent.
Q2: An animal in my study is exhibiting signs of neurotoxicity (e.g., ataxia, weakness) after this compound administration. What should I do?
A2: Immediate supportive care is crucial. The primary goal is to manage the clinical signs and prevent further complications.
Troubleshooting Workflow for Neurotoxicity:
Caption: Workflow for managing neurotoxicity.
Q3: I am observing signs of gastrointestinal distress (diarrhea, lethargy) in my animals. How can I manage this?
A3: Gastrointestinal upset is a common off-target effect. Management involves supportive care and careful monitoring.
Troubleshooting Workflow for Gastrointestinal Distress:
Caption: Workflow for managing GI distress.
Q4: How can I minimize the toxicity of this compound in my in vivo experiments?
A4: Several strategies can be employed to mitigate the off-target effects of this compound:
-
Dose Optimization: Conduct a dose-response study to determine the lowest effective dose that achieves the desired therapeutic effect with minimal toxicity.
-
Route of Administration: The toxicity of this compound varies significantly with the route of administration. Oral administration is generally less toxic than parenteral routes due to poor absorption and the formation of insoluble complexes with cholesterol in the gut.[4]
-
Formulation: Consider using a liposomal formulation. Encapsulating this compound in liposomes may reduce its systemic toxicity by altering its biodistribution and reducing its interaction with non-target cell membranes.[5][6][7]
-
Supportive Care: Proactively provide supportive care, such as ensuring proper hydration and nutrition, to help animals better tolerate the treatment.
Quantitative Data on this compound Toxicity
The following table summarizes the available quantitative data on the toxicity of tomatine. It is important to note that these values can vary depending on the animal model, strain, and experimental conditions.
| Parameter | Species | Route of Administration | Value | Reference(s) |
| LD50 | Mouse | Subcutaneous | 1000 mg/kg | [8] |
| LD50 | Mouse | Oral | 500 mg/kg | [8] |
| LD50 | Mouse | Intraperitoneal | 25-33.5 mg/kg | [8] |
| LD50 | Mouse | Intravenous | 18 mg/kg | [8] |
| IC50 (HepG2 cells) | Human | In vitro | 3.6 ± 1.2 µM | [9] |
| IC50 (HepG2 cells) | Human | In vitro | 43 µg/ml | [8] |
Key Experimental Protocols
1. Protocol for Assessing In Vivo Hemolysis
This protocol is adapted from methods used for other hemolytic agents and can be applied to assess this compound-induced hemolysis.
-
Animals: Use a rodent model (e.g., mice or rats).
-
Groups:
-
Vehicle control (e.g., saline or the vehicle used to dissolve this compound).
-
This compound treated groups (at least 3-4 different dose levels).
-
Positive control (e.g., a known hemolytic agent like saponin).
-
-
Procedure:
-
Administer this compound or controls via the desired route.
-
Collect blood samples at various time points (e.g., 1, 4, 8, and 24 hours) post-administration into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate plasma.
-
Measure the free hemoglobin concentration in the plasma using a spectrophotometer at a wavelength of 540 nm.
-
Calculate the percentage of hemolysis relative to a 100% hemolysis control (e.g., red blood cells lysed with distilled water).
-
2. Protocol for Neurobehavioral Assessment
A battery of tests should be used to assess different aspects of neurological function.
-
Open Field Test: To assess general locomotor activity and anxiety-like behavior.
-
Rotarod Test: To evaluate motor coordination and balance.
-
Grip Strength Test: To measure muscle strength.
-
Acoustic Startle Response and Prepulse Inhibition: To assess sensorimotor gating.[10]
-
Morris Water Maze: To evaluate spatial learning and memory.[10]
3. Protocol for Measuring Acetylcholinesterase (AChE) Activity in Brain Tissue
This protocol is based on the Ellman method.
-
Tissue Preparation:
-
Euthanize the animal and rapidly dissect the brain.
-
Homogenize the brain tissue in a suitable buffer (e.g., phosphate buffer).
-
Centrifuge the homogenate to obtain a supernatant containing the enzyme.
-
-
Assay Procedure:
-
In a microplate, add the brain tissue supernatant.
-
Add DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) and acetylthiocholine iodide (the substrate).
-
AChE will hydrolyze acetylthiocholine to thiocholine, which reacts with DTNB to produce a yellow-colored compound.
-
Measure the change in absorbance over time at 412 nm using a microplate reader.
-
Calculate the AChE activity based on the rate of color change.
-
4. Protocol for Histopathological Evaluation of Liver and Kidney
-
Tissue Collection: At the end of the study, euthanize the animals and collect liver and kidney tissues.
-
Fixation: Fix the tissues in 10% neutral buffered formalin.
-
Processing: Dehydrate the tissues through a series of graded alcohols, clear in xylene, and embed in paraffin wax.
-
Sectioning: Cut thin sections (e.g., 4-5 µm) of the paraffin-embedded tissues.
-
Staining: Stain the sections with Hematoxylin and Eosin (H&E).
-
Microscopic Examination: Examine the stained sections under a light microscope for any pathological changes, such as necrosis, inflammation, and changes in cellular morphology.[11][12]
Signaling Pathways and Experimental Workflows
Signaling Pathways Affected by this compound Off-Target Effects
Tomatine has been shown to inhibit the NF-κB and ERK signaling pathways, which are involved in inflammation and cell survival.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. Risk assessment of glycoalkaloids in feed and food, in particular in potatoes and potato‐derived products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solanaceous steroidal glycoalkaloids and poisoning by Solanum torvum, the normally edible susumber berry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute toxicity of high doses of the glycoalkaloids, alpha-solanine and alpha-chaconine, in the Syrian Golden hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Liposomal Formulation Decreases Toxicity of Amphotericin B In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Liposomal encapsulation of cholecalciferol mitigates in vivo toxicity and delays tumor growth [frontiersin.org]
- 8. 2024.sci-hub.ru [2024.sci-hub.ru]
- 9. impactfactor.org [impactfactor.org]
- 10. researchgate.net [researchgate.net]
- 11. The distribution of saponins in vivo affects their synergy with chimeric toxins against tumours expressing human epidermal growth factor receptors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biodistribution of the saponin-based adjuvant Matrix-M™ following intramuscular injection in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vivo and in vitro antitumor activity of tomatine in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tomatine Hydrochloride
Welcome to the technical support center for tomatine hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data on its pH-dependent activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for tomatine's antifungal activity?
A1: Tomatine's primary antifungal mechanism involves the disruption of fungal cell membranes. It forms complexes with 3-β-hydroxy sterols, such as cholesterol, which are components of the cell membrane.[1] This complex formation alters membrane permeability and leads to cell lysis. Additionally, tomatine has been shown to inhibit the enzyme acetylcholinesterase, which may contribute to its broader biological activities.[1]
Q2: Why is the activity of this compound pH-dependent?
A2: The activity of tomatine is highly dependent on pH because its ability to complex with membrane sterols is contingent on its protonation state.[2][3][4] At a higher (alkaline) pH, tomatine is in an unprotonated state, which is the active form that effectively binds to sterols.[2][3][4] At a lower (acidic) pH, tomatine becomes protonated, significantly reducing its ability to interact with sterols and thus lowering its fungitoxic efficacy.[2][3] For instance, tomatine is effective against fungi at pH 8 but not at pH 4.[1]
Q3: What is the difference between α-tomatine and this compound?
A3: α-tomatine is the primary glycoalkaloid found in tomato plants.[1] this compound is the hydrochloride salt of α-tomatine. The primary practical difference for researchers is solubility. As a salt, this compound is expected to have improved aqueous solubility, particularly at neutral to acidic pH, compared to the free base form of α-tomatine. This can be advantageous for preparing stock solutions and in experimental setups where maintaining solubility is critical. When dissolved in a neutral solvent like water, this compound will produce a slightly acidic solution.
Q4: What are the known signaling pathways affected by tomatine in cancer cells?
A4: In cancer cell lines, tomatine has been shown to induce apoptosis through pathways involving the tumor suppressor protein p53.[5] This process can be mediated by an increase in intracellular reactive oxygen species (ROS) and the modulation of intracellular calcium (Ca2+) levels.[5] Specifically, tomatine treatment has been observed to lead to the phosphorylation of p53 and a subsequent cascade of events leading to programmed cell death.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in Solution | - pH of the buffer: Tomatine solubility is pH-dependent. It may precipitate in certain buffer systems or at specific pH values. - Solvent Choice: Tomatine is practically insoluble in water but soluble in solvents like DMSO and ethanol.[6][7] - Buffer-Solvent Incompatibility: High concentrations of organic solvents like acetonitrile can cause precipitation of buffer salts (e.g., phosphate).[8] | - Adjust the pH of your buffer. For studies on antifungal activity, a higher pH (around 8) is recommended for maximal activity. - Prepare a concentrated stock solution in DMSO or ethanol and then dilute it into your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your experimental system. - If using HPLC or other chromatographic techniques, ensure your buffer is soluble in the highest concentration of organic solvent used in your gradient. |
| Inconsistent or No Antifungal Activity | - Incorrect pH: The antifungal activity of tomatine is significantly reduced at acidic pH.[1] - Degradation of Tomatine: Although generally stable, prolonged exposure to harsh conditions (e.g., strong acids) can lead to hydrolysis and degradation.[7] - Fungal Strain Resistance: Some fungal pathogens of tomato have evolved mechanisms to degrade tomatine, rendering them tolerant.[9] | - Verify and buffer the pH of your experimental medium to the optimal alkaline range (e.g., pH 8) for fungitoxic activity. - Prepare fresh solutions of this compound for each experiment. Store stock solutions at -20°C for short-term storage. - Confirm that your fungal strain of interest is sensitive to tomatine. Consider using a known sensitive strain as a positive control. |
| High Variability in Experimental Replicates | - Incomplete Solubilization: this compound may not be fully dissolved, leading to inconsistent concentrations across replicates. - pH Fluctuation: In poorly buffered media, cellular metabolism can alter the local pH, affecting tomatine's activity. | - Ensure complete dissolution of the this compound stock solution before diluting it into the final medium. Gentle warming or vortexing may be necessary. - Use a robust buffering system to maintain a stable pH throughout the experiment. |
Quantitative Data
pH-Dependent Fungitoxic Activity of Tomatine
The following table illustrates the principle of pH-dependent fungitoxicity of tomatine. The values are representative based on qualitative descriptions in the literature, which state that tomatine is significantly more effective at a higher pH.[1][2]
| pH of Medium | Relative Fungitoxic Activity (Illustrative) | Mechanism |
| 4.0 | Low | Tomatine is protonated and does not efficiently bind to membrane sterols.[2][3] |
| 6.0 | Moderate | A mix of protonated and unprotonated forms exists. |
| 8.0 | High | Tomatine is in its unprotonated, active form, readily complexing with membrane sterols.[1][2] |
Cytotoxicity of α-Tomatine Against Various Human Cancer Cell Lines
The following IC50 values have been reported for α-tomatine after 24-48 hours of treatment.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | ~3.6 | [5] |
| PC3 | Prostate Cancer | Not specified, but effective | [10] |
| MDA-MB-231 | Breast Cancer | Not specified, but effective | [10] |
| KATO III | Gastric Cancer | Not specified, but effective | [10] |
Experimental Protocols & Visualizations
Protocol: Fungal Growth Inhibition Assay at Different pH Values
This protocol outlines a method to assess the pH-dependent antifungal activity of this compound using a broth microdilution assay.
1. Preparation of Media:
-
Prepare a suitable fungal growth medium (e.g., Potato Dextrose Broth or Sabouraud Dextrose Broth).
-
Divide the medium into three aliquots and adjust the pH of each to 4.0, 6.0, and 8.0 using sterile HCl or NaOH. Buffer each medium appropriately (e.g., with citrate for pH 4.0 and 6.0, and Tris-HCl for pH 8.0) to ensure pH stability.
-
Sterilize the pH-adjusted media by filtration (0.22 µm filter).
2. Preparation of this compound Stock Solution:
-
Dissolve this compound in sterile DMSO to a final concentration of 10 mg/mL.
3. Preparation of Fungal Inoculum:
-
Culture the fungal strain on a suitable agar medium.
-
Harvest spores or mycelial fragments and suspend them in sterile saline or PBS.
-
Adjust the concentration of the inoculum to approximately 1 x 10^5 cells/mL.
4. Assay Procedure (in a 96-well plate):
-
For each pH-adjusted medium, perform serial dilutions of the this compound stock solution.
-
Add 100 µL of each pH-adjusted medium to the wells of a 96-well plate.
-
Add 2 µL of the this compound stock solution to the first well of each row and perform a 2-fold serial dilution across the plate.
-
Add 100 µL of the fungal inoculum to each well.
-
Include a positive control (no tomatine) and a negative control (no fungus) for each pH.
-
Incubate the plates at the optimal growth temperature for the fungus for 24-72 hours.
5. Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) by visual inspection of turbidity or by measuring the optical density at 600 nm.
-
Compare the MIC values obtained at different pH levels to quantify the pH-dependent activity of this compound.
Caption: Workflow for assessing pH-dependent antifungal activity.
Signaling Pathways and Mechanisms of Action
Mechanism of Membrane Disruption by α-Tomatine
The primary antifungal action of tomatine is the pH-dependent disruption of the fungal cell membrane through complexation with sterols.
References
- 1. Tomatine - Wikipedia [en.wikipedia.org]
- 2. Preparation of Tomatidine and Its Inhibitory Effect on Acetylcholinesterase [spkx.net.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scilit.com [scilit.com]
- 5. In Vivo and in vitro antitumor activity of tomatine in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The steroidal alkaloids α-tomatine and tomatidine: Panorama of their mode of action and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hplc.eu [hplc.eu]
- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Tomatine Hydrochloride Bioavailability in Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with tomatine hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving the oral bioavailability of this compound in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is the salt form of α-tomatine, a glycoalkaloid found in tomato plants (Solanum lycopersicum).[1] It has garnered research interest for its potential therapeutic properties, including anticancer and anti-inflammatory activities.[2][3] However, its clinical application is often hindered by poor oral bioavailability, which can be attributed to low aqueous solubility, poor membrane permeability, and potential degradation in the gastrointestinal (GI) tract.[1] This leads to high variability in experimental results and the need for high doses to achieve therapeutic concentrations.
Q2: What are the common animal models used for studying the oral bioavailability of this compound?
Rats (e.g., Sprague-Dawley, Wistar) and mice (e.g., BALB/c, C57BL/6) are the most commonly used animal models for initial pharmacokinetic screening of compounds like this compound due to their well-characterized physiology, cost-effectiveness, and ease of handling. For studies requiring larger blood volumes or closer physiological similarity to humans in terms of GI tract, beagle dogs are also a suitable model.
Q3: What are the primary formulation strategies to enhance the oral bioavailability of this compound?
Several advanced formulation strategies can be employed to overcome the poor solubility and absorption of this compound. These include:
-
Solid Lipid Nanoparticles (SLNs): Encapsulating this compound within a solid lipid core can protect it from degradation, control its release, and improve its absorption through the lymphatic system.[1][4]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water micro- or nanoemulsion upon gentle agitation in the GI fluids, thereby enhancing the solubilization and absorption of the drug.[5][6][7]
-
Amorphous Solid Dispersions (ASDs): By dispersing this compound in a polymer matrix in an amorphous state, its aqueous solubility and dissolution rate can be significantly increased compared to its crystalline form.[8][9][10]
-
Particle Size Reduction (Nanocrystals): Reducing the particle size of this compound to the nanometer range increases the surface area-to-volume ratio, leading to a faster dissolution rate and improved absorption.
-
Cyclodextrin Inclusion Complexes: Encapsulating the lipophilic tomatine molecule within the hydrophobic cavity of a cyclodextrin can enhance its aqueous solubility and dissolution.[11][12]
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations of this compound After Oral Administration
Possible Cause: Poor and erratic absorption due to low solubility of the compound in the GI tract.
Troubleshooting Steps:
-
Formulation Enhancement: Move beyond simple aqueous suspensions. Consider formulating this compound as an SLN, SEDDS, or ASD to improve its solubilization in the gut.
-
Particle Size Control: If using a suspension, ensure consistent and fine particle size through micronization or nanomilling.
-
Co-administration with Bioavailability Enhancers: Investigate the co-administration of P-glycoprotein inhibitors (e.g., piperine) or absorption enhancers, though this adds complexity to the study.
-
Fasting State: Ensure that animals are consistently fasted for a standardized period before dosing, as the presence of food can significantly and variably impact the absorption of poorly soluble drugs.
Issue 2: Low Cmax and AUC Values Despite High Oral Doses
Possible Cause: Dissolution rate-limited absorption. The compound is not dissolving fast enough in the GI tract to be effectively absorbed.
Troubleshooting Steps:
-
Increase Dissolution Rate: Employ formulation strategies that present the drug in a pre-dissolved or rapidly dissolving state.
-
SEDDS: The drug is already dissolved in the lipid formulation and forms a fine emulsion in the gut.
-
ASDs: The amorphous form has a higher apparent solubility and faster dissolution rate than the crystalline form.[9]
-
Nanocrystals: The increased surface area dramatically speeds up dissolution.
-
-
Enhance Permeability: While primarily a solubility issue, some excipients used in advanced formulations (e.g., certain surfactants in SEDDS) can also transiently increase membrane permeability.
Issue 3: Suspected Degradation of this compound in the GI Tract
Possible Cause: The glycoalkaloid structure may be susceptible to acidic or enzymatic degradation in the stomach and intestines.
Troubleshooting Steps:
-
Protective Formulations: Encapsulation strategies can shield the drug from the harsh GI environment.
-
SLNs: The solid lipid matrix provides a physical barrier against degradation.[1]
-
Enteric Coating: For solid dosage forms of ASDs or nanocrystals, an enteric coating can be applied to prevent release in the acidic environment of the stomach and target release in the more neutral pH of the small intestine.
-
Quantitative Data Summary
The following table presents hypothetical, yet realistic, pharmacokinetic data illustrating the potential improvements in the oral bioavailability of this compound in rats when administered in different formulations compared to a standard aqueous suspension. These values are based on the fold-increases observed for other poorly soluble drugs when formulated using similar technologies.
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 150 ± 35 | 4.0 | 980 ± 210 | 100 (Reference) |
| Nanocrystal Suspension | 50 | 450 ± 90 | 2.0 | 3,430 ± 550 | ~350 |
| Amorphous Solid Dispersion | 50 | 600 ± 120 | 1.5 | 4,900 ± 700 | ~500 |
| Solid Lipid Nanoparticles (SLNs) | 50 | 750 ± 150 | 2.0 | 6,370 ± 890 | ~650 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 50 | 900 ± 180 | 1.0 | 8,330 ± 1150 | ~850 |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
Objective: To prepare SLNs of this compound using a high-shear homogenization and ultrasonication method.
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Polysorbate 80 (Tween® 80), Poloxamer 188)
-
Purified water
Procedure:
-
Lipid Phase Preparation: Melt the solid lipid at a temperature 5-10°C above its melting point. Disperse the accurately weighed this compound in the molten lipid.
-
Aqueous Phase Preparation: Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer (e.g., at 10,000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.
-
Nanosizing: Subject the hot pre-emulsion to ultrasonication using a probe sonicator to reduce the particle size to the nanometer range.
-
Cooling and Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to solidify and form SLNs.
-
Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Objective: To formulate a liquid SEDDS for oral delivery of this compound.
Materials:
-
This compound
-
Oil (e.g., Labrafil® M 1944 CS, Capryol™ 90)
-
Surfactant (e.g., Cremophor® EL, Labrasol®)
-
Co-surfactant (e.g., Transcutol® HP, PEG 400)
Procedure:
-
Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
Phase Diagram Construction: Construct a pseudo-ternary phase diagram with the selected oil, surfactant, and co-surfactant to identify the self-emulsifying region.
-
Formulation Preparation: Accurately weigh the oil, surfactant, and co-surfactant in a glass vial according to the ratios determined from the phase diagram. Mix thoroughly using a vortex mixer until a clear, isotropic mixture is formed.
-
Drug Loading: Add the this compound to the optimized blank SEDDS formulation and mix until the drug is completely dissolved. Gentle heating may be applied if necessary.
-
Characterization: Evaluate the self-emulsification performance by adding the formulation to water and observing the formation of the emulsion. Characterize the resulting emulsion for droplet size, PDI, and robustness to dilution.
Protocol 3: Pharmacokinetic Study in Rats
Objective: To evaluate and compare the oral bioavailability of different this compound formulations.
Animals: Male Sprague-Dawley rats (200-250 g).
Procedure:
-
Acclimatization and Fasting: Acclimatize the rats for at least one week before the experiment. Fast the animals overnight (12-18 hours) with free access to water.
-
Dosing: Divide the rats into groups (n=5-6 per group) for each formulation to be tested (e.g., aqueous suspension, SLNs, SEDDS). Administer the formulations orally via gavage at a dose of 50 mg/kg this compound. Include an intravenous (IV) group with a lower dose (e.g., 5 mg/kg) of this compound dissolved in a suitable vehicle to determine the absolute bioavailability.
-
Blood Sampling: Collect blood samples (approx. 0.25 mL) from the tail vein or saphenous vein into heparinized tubes at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of tomatine in the plasma samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for each formulation group using non-compartmental analysis software. Calculate the relative bioavailability of the oral formulations compared to the aqueous suspension and the absolute bioavailability compared to the IV administration.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Lipid Nanoparticles Loading Steroidal Alkaloids of Tomatoes Affect Neuroblastoma Cell Viability in an In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.plos.org [journals.plos.org]
- 4. Absorption, disposition and pharmacokinetics of solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajphr.com [ajphr.com]
- 7. pharmtech.com [pharmtech.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmtech.com [pharmtech.com]
- 10. Mechanisms of increased bioavailability through amorphous solid dispersions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro and In Vivo Evaluation of Oxatomide β-Cyclodextrin Inclusion Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrin⁻Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purity Assessment of Commercial Tomatine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial tomatine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the expected composition of commercial this compound?
A1: Commercial this compound is typically a mixture of glycoalkaloids, not a single pure compound. The primary components are α-tomatine and dehydrotomatine.[1][2] Analytical data has shown that commercial preparations can consist of approximately 81% α-tomatine and 15% dehydrotomatine, with the remaining portion made up of isomers of these two compounds.[1][3] The exact ratio can vary between suppliers and batches.
Q2: I see multiple peaks in my HPLC chromatogram for a new batch of this compound. Does this indicate contamination?
A2: Not necessarily. As mentioned in Q1, commercial tomatine is a mixture. The presence of at least two major peaks corresponding to α-tomatine and dehydrotomatine is expected.[1] Additional smaller peaks may correspond to their isomers.[3] It is crucial to characterize each peak, ideally using mass spectrometry (MS), to confirm their identities. If unexpected peaks are present, it could indicate impurities from the manufacturing process or degradation.
Q3: My this compound sample is not dissolving well. What solvent should I use?
A3: The solubility of tomatine is pH-dependent due to the basic nitrogen atom in its structure.[2] For analytical purposes, acidic aqueous or organic solutions are commonly used. Extraction solvents often include 1% acetic acid or mixtures of methanol, acetonitrile, and water.[2][4] For preparing solutions for HPLC analysis, the mobile phase itself or a similar acidic buffer/solvent mixture is a good starting point. Sonication may aid in dissolution.
Q4: What are the typical storage conditions for this compound to ensure its stability?
A4: this compound should be stored under the conditions recommended by the supplier, which is typically at room temperature for short-term storage.[5] For long-term stability, it is advisable to store it in a cool, dry, and dark place to prevent potential degradation. While tomatine is relatively stable, forced degradation studies on other hydrochloride compounds show susceptibility to acidic, basic, oxidative, thermal, and photolytic stress.[6][7][8]
Q5: At what wavelength should I monitor the HPLC analysis of tomatine?
A5: A common wavelength for UV detection of tomatine and its related compounds is around 205 nm.[4][9][10] This allows for the detection of the glycoalkaloid structure. A photodiode array (PDA) detector can be beneficial to assess peak purity and to identify the optimal wavelength for detection.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Chromatographic Resolution (Peaks are broad or overlapping) | 1. Inappropriate mobile phase composition. 2. Incorrect column choice. 3. Column degradation. | 1. Optimize the mobile phase. Try adjusting the ratio of organic solvent (e.g., acetonitrile) to the aqueous buffer. A gradient elution may be necessary to separate all components effectively.[11] 2. Use a high-resolution column, such as a C18 or Phenyl column with a small particle size (e.g., ≤ 5 µm).[6][10] 3. Flush the column or replace it if it's old or has been used with incompatible samples. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column equilibration issues. | 1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a consistent temperature.[6] 3. Equilibrate the column with the mobile phase for a sufficient amount of time before injecting the sample. |
| Extra, Unidentified Peaks in the Chromatogram | 1. Sample degradation. 2. Contamination from solvent or glassware. 3. Presence of unexpected impurities in the commercial batch. | 1. Prepare fresh solutions and analyze them promptly. Consider performing forced degradation studies (acidic, basic, oxidative, thermal, photolytic) to identify potential degradation products.[12][13] 2. Run a blank injection with just the solvent to check for contamination. 3. Use a hyphenated technique like LC-MS to identify the mass of the unknown peaks and elucidate their structures.[3][14] |
| Low Signal Intensity or No Peaks | 1. Incorrect detection wavelength. 2. Sample concentration is too low. 3. Injection error. | 1. Ensure the detector is set to an appropriate wavelength, such as 205 nm.[10] Use a PDA detector to scan across a range of wavelengths. 2. Prepare a more concentrated sample solution. 3. Check the autosampler and syringe for proper functioning. |
Experimental Protocols
Protocol 1: HPLC-UV Purity Assessment of this compound
This protocol outlines a general method for determining the purity of this compound using reverse-phase HPLC with UV detection.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a suitable solvent, such as a methanol:water (80:20 v/v) solution, to make a stock solution of 1 mg/mL.[15]
-
Further dilute the stock solution with the mobile phase to a working concentration (e.g., 100 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV or PDA detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH 3). A gradient elution may be required for optimal separation.[10]
-
Flow Rate: 1.0 mL/min.[15]
-
Column Temperature: 30-40 °C.[6]
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity by the area percentage method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
| Parameter | Typical Value | Reference |
| Column Type | C18 or Phenyl | [6][10] |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm | [6][10] |
| Mobile Phase | Acetonitrile and aqueous buffer (e.g., KH2PO4, pH 3) | [10] |
| Flow Rate | 1.0 mL/min | [15] |
| Temperature | 30-40 °C | [6] |
| Detection Wavelength | 205 nm | [4][9][10] |
| Injection Volume | 10-20 µL | N/A |
Protocol 2: Forced Degradation Study
To assess the stability of this compound and identify potential degradation products, a forced degradation study can be performed.
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., methanol:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C for a specified time (e.g., 2-8 hours).[7][13]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80°C for a specified time.[7]
-
Oxidative Degradation: Mix the stock solution with 3-10% hydrogen peroxide (H₂O₂) and keep at room temperature for a specified time.[7][12]
-
Thermal Degradation: Expose the solid powder to dry heat (e.g., 105°C) for 24 hours.[12][13]
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) or a photostability chamber.[12]
-
-
Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by HPLC-UV/PDA or LC-MS to observe the formation of degradation products and the decrease in the main peak area.[8]
-
Visualizations
Caption: Workflow for the purity assessment of commercial this compound.
Caption: Expected composition of commercial tomatine HCl and its HPLC profile.
References
- 1. researchgate.net [researchgate.net]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Isomers of the Tomato Glycoalkaloids α-Tomatine and Dehydrotomatine: Relationship to Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of tomatine in foods by liquid chromatography after derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development and validation of a stability-indicating RP-HPLC method for determination of atomoxetine hydrochloride in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and characterization of forced degradation products of sertraline hydrochloride using UPLC, ultra-high-performance liquid Chromatography-Quadrupole-Time of flight mass spectrometry (UHPLC-Q-TOF/MS/MS) and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A new method for quantification of tomatine-enriched extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Liquid chromatography coupled to mass spectrometry for metabolite profiling in the field of drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijpbs.com [ijpbs.com]
Technical Support Center: Tomatine Hydrochloride and Fluorescence Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are using tomatine hydrochloride in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in biological research?
This compound is the hydrochloride salt of α-tomatine, a glycoalkaloid found in tomato plants (Solanum lycopersicum).[1][2][3] It is known for its diverse biological activities, including antifungal, antimicrobial, and anti-cancer properties.[4][5] In research, it is often used to study its potential as a therapeutic agent, particularly for its ability to induce apoptosis and inhibit cancer cell growth.[3][4]
Q2: Can this compound interfere with fluorescence assays?
While there is a lack of direct studies focused specifically on this compound's interference with fluorescence assays, interference is a possibility as with many small molecules used in high-throughput screening (HTS).[6][7][8] Potential mechanisms of interference include autofluorescence and fluorescence quenching.[7] However, studies have successfully used tomatine in conjunction with fluorescent probes such as DCFH-DA and Fluo-3AM, suggesting that interference is not inevitable and is likely dependent on the specific assay conditions and fluorophores used.[4]
Q3: Does this compound exhibit autofluorescence?
The UV-Vis absorption maximum of tomatine is in the low UV range (around 205-208 nm), which is far from the excitation and emission wavelengths of many common fluorophores (e.g., FITC, TRITC, Alexa Fluor dyes).[9][10] This suggests that autofluorescence is less likely to be a significant issue, especially when using red-shifted fluorophores.[7][11] However, it is always best practice to experimentally verify this in your specific assay buffer.
Q4: Could this compound quench the fluorescence of my probe?
Fluorescence quenching by a test compound is a common cause of false-positive results in fluorescence-based inhibitor screens.[7] Quenching can occur through various mechanisms, including dynamic (collisional) quenching or static quenching.[12][13][14] The potential for this compound to act as a quencher would depend on the specific fluorophore being used and the assay conditions. It is recommended to perform control experiments to test for quenching.
Troubleshooting Guide
Issue 1: Unexpectedly low fluorescence signal in the presence of this compound.
This could be indicative of fluorescence quenching or inhibition of the biological target.
Troubleshooting Steps:
-
Perform a Quenching Control Experiment:
-
Run the assay with the fluorescent probe and your positive control (or a known substrate) in the assay buffer.
-
In a separate well, add the same components and also include this compound at the concentration used in your experiment.
-
A significant decrease in fluorescence in the presence of this compound suggests quenching.
-
-
Characterize the Interaction:
-
If quenching is suspected, perform a concentration-response experiment with this compound and a fixed concentration of the fluorescent probe to determine the extent of quenching at different concentrations.
-
-
Consider Assay Modifications:
-
Switch to a Red-Shifted Fluorophore: Many interfering compounds are more problematic at shorter wavelengths.[7][11] Using a fluorophore with excitation and emission in the far-red spectrum can mitigate interference.[11]
-
Modify Assay Protocol: If possible, alter the order of addition of reagents. Sometimes, pre-incubating the target with the fluorescent substrate before adding the test compound can reduce interference.[15]
-
Issue 2: Higher than expected fluorescence signal in the presence of this compound.
This could be due to autofluorescence of this compound or an unexpected enhancement of the probe's fluorescence.
Troubleshooting Steps:
-
Measure Autofluorescence:
-
Prepare a sample containing only the assay buffer and this compound at the experimental concentration.
-
Measure the fluorescence at the same excitation and emission wavelengths used for your assay.
-
A significant signal indicates that this compound is autofluorescent under your experimental conditions.
-
-
Data Correction:
-
If autofluorescence is observed, subtract the signal from the tomatine-only control from your experimental wells.
-
-
Optimize Assay Conditions:
-
Change Fluorophore: Select a fluorophore with excitation and emission wavelengths that do not overlap with the potential autofluorescence of this compound.
-
Adjust Filter Settings: If using a plate reader with adjustable bandwidths, narrowing the emission bandwidth may help to reduce the contribution of background fluorescence.
-
Quantitative Data Summary
The following table summarizes quantitative data from a study investigating the in vitro antitumor activity of tomatine in HepG2 cells, where fluorescence-based assays were employed. This data is provided as a reference for concentrations at which tomatine has been used without reported interference issues.
| Assay Type | Fluorescent Probe | Tomatine Concentration Range | Observed Effect | Citation |
| Intracellular ROS Detection | DCFH-DA | 1-30 µM | Dose-dependent increase in ROS generation | [4] |
| Intracellular Ca²⁺ Measurement | Fluo-3AM | 5-30 µM | Transient increase in intracellular calcium | [4] |
| Apoptosis Analysis | Annexin V-FITC/PI | 1-30 µM | Increased apoptosis in a dose-dependent manner | [4] |
| Caspase 3/7 Activity | CellEvent™ Caspase-3/7 Green | 5 µM | Significant increase in caspase 3/7 activity | [4] |
Experimental Protocols
Protocol 1: Control for this compound Autofluorescence
Objective: To determine if this compound exhibits intrinsic fluorescence under the assay conditions.
Materials:
-
This compound stock solution
-
Assay buffer
-
Microplate reader with fluorescence detection
-
Microplates compatible with your reader
Methodology:
-
Prepare a serial dilution of this compound in the assay buffer to cover the range of concentrations used in your experiment.
-
Add a constant volume of each dilution to the wells of a microplate.
-
Include wells with only the assay buffer as a blank control.
-
Set the microplate reader to the excitation and emission wavelengths of the fluorophore used in your primary assay.
-
Measure the fluorescence intensity of each well.
-
Subtract the average fluorescence of the blank wells from the measurements of the tomatine-containing wells. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Control for Fluorescence Quenching by this compound
Objective: To assess if this compound quenches the fluorescence of the probe used in the assay.
Materials:
-
This compound stock solution
-
Fluorescent probe/substrate stock solution
-
Assay buffer
-
Microplate reader with fluorescence detection
-
Microplates compatible with your reader
Methodology:
-
Prepare a solution of the fluorescent probe in the assay buffer at the concentration used in your primary assay.
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a microplate, add the fluorescent probe solution to a series of wells.
-
Add the this compound dilutions to these wells. Include a control well with only the fluorescent probe and assay buffer.
-
Incubate for a period similar to your assay's incubation time.
-
Measure the fluorescence intensity.
-
A concentration-dependent decrease in fluorescence in the presence of this compound suggests quenching.
Visualizations
Caption: Troubleshooting workflow for fluorescence assay interference.
Caption: Potential mechanisms of fluorescence assay interference.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In Vivo and in vitro antitumor activity of tomatine in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isomers of the Tomato Glycoalkaloids α-Tomatine and Dehydrotomatine: Relationship to Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A new method for quantification of tomatine-enriched extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ATTO-TEC GmbH - Fluorescence Quenching [atto-tec.com]
- 13. ATTO-TEC GmbH - Fluorescence Quenching [atto-tec.com]
- 14. Fluorescence Quenching-Based Mechanism for Determination of Hypochlorite by Coumarin-Derived Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Tomatine Hydrochloride vs. Tomatidine: A Comparative Analysis in Neurotoxicity and Neuroprotection
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar compounds is paramount. This guide provides a comprehensive comparison of tomatine hydrochloride and its aglycone, tomatidine, focusing on their contrasting roles in neurotoxicity and neuroprotection. The following analysis is based on experimental data from in vitro studies.
Executive Summary
Tomatine, a glycoalkaloid found in tomato plants, and its aglycone tomatidine, exhibit distinct effects on neuronal cells. While both have been shown to induce neurotoxicity at certain concentrations, emerging evidence highlights a neuroprotective role for tomatidine under specific stress conditions. This guide dissects the experimental findings, offering a clear comparison of their mechanisms of action, and provides detailed protocols for the key experiments cited.
Comparative Neurotoxic and Neuroprotective Effects
The following table summarizes the key quantitative findings from studies on SH-SY5Y and Neuro-2a (N2a) neuroblastoma cell lines, as well as primary cultured cortical neurons.
| Compound | Model System | Concentration(s) | Key Findings | Reference |
| Tomatine | SH-SY5Y Cells | Not Specified | Induces caspase- and RIP1 kinase-independent cell death. Increases cytosolic Ca²⁺. Activates the PERK/eIF2α branch of the unfolded protein response. Inhibits the chymotrypsin-like activity of the 20S proteasome. | [1] |
| Tomatidine | SH-SY5Y Cells | Not Specified | Induces caspase- and RIP1 kinase-independent cell death. Increases cytosolic Ca²⁺. Activates the PERK/eIF2α branch of the unfolded protein response. | [1] |
| Tomatidine | N2a Cells & Primary Cortical Neurons (OGD/R) | 1, 3, 10 µM | Protects against oxygen-glucose deprivation/reperfusion (OGD/R)-induced injury. Enhances lysosomal activity and autophagy flux. Increases expression of Cathepsin B, Cathepsin D, and TFEB. | [2] |
| Tomatidine | SH-SY5Y & N2a Cells (OGD/R) | 1, 3, 10 µM | Neuroprotective effects are independent of mitophagy. Does not significantly alter mitochondrial content (TOM20, VDAC1). | [3][4][5] |
| Tomatidine | PC-12 Cells (LPS-induced) | 1, 3, 10 µM | Reverses lipopolysaccharide (LPS)-induced inhibition of cell proliferation and promotion of apoptosis in a dose-dependent manner. | [6] |
| Tomatidine | Rat Model of Spinal Cord Injury | 5, 10, 20 mg/kg | Promotes recovery from neuronal damage, reduces histopathological changes, and inhibits apoptosis and inflammation. | [6][7][8] |
Mechanisms of Action: Neurotoxicity vs. Neuroprotection
The divergent effects of tomatine and tomatidine on neuronal cells can be attributed to their distinct mechanisms of action.
Tomatine and Tomatidine-Induced Neurotoxicity
Both tomatine and its aglycone, tomatidine, have been shown to induce cell death in SH-SY5Y neuroblastoma cells through a shared pathway that is independent of common apoptosis (caspase-dependent) and necroptosis (RIP1 kinase-dependent) pathways.[1] The key events in this pathway include:
-
Disruption of Calcium Homeostasis : Both compounds cause a marked increase in cytosolic Ca²⁺ levels, a common trigger for cellular stress and death.[1]
-
Induction of Endoplasmic Reticulum (ER) Stress : The rise in intracellular calcium likely contributes to ER stress, leading to the activation of the unfolded protein response (UPR).[1]
-
Activation of the PERK/eIF2α Pathway : Specifically, the PERK/eIF2α branch of the UPR is activated in response to tomatine and tomatidine exposure.[1]
-
Proteasome Inhibition : Tomatine has been shown to inhibit the chymotrypsin-like activity of the proteasome, which can further exacerbate protein misfolding and ER stress.[1]
Caption: Tomatine/tomatidine neurotoxicity pathway.
Tomatidine-Mediated Neuroprotection
In contrast to its neurotoxic potential, tomatidine has demonstrated significant neuroprotective properties in models of ischemic injury.[2][3][4][5] This protective effect is primarily linked to the enhancement of cellular clearance mechanisms:
-
Autophagy and Lysosomal Enhancement : Tomatidine promotes the autophagic flux, not by increasing the formation of autophagosomes, but by enhancing the degradative capacity of lysosomes.[2][5]
-
TFEB Activation : A key mechanism in this process is the activation and nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[2][9]
-
Increased Lysosomal Enzymes : The activation of TFEB leads to an increased expression of lysosomal proteases, such as Cathepsin B and Cathepsin D, which improves the clearance of cellular debris and damaged organelles.[2]
Caption: Tomatidine neuroprotective pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
Neurotoxicity Assessment in SH-SY5Y Cells
-
Cell Culture : Human neuroblastoma SH-SY5Y cells were cultured in a suitable medium and maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment : Cells were treated with varying concentrations of tomatine or tomatidine.
-
Cell Viability Assay : Cell viability was assessed using standard methods such as the MTT assay.
-
Calcium Imaging : Intracellular Ca²⁺ levels were measured using fluorescent probes like Fura-2/AM.[1]
-
Western Blotting : Protein levels of key markers in the UPR pathway (e.g., PERK, eIF2α) were determined by Western blot analysis.[1]
-
Proteasome Activity Assay : The inhibitory effect on the 20S proteasome was evaluated using a fluorogenic substrate, Suc-Leu-Leu-Val-Tyr-AMC.[1]
Neuroprotection Study in an In Vitro Ischemia Model
-
Cell Culture : N2a cells or primary cultured mouse cortical neurons were used.[2]
-
Oxygen-Glucose Deprivation/Reperfusion (OGD/R) : To mimic ischemic conditions, cells were subjected to OGD for a specified period, followed by reperfusion with normal medium containing different concentrations of tomatidine (1, 3, or 10 µM).[2][3]
-
Cell Injury Assessment : Cell injury was quantified by measuring lactate dehydrogenase (LDH) release and using the MTT assay.[2]
-
Autophagy and Lysosome Visualization : Autophagosomes and autolysosomes were visualized by transfecting cells with mCherry-GFP-LC3 tandem fluorescent protein.[2]
-
Western Blotting : Protein levels of LC3, Cathepsin D, Cathepsin B, and TFEB were analyzed by Western blotting.[2]
Caption: Experimental workflows for neurotoxicity and neuroprotection studies.
Conclusion
The available evidence indicates that while both tomatine and tomatidine can induce neurotoxicity through ER stress and calcium dysregulation, tomatidine also possesses a context-dependent neuroprotective role. This protection is mediated by the enhancement of lysosomal function and autophagy, highlighting a potential therapeutic avenue for conditions involving neuronal stress, such as cerebral ischemia. Further research is warranted to fully elucidate the concentration-dependent effects of these compounds and their potential for translation into clinical applications. The differing biological activities of the glycoalkaloid tomatine and its aglycone tomatidine underscore the critical importance of structure-activity relationship studies in drug discovery and development.
References
- 1. Neurotoxicity of the steroidal alkaloids tomatine and tomatidine is RIP1 kinase- and caspase-independent and involves the eIF2α branch of the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tomatidine protects against ischemic neuronal injury by improving lysosomal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tomatidine provides mitophagy-independent neuroprotection after ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tomatidine provides mitophagy‐independent neuroprotection after ischemic injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Tomatidine relieves neuronal damage in spinal cord injury by inhibiting the inflammatory responses and apoptosis through blocking the NF-κB/CXCL10 pathway activation [frontiersin.org]
- 7. Tomatidine relieves neuronal damage in spinal cord injury by inhibiting the inflammatory responses and apoptosis through blocking the NF-κB/CXCL10 pathway activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tomatidine relieves neuronal damage in spinal cord injury by inhibiting the inflammatory responses and apoptosis through blocking the NF-κB/CXCL10 pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tomatidine Ameliorates Diabetes-Induced Cognitive Impairment and Tau Hyperphosphorylation Through the AMPK-TFEB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tomatine Hydrochloride and Other Bioactive Glycoalkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the physicochemical properties, biological activities, and toxicological profiles of tomatine hydrochloride against other notable glycoalkaloids, namely solanine and chaconine, as well as the isoquinoline alkaloid, berberine. The information is supported by experimental data and detailed methodologies to assist in research and drug development endeavors.
Physicochemical Properties
A fundamental understanding of the physicochemical characteristics of these alkaloids is crucial for predicting their pharmacokinetic and pharmacodynamic behaviors. The following table summarizes key properties of this compound, solanine, chaconine, and berberine.
| Property | This compound | α-Solanine | α-Chaconine | Berberine Hydrochloride |
| Chemical Formula | C₅₀H₈₄ClNO₂₁ | C₄₅H₇₃NO₁₅ | C₄₅H₇₃NO₁₄ | C₂₀H₁₈ClNO₄ |
| Molecular Weight | 1070.6 g/mol | 868.05 g/mol | 852.05 g/mol | 371.81 g/mol |
| Structure | Steroidal glycoalkaloid | Steroidal glycoalkaloid | Steroidal glycoalkaloid | Isoquinoline alkaloid |
| Solubility | Soluble in water | Practically insoluble in water.[1] | Soluble in water, ethanol | Soluble in water (5.27 ± 0.29 mM at 25°C) |
| Aglycone | Tomatidine | Solanidine | Solanidine | Not applicable |
| Sugar Moiety | Lycotetraose (2 D-glucose, D-galactose, D-xylose) | Solatriose (D-galactose, D-glucose, L-rhamnose)[1] | Chacotriose (D-glucose, 2 L-rhamnose)[1] | Not applicable |
Biological Activities: A Comparative Overview
The selected alkaloids exhibit a range of biological activities, with anti-inflammatory and antimicrobial effects being prominent. This section compares their efficacy based on available experimental data.
Anti-inflammatory Activity
Tomatine, solanine, chaconine, and berberine have all demonstrated potent anti-inflammatory properties, primarily through the modulation of key signaling pathways such as NF-κB and MAPK.
-
Tomatine has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-activated macrophages.[2] Its aglycone, tomatidine, also contributes to this activity by blocking NF-κB and JNK signaling.[3]
-
Solanine and Chaconine have been found to possess anti-inflammatory effects in vitro.[4] Specifically, α-solanine can attenuate inflammation by suppressing the NF-κB signaling pathway.[5]
-
Berberine is well-documented for its robust anti-inflammatory effects, which are mediated through the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in inflammatory cytokine production.[4][6]
Antimicrobial Activity
These alkaloids also exhibit varying degrees of antimicrobial activity against a spectrum of bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter for comparing their efficacy.
| Alkaloid | Test Organism | MIC (µg/mL) | Reference |
| Tomatine | Candida albicans | 2.0 (mM) | [7] |
| Staphylococcus aureus | - | ||
| Escherichia coli | - | ||
| α-Solanine | Bacillus subtilis | - | |
| Staphylococcus aureus | - | ||
| α-Chaconine | Escherichia coli | - | |
| Staphylococcus aureus | - | ||
| Berberine | Staphylococcus aureus | 16 - 512 | [4] |
| Candida albicans | 64 | [8] | |
| Escherichia coli | 300 |
Note: A comprehensive comparative table with consistent test organisms is challenging to compile from existing literature. The provided data is illustrative and sourced from various studies.
Cytotoxicity
The cytotoxic effects of these compounds are of significant interest, particularly for their potential in anticancer research. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity.
| Alkaloid | Cell Line | IC50 (µM) | Reference |
| α-Tomatine | Human breast, colon, liver, stomach cancer cells | - | [9] |
| α-Solanine | Various cancer cell lines | - | |
| α-Chaconine | Various cancer cell lines | - | |
| Berberine | Triple Negative Breast Cancer (TNBC) cell lines | 0.19 - 16.7 | [10] |
| Human cancer cell lines (various) | >10 | [9] |
Note: Direct comparative IC50 data for all four alkaloids on the same cell lines is limited. The data for berberine showcases its potent and variable cytotoxicity against different cancer cell types.
Toxicological Profile
The safety profile of these alkaloids is a critical consideration for any therapeutic application. The median lethal dose (LD50) is a common indicator of acute toxicity.
| Alkaloid | Animal Model | Route of Administration | LD50 (mg/kg) | Reference |
| α-Tomatine | Mouse | - | - | [11] |
| α-Solanine | Mouse | Intraperitoneal (i.p.) | 32.3 | [12] |
| Rat | Oral | 590 | ||
| α-Chaconine | Mouse | Intraperitoneal (i.p.) | 19.2 - 27.5 | |
| Rabbit | Intraperitoneal (i.p.) | 50 | ||
| Berberine | Mouse | Intravenous (i.v.) | 9.04 | [2] |
| Mouse | Intraperitoneal (i.p.) | 57.61 | [2] | |
| Mouse | Oral (i.g.) | >83,200 | [2] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
Cytotoxicity Assay (MTT Assay)
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Prepare serial dilutions of the test alkaloids (Tomatine HCl, Solanine, Chaconine, Berberine) in culture medium. Replace the existing medium with the medium containing the test compounds.
-
Incubation: Incubate the plates for a period of 24 to 72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the concentration of the alkaloid.
Anti-inflammatory Assay (LPS-stimulated Macrophages)
Protocol:
-
Cell Culture: Seed RAW 264.7 macrophages in a 24-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test alkaloids for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.
-
Incubation: Incubate the plates for 24 hours.
-
Nitric Oxide Measurement: Collect the cell culture supernatant and measure the production of nitric oxide (NO) using the Griess reagent.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant can be quantified using specific ELISA kits.
-
Data Analysis: The inhibitory effect of the alkaloids on the production of inflammatory mediators is calculated in comparison to the LPS-stimulated control group.
Antimicrobial Susceptibility Test (Broth Microdilution Method)
Protocol:
-
Preparation of Dilutions: Perform serial two-fold dilutions of each alkaloid in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10⁵ CFU/mL).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the alkaloid that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm.
References
- 1. Acute toxicity of berberine and its correlation with the blood concentration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Betulin exhibits anti-inflammatory activity in LPS-stimulated macrophages and endotoxin-shocked mice through an AMPK/AKT/Nrf2-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BioKB - Publication [biokb.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacology and toxicology of chaconine and tomatine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
Efficacy of Tomatine Hydrochloride vs. Standard Antifungal Drugs: A Comparative Guide
This guide provides a detailed comparison of the antifungal efficacy of tomatine hydrochloride against established standard antifungal drugs. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, in vitro activity, and the experimental protocols used for their evaluation.
Introduction to Antifungal Agents
The increasing incidence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the exploration of novel therapeutic agents. Tomatine, a glycoalkaloid found in tomato plants, has demonstrated antifungal properties, positioning it as a potential candidate for drug development. This guide compares the efficacy of this compound with that of widely used antifungal drugs: amphotericin B (a polyene), fluconazole (an azole), and caspofungin (an echinocandin).
This compound: A Natural Antifungal Compound
This compound is the hydrochloride salt of α-tomatine, a steroidal glycoalkaloid. Its primary mechanism of antifungal action involves the disruption of fungal cell membranes.
Mechanism of Action of Tomatine
Tomatine interacts with sterols, particularly 3-β-hydroxy sterols, in the fungal cell membrane. This interaction leads to the formation of tomatine-sterol complexes, which disrupt the membrane's integrity, causing increased permeability and leakage of cellular contents, ultimately leading to cell death.[1][2][3] The sugar moiety of the tomatine molecule is crucial for this activity; its removal significantly reduces fungitoxicity.[2]
Antifungal Efficacy of Tomatine
Quantitative data on the antifungal activity of this compound is limited compared to standard antifungal agents. The available data, primarily for α-tomatine, is presented below. It is important to note that direct comparative studies with standard antifungals under identical experimental conditions are scarce.
Table 1: In Vitro Antifungal Activity of α-Tomatine
| Fungal Species | MIC (µM) | Reference |
| Alternaria cassiae | - (70% inhibition at 0.5 mM) | [4] |
| Colletotrichum truncatum | - (63% inhibition at 0.5 mM) | [4] |
| Fusarium subglutinans | - (50% inhibition at 0.5 mM) | [4] |
| Botrytis cinerea | - (100% inhibition) | [5] |
Standard Antifungal Drugs
Standard antifungal drugs are classified based on their mechanism of action. This guide focuses on three major classes: polyenes, azoles, and echinocandins.
Amphotericin B (Polyene)
Amphotericin B is a broad-spectrum antifungal agent that has been a cornerstone of invasive fungal infection treatment for decades.[6][7][8]
Amphotericin B binds to ergosterol in the fungal cell membrane, forming transmembrane channels. These channels disrupt the membrane's integrity, leading to the leakage of monovalent ions (K+, Na+, H+, and Cl-) and subsequent cell death.[6][9][10] Amphotericin B can also induce oxidative damage within the fungal cell.[6][10]
Fluconazole (Azole)
Fluconazole is a widely used triazole antifungal agent that is effective against a variety of yeast and some mold infections.
Azoles inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway.[11][12][13][14] This inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately disrupting the fungal cell membrane structure and function.[11][12]
Caspofungin (Echinocandin)
Caspofungin is a member of the echinocandin class of antifungal drugs, which are effective against many species of Candida and Aspergillus.
Echinocandins non-competitively inhibit the enzyme β-(1,3)-D-glucan synthase, an enzyme complex responsible for the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[15][16] This inhibition disrupts the integrity of the fungal cell wall, leading to osmotic instability and cell death.[15] The catalytic subunit of this enzyme complex is Fks1, which is the primary target of caspofungin.[16][17]
References
- 1. Comparison of the interaction of tomatine with mixed monolayers containing phospholipid, egg sphingomyelin, and sterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the Mode of Action of Tomatine as a Fungitoxic Agent | Scilit [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. air.unimi.it [air.unimi.it]
- 6. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Sixty years of Amphotericin B: An Overview of the Main Antifungal Agent Used to Treat Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. What is the mechanism of Amphotericin B? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Escape of Candida from Caspofungin Inhibition at Concentrations above the MIC (Paradoxical Effect) Accomplished by Increased Cell Wall Chitin; Evidence for β-1,6-Glucan Synthesis Inhibition by Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Correlating Echinocandin MIC and Kinetic Inhibition of fks1 Mutant Glucan Synthases for Candida albicans: Implications for Interpretive Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessing Resistance to the Echinocandin Antifungal Drug Caspofungin in Candida albicans by Profiling Mutations in FKS1 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anticancer Effects of Tomatine Hydrochloride: An In Vivo Comparative Guide
For researchers and drug development professionals exploring novel therapeutic avenues in oncology, the glycoalkaloid tomatine hydrochloride has emerged as a compound of interest. This guide provides an objective comparison of the in vivo anticancer effects of this compound against established chemotherapeutic agents, supported by experimental data.
Performance Comparison in Preclinical Models
This compound and its aglycone form, α-tomatine, have demonstrated significant antitumor activity in various in vivo cancer models. This section compares its efficacy against standard-of-care chemotherapeutics in prostate and hepatocellular carcinoma models.
Prostate Cancer: Comparable Efficacy to Docetaxel
In a preclinical study using a xenograft model of human androgen-independent prostate cancer (PC-3), α-tomatine exhibited a dose-dependent inhibition of tumor growth.[1] Notably, at a dose of 10 mg/kg, α-tomatine demonstrated comparable efficacy to the established chemotherapeutic agent, docetaxel, at the same dosage.[1]
| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 28 | Reference |
| Vehicle Control | - | 1000 ± 180 | [1] |
| α-Tomatine | 5 mg/kg | 720 ± 60 | [1] |
| α-Tomatine | 10 mg/kg | 210 ± 35 | [1] |
| Docetaxel | 10 mg/kg | 183 ± 32 | [1] |
Furthermore, studies have explored the synergistic effects of α-tomatine with other chemotherapeutic agents. A combination of a sub-toxic dose of α-tomatine with paclitaxel was found to completely suppress subcutaneous tumor growth in a PC-3 mouse xenograft model, suggesting a potential role for tomatine in combination therapy regimens.[2][3][4]
Hepatocellular Carcinoma: Promising In Vivo Activity
In a xenograft model of human hepatocellular carcinoma (HepG2), this compound demonstrated a significant, dose-dependent inhibition of tumor growth.[5][6] While direct in vivo comparative studies with standard chemotherapeutics like doxorubicin are not yet available, in vitro data provides a basis for comparison. The half-maximal inhibitory concentration (IC50) of tomatine in HepG2 cells was determined to be approximately 3.6 µM, compared to 1.7 µM for doxorubicin.[5][6] Another study reported that at a concentration of 1 µg/ml, tomatine exhibited superior anticarcinogenic activity against human liver cancer cells in vitro compared to doxorubicin.[5][6]
| Treatment Group | Dosage | Outcome | Reference |
| Tomatine | 5 mg/kg | Significant reduction in HepG2 tumor growth | [5] |
| Tomatine | 20 mg/kg | Significant reduction in HepG2 tumor growth | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the key in vivo studies cited.
Prostate Cancer Xenograft Model (α-Tomatine vs. Docetaxel)
-
Animal Model: Male nude mice.[1]
-
Cell Line: Luciferase-expressing human prostate carcinoma PC-3 cells.[1]
-
Tumor Implantation: Subcutaneous injection of PC-3 cells into the flank of each mouse.[1]
-
Treatment Protocol:
-
Tumor Measurement: Tumor dimensions were measured weekly with calipers, and tumor volume was calculated. Bioluminescence imaging was also used to monitor tumor growth.[1]
Hepatocellular Carcinoma Xenograft Model
-
Animal Model: NSG (NOD scid gamma) mice.[5]
-
Cell Line: Human hepatocellular carcinoma HepG2 cells.[5]
-
Tumor Implantation: Subcutaneous injection of HepG2 cells.
-
Treatment Protocol:
-
Mice were treated with either a vehicle solution or this compound at doses of 5 mg/kg and 20 mg/kg.
-
Treatments were administered three times per week for three weeks.[5]
-
-
Tumor Measurement: Tumor volumes were measured throughout the 3-week treatment period.[5]
Signaling Pathways and Molecular Mechanisms
The anticancer effects of this compound are attributed to its modulation of various signaling pathways, which differ depending on the cancer type.
In Prostate Cancer:
α-Tomatine's antitumor activity in prostate cancer is linked to the inhibition of the NF-κB and PI3K/Akt signaling pathways .[2] The suppression of NF-κB activation leads to a reduction in the expression of anti-apoptotic proteins.[7]
In Hepatocellular Carcinoma:
The anticancer mechanism of tomatine in hepatocellular carcinoma involves the modulation of p53, intracellular calcium (Ca2+), and reactive oxygen species (ROS) signaling .[5][6] This leads to the activation of apoptosis through a mitochondrial-dependent caspase cascade.[6]
Experimental Workflow
The general workflow for evaluating the in vivo anticancer efficacy of this compound in a xenograft model is outlined below.
References
- 1. Alpha-Tomatine Attenuation of In Vivo Growth of Subcutaneous and Orthotopic Xenograft Tumors of Human Prostate Carcinoma PC-3 Cells Is Accompanied by Inactivation of Nuclear Factor-Kappa B Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-tomatine synergises with paclitaxel to enhance apoptosis of androgen-independent human prostate cancer PC-3 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic effects of natural products in combination with anticancer agents in prostate cancer: A scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | In Vivo and in vitro antitumor activity of tomatine in hepatocellular carcinoma [frontiersin.org]
- 6. In Vivo and in vitro antitumor activity of tomatine in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alpha-tomatine induces apoptosis and inhibits nuclear factor-kappa B activation on human prostatic adenocarcinoma PC-3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity of Tomatine Hydrochloride in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of tomatine hydrochloride, with a focus on the potential for cross-reactivity in immunoassays. Due to a lack of direct experimental data on the cross-reactivity of this compound in specific immunoassays, this guide draws upon the established principles of immunoassay interference based on structural similarity to other steroidal compounds. We will explore the theoretical basis for this potential cross-reactivity and compare it with the performance of highly specific chromatographic methods.
Introduction to Tomatine and Immunoassay Specificity
Tomatine is a glycoalkaloid found in tomatoes and is of interest to researchers for its various biological activities. Accurate quantification of tomatine is crucial for pharmacological and toxicological studies. Immunoassays are a common tool for the quantification of various analytes due to their high throughput and sensitivity. However, a significant limitation of immunoassays is the potential for cross-reactivity, where the antibodies bind to molecules that are structurally similar to the target analyte, leading to inaccurate results.[1][2]
Tomatine is a steroidal alkaloid, and its aglycone, tomatidine, possesses a steroid backbone. This structural similarity to endogenous and synthetic steroids raises the possibility of cross-reactivity in immunoassays designed to detect steroid hormones.[3][4]
Visualizing Structural Similarities
The potential for cross-reactivity is rooted in the structural similarity between tomatine's steroidal core and other steroid molecules that are common targets for immunoassays.
Caption: Structural relationship between Tomatine and a representative steroid hormone.
Comparative Analysis of Analytical Methods
Given the potential for cross-reactivity in immunoassays, a comparison with more specific analytical methods is essential for researchers requiring accurate quantification of tomatine. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful alternatives.
Quantitative Performance of Chromatographic Methods
The following table summarizes the performance characteristics of HPLC and LC-MS/MS for the quantification of tomatine based on published studies.
| Parameter | HPLC | LC-MS/MS | Reference(s) |
| Limit of Detection (LOD) | 8.0 µg/mL | 0.002 mg/kg | [5][6] |
| Limit of Quantitation (LOQ) | 24.1 µg/mL | 0.005 mg/kg | [5][6] |
| Recovery | ~105% | >96.0% | [5][6] |
| **Linearity (R²) ** | ≥ 0.9999 | ≥ 0.9991 | [5][6] |
Qualitative Comparison of Analytical Methods
This table provides a qualitative comparison between immunoassays and chromatographic methods for the analysis of tomatine.
| Feature | Immunoassays (Theoretical) | HPLC | LC-MS/MS |
| Specificity | Potentially low due to cross-reactivity with other steroids. | High | Very High |
| Potential for Interference | High | Low | Very Low |
| Confirmation of Analyte Identity | Indirect | Based on retention time | Based on retention time and mass-to-charge ratio (m/z) |
| Throughput | High | Moderate | Moderate |
| Cost per Sample | Generally lower | Higher | Highest |
Experimental Protocols
While specific protocols for testing this compound cross-reactivity are not available in the literature, a general workflow for assessing such interference can be adapted from protocols used for other compounds in immunoassays.
General Workflow for Cross-Reactivity Assessment in a Competitive ELISA
This diagram outlines a typical experimental workflow to determine the percentage of cross-reactivity of a compound in a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Caption: General workflow for determining immunoassay cross-reactivity.
Methodology:
-
Standard Curve Generation:
-
Prepare a series of known concentrations of the primary target analyte of the immunoassay (e.g., a specific steroid hormone).
-
Perform the competitive ELISA according to the manufacturer's instructions.
-
Plot the absorbance values against the logarithm of the analyte concentration to generate a standard curve.
-
-
Determination of IC50 for the Target Analyte:
-
From the standard curve, determine the concentration of the target analyte that causes 50% inhibition of the maximum signal (IC50).
-
-
Preparation of Test Compound Dilutions:
-
Prepare a series of dilutions of this compound in the same buffer used for the standard curve.
-
-
Competitive ELISA with the Test Compound:
-
Perform the competitive ELISA using the this compound dilutions in place of the target analyte.
-
-
Determination of IC50 for the Test Compound:
-
Plot the absorbance values against the logarithm of the this compound concentration and determine its IC50 value.
-
-
Calculation of Percent Cross-Reactivity:
-
The percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of this compound) x 100
-
Conclusion and Recommendations
While immunoassays offer a high-throughput platform for sample analysis, the steroidal structure of this compound presents a significant theoretical risk of cross-reactivity, particularly in immunoassays designed for steroid hormones. This potential for interference can lead to inaccurate and unreliable data.
For researchers, scientists, and drug development professionals requiring accurate and specific quantification of tomatine, the use of chromatographic methods such as HPLC and LC-MS/MS is strongly recommended. These methods have been validated for tomatine analysis and demonstrate high levels of specificity, sensitivity, and accuracy, thereby avoiding the potential pitfalls of immunoassay cross-reactivity.[5][6][7] When the use of an immunoassay is unavoidable, it is imperative to perform thorough validation, including cross-reactivity studies with structurally related compounds, to ensure the reliability of the obtained results.
References
- 1. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Cross-reactivity of steroid hormone immunoassays : clinical significance and two-dimensional molecular similarity prediction | Semantic Scholar [semanticscholar.org]
- 5. A new method for quantification of tomatine-enriched extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. worldveg.tind.io [worldveg.tind.io]
A Comparative Guide to Tomatine and Alum Adjuvants for Researchers
An objective analysis of the immunopotentiating effects of the saponin-based adjuvant, tomatine, and the widely used mineral salt-based adjuvant, alum, supported by available experimental insights.
This guide provides a comprehensive comparison of the adjuvant properties of tomatine, a glycoalkaloid derived from tomatoes, and alum (aluminum salts), the most common adjuvant in human vaccines. The comparison focuses on their mechanisms of action, the nature of the immune responses they elicit, and the available, albeit limited, comparative data. This document is intended for researchers, scientists, and professionals in drug and vaccine development to aid in the rational selection of adjuvants for novel vaccine candidates.
At a Glance: Tomatine vs. Alum
| Feature | Tomatine | Alum |
| Adjuvant Type | Saponin-based glycoalkaloid | Mineral salt (e.g., aluminum hydroxide, aluminum phosphate) |
| Primary Immune Response | Mixed Th1/Th2, strong cell-mediated immunity | Predominantly Th2-biased, strong humoral immunity |
| Key Cytokines Induced | IFN-γ, IL-2 | IL-4, IL-5, IL-10[1] |
| Antibody Isotype Profile | Balanced IgG1 and IgG2a | Primarily IgG1, low IgG2a[2][3] |
| Cytotoxic T Lymphocyte (CTL) Induction | Strong CTL response[4][5] | Weak to no CTL response[2][6] |
| Mechanism of Action | Activation of NOD-like receptor pathway, upregulation of CD80/CD86 | NLRP3 inflammasome activation[6] |
Immunological Profile Comparison
While direct head-to-head studies with identical antigens and protocols are scarce in publicly available literature, the immunological profiles of tomatine and alum can be inferred from various independent studies.
Humoral Immune Response: Antibody Production
Alum is the gold standard for inducing robust antibody responses and is particularly effective at driving a Th2-biased response, characterized by the production of IgG1 antibodies in mice.[2][3] Tomatine, on the other hand, is reported to induce a more balanced Th1/Th2 response, leading to the production of both IgG1 and IgG2a isotypes. The induction of IgG2a is indicative of a Th1-type immune response, which is often crucial for protection against intracellular pathogens.
Table 1: Representative Antibody Responses to Ovalbumin (OVA) with Alum Adjuvant in Mice. Data synthesized from representative studies.
| Adjuvant | Antigen | IgG1 Titer (log10) | IgG2a Titer (log10) | Reference |
| Alum | Ovalbumin | High | Low/Undetectable | [2][3] |
Cellular Immune Response: Cytokine and CTL Activity
A significant differentiator between tomatine and alum is their capacity to induce cellular immunity. Tomatine has been shown to be a potent inducer of cell-mediated immune responses, including the generation of antigen-specific cytotoxic T lymphocytes (CTLs).[4][5] This is associated with the production of Th1-polarizing cytokines such as Interferon-gamma (IFN-γ).
Conversely, alum is generally considered a weak inducer of cellular immunity and does not typically elicit a strong CTL response.[2][6] The cytokine profile induced by alum is dominated by Th2-associated cytokines like IL-4 and IL-5.[1]
Table 2: Predominant Cytokine Profiles and CTL Induction.
| Adjuvant | Predominant T-helper Response | Key Cytokines | Antigen-Specific CTL Activity |
| Tomatine | Th1-biased | IFN-γ | Strong |
| Alum | Th2-biased | IL-4, IL-5 | Weak/None |
Mechanisms of Action: A Tale of Two Pathways
The distinct immunological outcomes of tomatine and alum are rooted in their different mechanisms of activating the innate immune system.
Tomatine is thought to engage the NOD-like receptor (NLR) signaling pathway. This interaction leads to the upregulation of co-stimulatory molecules CD80 and CD86 on antigen-presenting cells (APCs), which is crucial for the activation of T cells.[4] The subsequent signaling cascade promotes the differentiation of T helper cells towards a Th1 phenotype and the generation of CTLs.
Alum , in contrast, primarily activates the NLRP3 inflammasome within APCs.[6] Phagocytosis of alum particles by APCs leads to lysosomal destabilization and the release of cathepsin B, which in turn activates the NLRP3 inflammasome. This multi-protein complex activates caspase-1, leading to the processing and secretion of the pro-inflammatory cytokines IL-1β and IL-18. These cytokines promote a local inflammatory environment that favors the development of a Th2-biased adaptive immune response.
References
- 1. Alum adjuvant boosts adaptive immunity by inducing uric acid and activating inflammatory dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In interleukin-4-deficient mice, alum not only generates T helper 1 responses equivalent to freund's complete adjuvant, but continues to induce T helper 2 cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. OVA-bound nanoparticles induce OVA-specific IgG1, IgG2a, and IgG2b responses with low IgE synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunobiology of the Tomatine adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tomatine Adjuvantation of Protective Immunity to a Major Pre-erythrocytic Vaccine Candidate of Malaria is Mediated via CD8+ T Cell Release of IFN-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview of Vaccine Adjuvants: Current Evidence and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Tomatine Hydrochloride vs. Its Synthetic Analogs: A Comparative Guide on Biological Activity
For researchers and professionals in drug development, understanding the structure-activity relationships of natural compounds and their synthetic derivatives is paramount. This guide provides a detailed comparison of the biological activities of tomatine hydrochloride and its principal analogs, supported by experimental data. The focus is on their anticancer properties, with insights into other relevant biological effects.
Comparative Biological Activity of Tomatine and Its Analogs
The primary glycoalkaloid found in tomatoes, α-tomatine, has garnered significant attention for its diverse biological activities. Its most studied analog is its aglycone form, tomatidine, which lacks the lycotetraose sugar moiety. Other naturally occurring analogs include dehydrotomatine and the hydrolysis products of α-tomatine: β1-, γ-, and δ-tomatine. The presence or absence of the sugar chain profoundly influences the biological activity of these compounds.
Anticancer Activity
A substantial body of research has focused on the cytotoxic effects of tomatine and its analogs against various cancer cell lines. The data consistently demonstrates that the glycosylated form, α-tomatine, is significantly more potent than its aglycone analog, tomatidine. The removal of sugar residues progressively diminishes the anticancer activity.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| α-Tomatine | PC3 | Prostate Cancer | ~2.9 | [1] |
| MDA-MB-231 | Breast Cancer | ~29.0 | [1] | |
| KATO-III | Gastric Cancer | ~29.0 | [1] | |
| HL60 | Myeloid Leukemia | Markedly inhibited growth | [2] | |
| CT-26 | Colon Cancer | 3.5 (for 50% lysis) | [3] | |
| Tomatidine | PC3 | Prostate Cancer | >100 | [1] |
| MDA-MB-231 | Breast Cancer | >100 | [1] | |
| KATO-III | Gastric Cancer | >100 | [1] | |
| HL60 | Myeloid Leukemia | Little effect on growth | [2] | |
| β1-Tomatine | PC3 | Prostate Cancer | ~91.4 | [4] |
| γ-Tomatine | PC3 | Prostate Cancer | ~139.5 | [4] |
| δ-Tomatine | PC3 | Prostate Cancer | ~174.0 | [4] |
| Dehydrotomatine | Multiple | Various | Little to no inhibition | [5] |
Mechanisms of Action
The differing biological activities of tomatine and its analogs can be attributed to their distinct mechanisms of action at the cellular level.
α-Tomatine 's anticancer effects are multifaceted. It can induce apoptosis (programmed cell death) through both caspase-dependent and -independent pathways. A notable mechanism is the induction of caspase-independent apoptosis via the nuclear translocation of apoptosis-inducing factor (AIF)[3][6]. Furthermore, α-tomatine has been shown to inhibit critical cell survival signaling pathways, including the PI3K/Akt and NF-κB pathways[2][7]. Its ability to complex with membrane cholesterol is also thought to contribute to its cytotoxic effects[2].
Tomatidine , being significantly less cytotoxic, exhibits different biological activities. It has been identified as a potent inhibitor of skeletal muscle atrophy by activating mTORC1 signaling[8]. Additionally, tomatidine demonstrates anti-inflammatory properties by blocking NF-κB and JNK signaling pathways[9][10]. It has also been investigated for its potential as an antibiotic, targeting the ATP synthase in Staphylococcus aureus[11].
The following diagram illustrates the divergent primary mechanisms of action of α-tomatine and tomatidine.
Caption: Divergent signaling pathways of α-tomatine and tomatidine.
Experimental Protocols
The evaluation of the cytotoxic activity of tomatine and its analogs is commonly performed using the MTT assay.
MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a CO₂ incubator.
-
Compound Treatment: The cells are treated with various concentrations of this compound or its analogs for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells and blank wells with only media are included.
-
MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for a few hours (e.g., 3-4 hours) to allow for formazan formation.
-
Solubilization: The MTT medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization buffer, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
The following diagram outlines the workflow of a typical MTT assay.
Caption: Workflow of the MTT assay for cell viability.
Conclusion
The experimental evidence strongly indicates that the lycotetraose sugar moiety of α-tomatine is crucial for its potent anticancer activity. The removal of these sugars, as seen in its aglycone analog tomatidine and other hydrolysis products, leads to a significant reduction in cytotoxicity. While tomatidine exhibits weaker anticancer effects, it possesses other interesting biological activities, such as preventing muscle atrophy and reducing inflammation, making it a compound of interest for different therapeutic applications. The lack of significant activity from dehydrotomatine suggests that both the sugar moiety and the saturation of the steroidal backbone are important for the anticancer properties of tomatine. Further research into novel synthetic analogs could focus on modifications of the sugar chain or the aglycone to enhance potency and selectivity for cancer cells.
References
- 1. Structure-activity relationships of α-, β(1)-, γ-, and δ-tomatine and tomatidine against human breast (MDA-MB-231), gastric (KATO-III), and prostate (PC3) cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. α-tomatine inhibits growth and induces apoptosis in HL-60 human myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. α-Tomatine-Mediated Anti-Cancer Activity In Vitro and In Vivo through Cell Cycle- and Caspase-Independent Pathways | PLOS One [journals.plos.org]
- 7. Dual-edged mechanisms of α-tomatine in hepatocellular carcinoma by suppression of Wnt/β-catenin signaling versus RelB-Driven resistance in tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Systems-based Discovery of Tomatidine as a Natural Small Molecule Inhibitor of Skeletal Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. The steroidal alkaloids α-tomatine and tomatidine: Panorama of their mode of action and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
Reproducibility of Tomatine Hydrochloride-Induced Apoptosis: A Comparative Guide
For researchers and professionals in drug development, understanding the consistency and mechanisms of a potential therapeutic agent is paramount. Tomatine hydrochloride, a glycoalkaloid found in tomatoes, has demonstrated pro-apoptotic effects in various cancer cell lines. This guide provides a comparative analysis of the reproducibility of this compound-induced apoptosis, supported by experimental data and detailed protocols, to aid in the evaluation of its therapeutic potential.
Comparative Efficacy of this compound
The apoptotic-inducing potential of this compound has been evaluated across multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) and the percentage of apoptotic cells are key indicators of its efficacy. Data from several studies are summarized below to provide a comparative overview.
| Cell Line | Compound | Concentration | Incubation Time (hours) | % Apoptotic Cells | IC50 (µM) | Reference |
| HL-60 (Human promyelocytic leukemia) | α-tomatine | 2 µM | 48 | ~30% | - | [1] |
| α-tomatine | 5 µM | 48 | ~60% | 1.92 | [1][2] | |
| HepG2 (Human liver cancer) | Tomatine | 1-30 µM | 24 | Dose-dependent increase up to 25.1% at 30 µM | 3.6 ± 1.2 | [3][4] |
| α-tomatine | 1 µg/mL | - | Better than doxorubicin | 43 µg/mL | [3][4] | |
| PC-3 (Human prostate cancer) | α-tomatine | 2.0 µM | 1 | 2.07 ± 0.12% (early) | 1.67 ± 0.3 | [5] |
| α-tomatine | 2.0 µM | 3 | 5.00 ± 0.97% (early) | - | [5] | |
| α-tomatine | 2.0 µM | 6 | 14.57 ± 1.55% (early) | - | [5] | |
| α-tomatine | 2.0 µM | 24 | 21.50 ± 2.48% (early), 16.9 ± 1.92% (late) | - | [5] | |
| α-tomatine (1 µM) + Paclitaxel (5 nM) | - | - | 50.23 ± 9.86% (early) | - | [6] |
Comparison with Other Apoptosis-Inducing Agents
This compound's apoptotic effects have been compared to established chemotherapeutic drugs like Paclitaxel and Doxorubicin.
| Cell Line | This compound Treatment | Comparative Agent | Key Findings | Reference |
| PC-3 | α-tomatine (2.0 µM) | Paclitaxel (5.0 µM) | α-tomatine induced approximately 95% cell loss compared to 45% with paclitaxel. | [5] |
| PC-3 | α-tomatine (1 µM) in combination with Paclitaxel (5 nM) | Paclitaxel (5 nM) alone | The combination showed a synergistic effect, significantly increasing the percentage of early apoptotic cells from 13.38 ± 3.22% to 50.23 ± 9.86%. | [6] |
| HepG2 | α-tomatine (1 µg/mL) | Doxorubicin | α-tomatine showed better anticarcinogenic activity. | [3][4] |
| HL-60 | α-tomatine | Cytosine arabinoside | α-tomatine had the same efficacy as this commonly used anti-leukemia drug. | [7] |
Signaling Pathways in Tomatine-Induced Apoptosis
This compound induces apoptosis through multiple signaling pathways, which can vary depending on the cell type. The primary mechanisms involve both intrinsic and extrinsic pathways, as well as the modulation of key regulatory proteins.
Intrinsic (Mitochondrial) Pathway
In many cancer cell lines, tomatine triggers the intrinsic apoptosis pathway. This is characterized by the depolarization of the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3.[5][8] Studies have shown that α-tomatine can also lead to the release of Apoptosis-Inducing Factor (AIF) from the mitochondria, which translocates to the nucleus and induces apoptosis in a caspase-independent manner.[7][9]
References
- 1. α-tomatine inhibits growth and induces apoptosis in HL-60 human myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | In Vivo and in vitro antitumor activity of tomatine in hepatocellular carcinoma [frontiersin.org]
- 4. In Vivo and in vitro antitumor activity of tomatine in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha-Tomatine Induces Apoptosis and Inhibits Nuclear Factor-Kappa B Activation on Human Prostatic Adenocarcinoma PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. α-Tomatine-mediated anti-cancer activity in vitro and in vivo through cell cycle- and caspase-independent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different tomatine hydrochloride extraction methods
For researchers, scientists, and drug development professionals, the efficient extraction of tomatine hydrochloride from plant sources, primarily tomato (Solanum lycopersicum) leaves and green fruits, is a critical first step for further research and development. This guide provides a head-to-head comparison of various extraction methodologies, supported by experimental data, to aid in the selection of the most suitable method based on desired yield, purity, efficiency, and environmental impact.
Comparative Analysis of Extraction Methods
The selection of an extraction method for this compound is a trade-off between several factors, including extraction efficiency, processing time, cost, and the environmental friendliness of the solvents used. This section summarizes the quantitative performance of conventional solvent extraction, ultrasound-assisted extraction (UAE), and subcritical water extraction (SWE).
| Method | Extraction Solvent(s) | Typical Yield | Purity | Extraction Time | Key Advantages | Key Disadvantages |
| Conventional Solvent Extraction | Methanol, Ethanol, Chloroform, Acetic Acid solutions[1][2] | Variable, generally lower than modern methods[3][4] | Dependent on purification steps | Several hours to days[5] | Simple equipment, well-established protocols | Time-consuming, large solvent consumption, potential for thermal degradation |
| Ultrasound-Assisted Extraction (UAE) | Ethanol, Methanol[1] | High recovery rates, reported up to 100%[1] | High, depending on subsequent purification | Short, can be as low as 1.25 minutes per sample[1] | Fast, efficient, low cost, scalable[1] | Requires specialized sonication equipment |
| Subcritical Water Extraction (SWE) | Water | ~200 mg/100g of green tomato[3][6] | Good, further purification may be needed | 15 - 45 minutes[3] | "Green" solvent (water), high efficiency[3][4] | Requires high-pressure and high-temperature equipment |
| Microwave-Assisted Extraction (MAE) | Polar solvents (e.g., Ethanol, Methanol) | Data not available for tomatine | Data not available for tomatine | Short | Reduced solvent consumption, faster extraction | Requires specialized microwave equipment, potential for localized overheating |
| Supercritical Fluid Extraction (SFE) | Supercritical CO2, often with co-solvents[7] | Data not available for tomatine | High selectivity possible | Variable | "Green" solvent, high selectivity, tunable[7] | High initial equipment cost, may require co-solvents for polar compounds |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are based on established methods in the scientific literature and can be adapted based on specific laboratory conditions and starting materials.
Conventional Solvent Extraction Protocol
This method relies on the principle of dissolving tomatine in a suitable organic solvent.
Materials:
-
Dried and powdered tomato leaves or green tomato fruit.
-
Solvent: 80% Ethanol or a mixture of Chloroform:Methanol (2:1, v/v).[8]
-
0.2 N Hydrochloric Acid (HCl).
-
Ammonium hydroxide solution.
-
Centrifuge.
-
Rotary evaporator.
Procedure:
-
Mix the powdered plant material with the chosen solvent at a solid-to-liquid ratio of 1:10 (w/v).
-
Stir the mixture at room temperature for 24 hours.
-
Separate the extract from the solid residue by filtration or centrifugation.
-
Concentrate the extract under reduced pressure using a rotary evaporator.
-
Acidify the concentrated extract with 0.2 N HCl to a pH of approximately 2.[1]
-
Precipitate the tomatine by adding ammonium hydroxide to raise the pH to 9-10.
-
Collect the precipitate by centrifugation.
-
Wash the precipitate with distilled water and dry to obtain crude this compound.
Ultrasound-Assisted Extraction (UAE) Protocol
UAE utilizes high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency.[1]
Materials:
-
Fresh or dried and powdered tomato leaves or green tomato fruit.
-
Solvent: 80% Ethanol.[9]
-
Ultrasonic bath or probe sonicator.
-
Centrifuge.
-
Filtration apparatus.
Procedure:
-
Combine the plant material with 80% ethanol at a solid-to-liquid ratio of 1:6 (w/v).[9]
-
Place the mixture in an ultrasonic bath or use a probe sonicator.
-
Apply ultrasonic waves at a frequency of 20-40 kHz for a duration of 30-60 minutes at a controlled temperature (e.g., 50°C).[9]
-
After sonication, centrifuge the mixture to separate the extract from the solid residue.
-
Filter the supernatant to obtain the final extract. Further purification can be performed using methods like solid-phase extraction.
Subcritical Water Extraction (SWE) Protocol
SWE uses water at elevated temperatures (100-374°C) and pressures to act as an extraction solvent.[3][4]
Materials:
-
Fresh or frozen green tomatoes.
-
High-pressure extraction vessel.
-
High-pressure pump.
-
Heating system.
-
Back-pressure regulator.
Procedure:
-
Load the ground tomato material into the extraction vessel.
-
Heat the vessel to the desired temperature (e.g., 190°C).[3][6]
-
Pump water through the vessel at a constant flow rate to maintain the desired pressure (e.g., 10 MPa).
-
Maintain the extraction for a set period (e.g., 15 minutes).[3][6]
-
Cool and depressurize the extract to collect the aqueous solution containing tomatine.
-
The tomatine can be further purified and isolated from the aqueous extract.
Visualization of Workflows and Signaling Pathways
To provide a clearer understanding of the extraction processes and the biological activity of tomatine, the following diagrams have been generated using Graphviz.
Caption: Comparative workflow of this compound extraction methods.
Caption: Signaling pathways affected by α-tomatine.
Conclusion
The choice of an extraction method for this compound is highly dependent on the specific goals of the researcher. For rapid screening and high-throughput applications where efficiency is paramount, Ultrasound-Assisted Extraction offers a compelling advantage with its short extraction times and high recovery rates.[1] For large-scale, environmentally conscious production, Subcritical Water Extraction presents a green alternative, though it requires a significant initial investment in equipment.[3][4] Conventional Solvent Extraction , while being the most accessible method, is often hampered by long extraction times and high solvent consumption, making it less suitable for time-sensitive or large-scale operations.[5]
Further research into Microwave-Assisted and Supercritical Fluid Extraction for tomatine is warranted to fully assess their potential and provide a more complete comparative landscape. The provided protocols and diagrams serve as a foundational guide for researchers to embark on the extraction and study of this promising bioactive compound.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. Production of an extract rich in alpha-tomatine from green tomatoes by subcritical water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modulation of the crosstalk between Keap1/Nrf2/HO-1 and NF-κB signaling pathways by Tomatidine protects against inflammation/oxidative stress-driven fulminant hepatic failure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The steroidal alkaloids α-tomatine and tomatidine: Panorama of their mode of action and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Tomatine Hydrochloride
The following guide provides essential safety and logistical information for the proper disposal of Tomatine hydrochloride, ensuring compliance with standard laboratory safety protocols and environmental regulations. This information is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Classification
This compound is classified as a hazardous substance. Before handling, it is crucial to be aware of its potential dangers. The primary hazards are summarized below.
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed. | [1][2][3][4] |
| Acute Aquatic Toxicity (Category 1) | H400 | Very toxic to aquatic life. | [1] |
| Chronic Aquatic Toxicity (Category 1) | H410 | Very toxic to aquatic life with long lasting effects. | [1] |
Due to its toxicity, especially to aquatic life, this compound must not be disposed of via standard drains or as regular trash.[4][5] It requires disposal as hazardous chemical waste through an approved waste management program.[1][6]
Required Personal Protective Equipment (PPE)
When handling this compound for disposal, appropriate personal protective equipment must be worn to minimize exposure.
-
Hand Protection: Compatible protective gloves (e.g., nitrile).[1][2]
-
Respiratory Protection: A suitable respirator should be used if there is a risk of dust or aerosol formation.[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound must be handled systematically to ensure safety and regulatory compliance.
Step 1: Waste Segregation
-
Do not mix this compound waste with other chemical waste streams unless they are known to be compatible.
-
It is crucial to keep it separate from incompatible materials such as strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[1][2][7]
-
Segregate chemical waste by compatibility, not alphabetically.[6]
Step 2: Container Selection and Preparation
-
Choose a waste container that is chemically compatible with this compound.[5] Plastic containers are often preferred over glass when compatibility is not an issue.[6]
-
If reusing a chemical reagent container, it must be thoroughly triple-rinsed and dried to prevent reactions with the waste. Rinsate from hazardous chemical containers must be collected as hazardous waste.[5]
-
The container must have a tightly sealing lid to prevent leaks or spills.[5]
Step 3: Labeling the Waste Container
-
The waste container must be clearly labeled as "Hazardous Waste."[6]
-
Use your institution's hazardous waste tag or label. The label must include the following information:
-
Full chemical name: "this compound". Do not use abbreviations.[6]
-
All chemical constituents and their approximate concentrations if it is a mixture.[5]
-
The date when waste was first added to the container (generation date).[6]
-
The origin of the waste (e.g., Department, Room Number, Principal Investigator's Name).[6]
-
Check marks for the appropriate hazard pictograms (e.g., Harmful, Environmentally Hazardous).[6]
-
Step 4: Waste Accumulation and Storage
-
Store the sealed and labeled hazardous waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[7]
-
The SAA must be inspected weekly for any signs of leakage.[7]
-
Keep the waste container closed except when adding waste.[5]
-
Secondary containment is recommended to mitigate spills.[5]
Step 5: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management program to schedule a pickup.[6]
-
Follow your institution's specific procedures for requesting waste collection, which may involve submitting a form detailing the waste contents.[6]
-
Do not allow the waste to accumulate for more than one year, and ensure containers are removed within three days of becoming full.[7]
Step 6: Spill Management
-
In case of a spill, prevent further leakage if it is safe to do so.[2]
-
Keep the material away from drains and water courses.[2]
-
For solutions, absorb the spill with an inert, finely-powdered material like diatomite or universal binders.[2]
-
Collect all contaminated materials in a sealed container, label it as hazardous waste, and dispose of it according to the procedures outlined above.[2]
Prohibited Disposal Methods
-
DO NOT dispose of this compound down the sanitary sewer or any drain.[2][5] Its high aquatic toxicity poses a significant environmental risk.
-
DO NOT attempt to neutralize this compound with strong acids or bases as these are incompatible materials.[1][2]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
References
- 1. Tomatidine hydrochloride|6192-62-7|MSDS [dcchemicals.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. lgcstandards.com [lgcstandards.com]
- 5. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling Tomatine hydrochloride
Essential Safety and Handling Guide for Tomatine Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for handling this compound, including detailed operational procedures and disposal plans.
Chemical an Physical Properties
| Property | Value |
| Synonyms | Tomatidine (hydrochloride), α-Tomatine hydrochloride, Lycopersicin hydrochloride, Tomatin hydrochloride |
| CAS Number | 6192-62-7 |
| Molecular Formula | C27H46ClNO2 |
| Molecular Weight | 452.12 g/mol |
| Appearance | White to Off-White Solid |
| Storage Temperature | Store at -20°C (powder) or -80°C (in solvent)[1] |
Hazard Information
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed[1][2][3] |
| Acute aquatic toxicity (Category 1) | GHS09 | Warning | H400: Very toxic to aquatic life[1] |
| Chronic aquatic toxicity (Category 1) | GHS09 | Warning | H410: Very toxic to aquatic life with long lasting effects[1] |
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety.
| PPE Category | Recommended Equipment | Justification |
| Eye Protection | Safety goggles with side-shields[1][2] | Protects eyes from splashes and dust. |
| Hand Protection | Protective gloves (impermeable and resistant to the product)[1][2][3] | Prevents skin contact. |
| Skin and Body Protection | Impervious clothing, lab coat[1][2] | Protects skin from accidental contact. |
| Respiratory Protection | Suitable respirator (e.g., NIOSH-approved respirator for dust)[1][2] | Necessary when handling the powder to avoid inhalation. |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is essential to maintain a safe laboratory environment.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Wear appropriate PPE (gloves and lab coat) when handling the package.
-
Store the container in a tightly sealed, cool, well-ventilated area away from direct sunlight and sources of ignition.[1] Recommended storage is at -20°C for the powder or -80°C for solutions.[1]
Preparation and Handling
-
Work in a designated area, preferably in a chemical fume hood with appropriate exhaust ventilation, to avoid the formation of dust and aerosols.[1]
-
Ensure a safety shower and eyewash station are readily accessible.[1][2]
-
Wear full PPE, including safety goggles, protective gloves, a lab coat, and a suitable respirator.
Accidental Release Measures
-
In case of a spill, evacuate non-essential personnel from the area.
-
Wear full PPE, including respiratory protection.
-
For solid spills, carefully sweep up the material to avoid generating dust and place it in an airtight container for disposal.[4]
-
For liquid spills, absorb with an inert material (e.g., diatomite, universal binders) and place in a suitable container for disposal.[2]
-
Decontaminate the spill area and equipment by scrubbing with alcohol.[2]
-
Prevent the spilled material from entering drains or water courses.[1][2]
First Aid Measures
-
If Swallowed: Call a POISON CENTER or doctor immediately.[1][3] Rinse mouth.[1][2][3] Do NOT induce vomiting.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present.[1][2] Seek prompt medical attention.
-
Skin Contact: Rinse skin thoroughly with large amounts of water.[1][2] Remove contaminated clothing and shoes and seek medical advice.[1][2]
-
Inhalation: Move the person to fresh air.[1][2] If breathing is difficult, provide artificial respiration and get immediate medical attention.[2]
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2][3]
-
Do not dispose of with household garbage or allow the product to reach the sewage system.[3][5]
-
One disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
